molecular formula C43H65N4O20P3 B1235023 Dig-11-ddutp CAS No. 137067-07-3

Dig-11-ddutp

Cat. No.: B1235023
CAS No.: 137067-07-3
M. Wt: 1050.9 g/mol
InChI Key: OWVSQLKZFJFIEL-BCCCVJHXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Digoxigenin-11-ddUTP (DIG-11-ddUTP) is a modified nucleotide analog engineered specifically for the sensitive, non-radioactive labeling of DNA oligonucleotides. Its core research value lies in its role as a chain-terminating substrate for Terminal Deoxynucleotidyl Transferase (TdT), facilitating the template-independent addition of a single digoxigenin hapten exclusively to the 3'-hydroxyl terminus of DNA . This 3'-end labeling strategy is particularly critical for applications where minimal steric hindrance is required, such as in Electrophoretic Mobility Shift Assays (EMSAs) for investigating sequence-specific DNA-protein interactions, including transcription factor binding . The incorporation of a spacer arm of 11 atoms ensures optimal labeling efficiency by providing sufficient distance between the digoxigenin moiety and the DNA backbone, thus facilitating unimpeded antibody recognition . Beyond TdT, this compound also serves as a substrate for various DNA polymerases, including the Klenow fragment, T4 DNA polymerase, and reverse transcriptases, allowing for versatile labeling strategies in probe synthesis . The resulting digoxigenin-labeled probes are indispensable tools in molecular biology for techniques such as Northern and Southern blotting, colony and plaque hybridization, and in situ hybridization . Detection is achieved with high specificity and sensitivity using anti-digoxigenin antibodies conjugated to reporter enzymes like horseradish peroxidase (HRP) or alkaline phosphatase (AP) . This compound has also been successfully employed in cutting-edge single-molecule research methodologies, such as the end-labeling of long ssDNA molecules generated by rolling circle replication for use in DNA curtain assays .

Properties

CAS No.

137067-07-3

Molecular Formula

C43H65N4O20P3

Molecular Weight

1050.9 g/mol

IUPAC Name

[[(5R)-5-[5-[(E)-3-[6-[[2-[[(3S,5R,8R,9S,10S,12R,13S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]acetyl]amino]hexanoylamino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C43H65N4O20P3/c1-41-15-13-29(20-28(41)9-11-32-33(41)21-34(48)42(2)31(14-16-43(32,42)54)27-19-38(51)63-23-27)62-25-36(50)45-17-5-3-4-8-35(49)44-18-6-7-26-22-47(40(53)46-39(26)52)37-12-10-30(65-37)24-64-69(58,59)67-70(60,61)66-68(55,56)57/h6-7,19,22,28-34,37,48,54H,3-5,8-18,20-21,23-25H2,1-2H3,(H,44,49)(H,45,50)(H,58,59)(H,60,61)(H,46,52,53)(H2,55,56,57)/b7-6+/t28-,29+,30?,31-,32-,33+,34-,37-,41+,42+,43?/m1/s1

InChI Key

OWVSQLKZFJFIEL-BCCCVJHXSA-N

SMILES

CC12CCC(CC1CCC3C2CC(C4(C3(CCC4C5=CC(=O)OC5)O)C)O)OCC(=O)NCCCCCC(=O)NCC=CC6=CN(C(=O)NC6=O)C7CCC(O7)COP(=O)(O)OP(=O)(O)OP(=O)(O)O

Isomeric SMILES

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2C[C@H]([C@]4(C3(CC[C@@H]4C5=CC(=O)OC5)O)C)O)OCC(=O)NCCCCCC(=O)NC/C=C/C6=CN(C(=O)NC6=O)[C@H]7CCC(O7)COP(=O)(O)OP(=O)(O)OP(=O)(O)O

Canonical SMILES

CC12CCC(CC1CCC3C2CC(C4(C3(CCC4C5=CC(=O)OC5)O)C)O)OCC(=O)NCCCCCC(=O)NCC=CC6=CN(C(=O)NC6=O)C7CCC(O7)COP(=O)(O)OP(=O)(O)OP(=O)(O)O

Synonyms

DIG-11-ddUTP
digoxigenin-11-2',3'-dideoxyuridine 5'-triphosphate

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Application of Digoxigenin-11-ddUTP in Molecular Biology

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Precision in Non-Radioactive Labeling

In the landscape of molecular biology, the shift from radioactive to non-radioactive labeling techniques has been driven by the need for safer, more stable, and equally sensitive methods. Among the most successful and widely adopted non-radioactive systems is the one based on Digoxigenin (DIG).[1] The DIG system utilizes a steroid hapten isolated exclusively from Digitalis plants, a feature that grants it remarkable specificity; antibodies raised against DIG do not bind to other biological molecules, ensuring a clean signal with minimal background.[2][3]

This guide focuses on a specialized and powerful variant within this system: Digoxigenin-11-ddUTP . This molecule is a cornerstone of precision labeling, comprised of three key parts:

  • Digoxigenin (DIG): The hapten that is recognized with high affinity and specificity by anti-DIG antibodies.[4]

  • 11-atom Spacer Arm: A linker that connects DIG to the nucleotide, minimizing steric hindrance and allowing enzymes to efficiently access and incorporate the nucleotide.[5][6]

  • 2',3'-dideoxyuridine 5'-triphosphate (ddUTP): A modified nucleotide that lacks a hydroxyl group at the 3' position of the deoxyribose sugar. This structural modification makes it a potent chain terminator . Once incorporated into a growing DNA strand, no further nucleotides can be added.[6][7]

The unique chain-terminating property of DIG-11-ddUTP makes it an indispensable tool not for creating long, internally-labeled probes, but for the precise and stoichiometric labeling of the 3'-terminus of DNA. This guide will explore the core mechanism of this process and its primary applications, providing both the theoretical underpinnings and field-proven protocols essential for successful experimentation.

Chapter 1: The Core Mechanism: 3'-End Labeling with Terminal Transferase (TdT)

The Principle: A Template-Independent Polymerase

The primary enzymatic partner for this compound is Terminal deoxynucleotidyl Transferase (TdT), also known as Terminal Transferase. TdT is a unique DNA polymerase that, unlike most polymerases, does not require a template strand to function.[8][9] It catalyzes the addition of deoxynucleotides to the free 3'-hydroxyl terminus of single or double-stranded DNA molecules.[9][10] This template-independent activity is its defining characteristic, allowing it to "tail" DNA strands with nucleotides.

Synergy and Stoichiometry: The TdT and this compound Partnership

The power of using this compound with TdT lies in achieving absolute control over the labeling reaction. While TdT can add a long tail of normal dNTPs, its reaction with a ddNTP is self-limiting. The enzyme adds a single this compound molecule to a 3'-OH end, and the reaction on that strand immediately stops due to the incorporated dideoxynucleotide.[6][7] This results in a perfect 1:1 stoichiometry: one DNA molecule gets precisely one DIG label at its 3' end. This level of control is critical for quantitative applications and for creating homogenous probe populations.

Caption: TdT incorporates a single this compound, terminating the reaction.

Experimental Protocol: 3'-End Labeling of Oligonucleotides

This protocol describes a standard method for labeling HPLC or gel-purified oligonucleotides with this compound.[11]

Materials:

  • Oligonucleotide (100 pmol in RNase/DNase-free water)

  • Terminal Transferase (TdT), recombinant

  • 5x TdT Reaction Buffer

  • CoCl₂ Solution (typically 25 mM)

  • Digoxigenin-11-ddUTP (1 mM solution)

  • Autoclaved, nuclease-free water

Procedure:

  • On ice, combine the following reagents in a sterile microcentrifuge tube in the order listed.

  • Mix gently by pipetting and centrifuge briefly to collect the contents at the bottom of the tube.

  • Incubate the reaction for 15-30 minutes at 37°C.

  • The labeled probe can be used immediately in hybridization or stored in aliquots at -20°C, where it is stable for at least a year.[11]

Reaction Setup Table:

ReagentVolume (µL)Final Concentration
5x TdT Reaction Buffer41x
CoCl₂ Solution4Varies with kit
Oligonucleotide (100 pmol)X5 pmol/µL
This compound (1 mM)150 µM
Terminal Transferase (e.g., 400 U)120 U/µL
Nuclease-Free Waterto 20 µL-
Total Volume 20

Note: The optimal ratio of this compound to the free 3'-OH ends of the oligonucleotide is often recommended to be 10:1 to drive the reaction efficiently.[6][7]

Chapter 2: Premier Application - The TUNEL Assay for Apoptosis Detection

Scientific Background: The Footprints of Programmed Cell Death

Apoptosis, or programmed cell death, is a fundamental biological process. A key biochemical hallmark of its late stages is the activation of endogenous endonucleases which cleave genomic DNA in the vulnerable linker regions between nucleosomes.[12][13] This process generates a massive number of DNA fragments, each possessing a free 3'-hydroxyl (3'-OH) end.

Assay Principle: Labeling the Nicks of Apoptotic DNA

The TUNEL (TdT dUTP Nick End Labeling) assay is a powerful method designed to detect these DNA breaks in situ.[14] The assay employs the TdT enzyme to recognize the abundant 3'-OH ends characteristic of apoptotic cells and incorporates a labeled nucleotide.[15][16] While the classic TUNEL assay often uses DIG-11-dUTP to create a labeled tail on each fragment, the principle of using TdT to label these specific nicks is the core of the technique. The incorporated DIG moieties are then visualized using an anti-DIG antibody, allowing for the specific identification and quantification of apoptotic cells within a tissue or cell population.[17]

TUNEL_Workflow node_prep 1. Sample Preparation (Fixation & Deparaffinization) node_perm 2. Permeabilization (Proteinase K) node_prep->node_perm node_label 3. TdT Labeling Reaction (TdT + DIG-Nucleotide) node_perm->node_label node_detect 4. Immunodetection (Anti-DIG-AP/HRP) node_label->node_detect node_vis 5. Substrate Addition (NBT/BCIP or DAB) node_detect->node_vis node_analysis 6. Analysis (Microscopy) node_vis->node_analysis

Caption: The sequential workflow of the TUNEL assay for apoptosis detection.

Experimental Protocol: Chromogenic TUNEL Assay for Paraffin-Embedded Tissue

This protocol provides a generalized workflow for detecting apoptosis in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

  • FFPE tissue section slides

  • Xylene and graded ethanol series (100%, 95%, 70%)

  • Proteinase K solution

  • TdT Reaction Buffer

  • TdT Enzyme and DIG-labeled nucleotide solution

  • Stop/Wash Buffer (e.g., 2x SSC)

  • Blocking Reagent

  • Anti-Digoxigenin antibody conjugated to Alkaline Phosphatase (Anti-DIG-AP) or Horseradish Peroxidase (Anti-DIG-HRP)

  • Appropriate substrate: NBT/BCIP for AP or DAB for HRP

  • Counterstain (e.g., Methyl Green or Hematoxylin)

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2x for 5 min each).

    • Rehydrate through a graded ethanol series: 100% (2x, 3 min), 95% (1x, 3 min), 70% (1x, 3 min).

    • Rinse with Phosphate Buffered Saline (PBS).

  • Permeabilization:

    • Incubate sections with Proteinase K (typically 10-20 µg/mL) for 15-30 minutes at 37°C. The time is critical and must be optimized for the tissue type.[18]

    • Wash slides 2x in PBS.

  • TdT Labeling Reaction:

    • Equilibrate the slides with TdT Reaction Buffer for 10 minutes at room temperature.

    • Prepare the TdT Reaction Mixture (TdT enzyme + DIG-labeled nucleotide in TdT buffer) according to the manufacturer's instructions.

    • Incubate the slides with the TdT Reaction Mixture in a humidified chamber for 1-2 hours at 37°C.[17]

  • Stopping the Reaction:

    • Incubate the slides in Stop/Wash Buffer (e.g., 2x SSC) for 15 minutes at room temperature to terminate the enzyme reaction.[17]

    • Wash 3x in PBS.

  • Immunodetection:

    • Incubate slides in Blocking Solution for 30 minutes.

    • Apply the Anti-DIG-AP or Anti-DIG-HRP conjugate (diluted in blocking buffer) and incubate for 30-60 minutes at room temperature.[17]

    • Wash 3x in PBS.

  • Visualization:

    • Incubate with the appropriate chromogenic substrate (e.g., DAB or NBT/BCIP) until the desired color intensity is reached (typically 5-15 minutes). Monitor under a microscope.

    • Stop the reaction by rinsing with deionized water.

  • Counterstaining and Mounting:

    • Briefly counterstain the tissue (e.g., with Hematoxylin) to visualize all cell nuclei.

    • Dehydrate through a graded ethanol series and clear with xylene.

    • Mount with permanent mounting medium. Apoptotic nuclei will appear dark brown (DAB) or blue/purple (NBT/BCIP).

Chapter 3: Application in Hybridization Probes and Protein-DNA Interactions

Principle: High-Specificity Probes for Blotting and ISH

Oligonucleotides labeled at the 3'-end with this compound serve as highly specific probes for a variety of hybridization techniques, including in situ hybridization (ISH), Southern blots, and Northern blots.[11][19] Unlike internally labeled probes that have haptens scattered along their length, end-labeled probes have a single, defined modification point. This is particularly advantageous for applications where the probe's interaction with its target might be sterically sensitive.

The EMSA Advantage: Probing Protein-DNA Interactions

The Electrophoretic Mobility Shift Assay (EMSA), or gel shift assay, is a cornerstone technique for studying sequence-specific DNA-binding proteins.[19] A short, DIG-end-labeled DNA probe containing a putative protein binding site is incubated with a protein extract. If the protein of interest binds to the probe, the resulting protein-DNA complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free probe. This "shift" in mobility indicates a binding event. The use of a non-radioactive, chemiluminescent detection system for DIG makes this technique safer and more convenient than traditional radioactive methods.

ISH_Workflow cluster_0 Probe Preparation cluster_1 In Situ Hybridization cluster_2 Detection node_label 1. Label Oligo with This compound & TdT node_prehybrid 2. Tissue Prep & Prehybridization node_label->node_prehybrid node_hybrid 3. Hybridization (Incubate with Probe) node_prehybrid->node_hybrid node_wash 4. Stringency Washes node_hybrid->node_wash node_detect 5. Immunodetection (Anti-DIG Antibody) node_wash->node_detect node_vis 6. Visualization & Microscopy node_detect->node_vis

Caption: Workflow for in situ hybridization using a DIG-end-labeled probe.

Chapter 4: A Guide to Detection Methodologies

The versatility of the DIG system is enhanced by the variety of available detection methods. The fundamental principle is indirect: a primary anti-DIG antibody conjugate recognizes the DIG hapten on the probe, and the enzyme or fluorophore attached to this antibody generates a detectable signal.[3][20]

Comparison of Common DIG Detection Systems:

Detection MethodEnzyme ConjugateSubstrate(s)Signal TypePrimary ApplicationSensitivity
Colorimetric Alkaline Phosphatase (AP)NBT/BCIPInsoluble blue/purple precipitateBlots, In Situ HybridizationGood (0.1 pg DNA)[21]
Chemiluminescent Alkaline Phosphatase (AP)CSPD, CDP-StarSustained light emission (477 nm)Southern, Northern, Western BlotsExcellent (0.03 pg DNA)[21][22]
Chemiluminescent Horseradish Peroxidase (HRP)LuminolTransient light emissionSouthern, Northern, Western BlotsVery Good
Fluorescent None (Antibody is directly conjugated to a fluorophore, e.g., FITC, Rhodamine)NoneFluorescenceFluorescent ISH (FISH), Flow CytometryGood
Expert Insights: Selecting the Right Detection System
  • For Blotting (Southern, Northern): Chemiluminescent detection with an AP conjugate and a substrate like CSPD offers the highest sensitivity, often matching or exceeding radioactive methods, with very short exposure times.[22][23]

  • For In Situ Hybridization (Tissue): Colorimetric detection with NBT/BCIP is robust and provides excellent spatial resolution with a permanent signal that is easily visualized with a standard light microscope.[24]

  • For Multiplexing or High-Resolution Microscopy: Fluorescent detection is the method of choice, allowing for the simultaneous detection of multiple probes labeled with different haptens (e.g., DIG and Biotin) and analysis by confocal microscopy.[14]

Conclusion

Digoxigenin-11-ddUTP is more than just a modified nucleotide; it is a tool for precision molecular biology. Its unique ability to act as a chain-terminating substrate for Terminal Transferase enables the stoichiometric 3'-end labeling of DNA. This fundamental capability underpins critical applications, from the sensitive detection of apoptosis via the TUNEL assay to the creation of highly specific probes for studying gene expression and protein-DNA interactions. By understanding the core principles and mastering the robust protocols associated with this compound and its detection systems, researchers can generate high-quality, reproducible data with a safe and stable non-radioactive platform.

References

  • University of Chicago. DIG In Situ Hybridization Protocol. (Accessed Feb 2026). Available from: [Link]

  • Höltke, H. J., Sagner, G., Kessler, C., & Schmitz, G. (1992). Sensitive chemiluminescent detection of digoxigenin-labeled nucleic acids: a fast and simple protocol and its applications. BioTechniques, 12(1), 104-113. Available from: [Link]

  • Höltke, H. J., Ankenbauer, W., Mühlegger, K., Rein, R., Sagner, G., Seibl, R., & Walter, T. (1995). The digoxigenin (DIG) system for non-radioactive labelling and detection of nucleic acids--an overview. Cellular and Molecular Biology, 41(7), 883-905. Available from: [Link]

  • Traynelis, S. F. (1991). Chemiluminescent nucleic acid detection with digoxigenin-labeled probes: a model system with probes for angiotensin converting enzyme which detect less than one attomole of target DNA. Analytical Biochemistry, 194(1), 45-53. Available from: [Link]

  • Assay Genie. TUNEL staining : The method of choice for measuring cell death. (2022). Available from: [Link]

  • Roche. DIG Luminescent Detection Kit Instructions for Use. (Accessed Feb 2026). Available from: [Link]

  • Roche. Introduction to the DIG Nonradioactive Nucleic Acid Labeling and Detection System. (2007). Available from: [Link]

  • Elabscience. The TUNEL detection principle and experimental summary of cell apoptosis. (2024). Available from: [Link]

  • De Robertis, E. M., & Kuroda, H. (2007). Synthesis and purification of digoxigenin-labeled RNA probes for in situ hybridization. CSH Protocols, 2007(3), pdb-prot4767. Available from: [Link]

  • Cebrià, F. (2014). Whole-mount in situ hybridization using DIG-labeled probes in planarian. Methods in Molecular Biology, 1128, 115-131. Available from: [Link]

  • Bio-Rad. Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. (2025). Available from: [Link]

  • Wikipedia. Digoxigenin. (Accessed Feb 2026). Available from: [Link]

  • ResearchGate. Structural formula of Digoxigenin-11-2¢-deoxy-uridine-5¢-triphosphate (Dig-11-dUTP). (Accessed Feb 2026). Available from: [Link]

  • Roche. PCR DIG Probe Synthesis Kit Product Information. (Accessed Feb 2026). Available from: [Link]

  • SeraCare. Technical Guide for Non-Radioactive Nucleic Acid Labeling and Detection. (Accessed Feb 2026). Available from: [Link]

  • Berkeley Drosophila Genome Project. In Situ Hybridization Using Digoxigenin Labeled Probes. (Accessed Feb 2026). Available from: [Link]

  • Creative Bioarray. TUNEL Apoptosis Assay (Chromogenic). (Accessed Feb 2026). Available from: [Link]

  • Jena Bioscience. Non-radioactive Labeling of DNA and RNA. (Accessed Feb 2026). Available from: [Link]

  • ResearchGate. Mechanism of TdT‐catalysed polymerisation reactions. (Accessed Feb 2026). Available from: [Link]

  • PubChem. Digoxigenin-11-2',3'-dideoxyuridine 5'-triphosphate. (Accessed Feb 2026). Available from: [Link]

  • Biocompare. PCR DIG Probe Synthesis Kit From Roche Product Review. (2006). Available from: [Link]

  • Galiakhmetov, A. R., et al. (2018). Insight into the mechanism of DNA synthesis by human terminal deoxynucleotidyltransferase. The FEBS Journal, 285(13), 2441-2453. Available from: [Link]

  • Jena Bioscience. This compound, Nucleotides for Application in Protein-DNA/-RNA interaction (EMSA). (Accessed Feb 2026). Available from: [Link]

  • Wikipedia. Terminal deoxynucleotidyl transferase. (Accessed Feb 2026). Available from: [Link]

  • Jena Bioscience. This compound Datasheet. (Accessed Feb 2026). Available from: [Link]

  • UC Davis. RNA probe labeling for DIG in situs. (Accessed Feb 2026). Available from: [Link]

  • BioTnA. TUNEL Apoptosis Assay Kit Product Information. (Accessed Feb 2026). Available from: [Link]

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  • Bio-Resource. Terminal deoxynucleotidyl transferase enzyme: Homopolymers. (2022). Available from: [Link]

  • Darzynkiewicz, Z., et al. (2008). Analysis of apoptosis by cytometry using TUNEL assay. Methods, 44(3), 250-254. Available from: [Link]

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Sources

A Senior Application Scientist's Guide to the Principle and Practice of 3' End Labeling with Dig-11-ddUTP

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The precise detection of DNA fragmentation is a cornerstone of research in cell death, genotoxicity, and developmental biology. Labeling the 3' ends of DNA strand breaks provides a direct and specific method for identifying and quantifying this critical cellular event. This technical guide provides an in-depth exploration of 3' end labeling using Digoxigenin-11-dideoxyuridine triphosphate (Dig-11-ddUTP). We will dissect the elegant synergy between three key molecules: the template-independent polymerase Terminal deoxynucleotidyl Transferase (TdT), the chain-terminating nucleotide ddUTP, and the highly specific hapten, Digoxigenin (DIG). This guide moves beyond a simple recitation of steps to explain the causal biochemistry, enabling researchers to understand, optimize, and troubleshoot the application of this technique, most notably in the context of the TUNEL (TdT dUTP Nick End Labeling) assay for detecting apoptosis.

Introduction: The Challenge of Detecting DNA Fragmentation

Cellular processes such as programmed cell death (apoptosis) are characterized by a cascade of events, culminating in the activation of endonucleases that cleave genomic DNA into fragments. Visualizing this fragmentation in situ provides invaluable evidence of apoptosis at the single-cell level. The core challenge lies in specifically marking the newly generated DNA ends without labeling intact DNA. The method of 3' end labeling directly addresses this by leveraging the free 3'-hydroxyl (3'-OH) groups that are the hallmark of these DNA breaks.

The this compound system offers a robust, non-radioactive solution that combines enzymatic specificity, precise termination, and high-affinity immunodetection. Its utility is exemplified in the widely used TUNEL assay, which has become a gold standard for identifying apoptotic cells in tissue sections and cell preparations.[1][2]

The Core Principle: A Symphony of Three Molecules

The success of this labeling method hinges on the coordinated action of an enzyme, a terminator nucleotide, and a reporter hapten.

The Enzyme: Terminal deoxynucleotidyl Transferase (TdT)

Terminal deoxynucleotidyl Transferase (TdT) is a unique DNA polymerase. Unlike most polymerases that require a template strand to guide nucleotide addition, TdT is template-independent.[3] It recognizes and binds to the 3'-OH terminus of single or double-stranded DNA and indiscriminately adds deoxynucleotides.[4][5] This remarkable property is the engine of the labeling reaction; TdT can find and act upon the 3'-OH ends of DNA fragments generated during apoptosis, while ignoring intact DNA which lacks these free ends. The reaction requires a divalent cation, typically cobalt (Co²⁺) or magnesium (Mg²⁺), as a cofactor to facilitate the catalysis.[4][6]

The Terminator: 2',3'-dideoxyuridine triphosphate (ddUTP)

Standard deoxynucleotides (dNTPs) possess a hydroxyl group at the 3' position of the deoxyribose sugar. This 3'-OH group is essential for forming the phosphodiester bond that extends the DNA chain. Dideoxynucleotides (ddNTPs), however, lack this 3'-OH group.[7] When a DNA polymerase incorporates a ddNTP, the absence of the 3'-OH makes it impossible to add the next nucleotide, thus irreversibly terminating chain elongation.[8][9] In the context of 3' end labeling, using ddUTP ensures that TdT adds exactly one nucleotide to the end of the DNA fragment, preventing the formation of a long, artificial tail and providing a discrete, stoichiometric label at the site of the break.[10]

The Hapten: Digoxigenin (DIG)

Digoxigenin (DIG) is a small steroid molecule isolated exclusively from the Digitalis (foxglove) plant.[11][12] This exogenous origin is a key advantage; because it is not naturally present in animal cells, there is virtually no endogenous background to cause false-positive signals.[13][14] DIG functions as a hapten—a small molecule that can elicit a strong immune response when attached to a larger carrier.[11] High-affinity monoclonal or polyclonal antibodies that specifically recognize DIG are readily available.[15][16] In this system, the DIG molecule is attached to the ddUTP via a flexible 11-atom spacer arm (hence, this compound), which ensures that the bulky DIG moiety does not hinder the TdT enzyme from incorporating the nucleotide.[10][17]

Synergy in Action: The Labeling Mechanism

The process is a sequential, highly specific enzymatic reaction. First, TdT surveys the cellular DNA, binding to any available 3'-OH ends characteristic of DNA fragmentation. The enzyme then incorporates a single this compound molecule from the reaction buffer onto this end. The lack of a 3'-OH on the incorporated ddUTP immediately terminates the reaction at that site. The result is a DNA fragment that is now "tagged" with a single DIG molecule at its terminus. This DIG tag can then be detected with an anti-DIG antibody conjugated to a reporter, such as an enzyme (for colorimetric detection) or a fluorophore (for fluorescent detection).[17]

G cluster_0 DNA Fragmentation (e.g., Apoptosis) cluster_1 TdT-Mediated Labeling Reaction cluster_2 Result & Detection DNA_frag DNA Strand with 3'-OH Nick Complex TdT binds to 3'-OH end DNA_frag->Complex Site Recognition TdT Terminal deoxynucleotidyl Transferase (TdT) TdT->Complex DIG_ddUTP This compound (Label + Terminator) Reaction TdT incorporates one this compound DIG_ddUTP->Reaction Substrate Complex->Reaction Labeled_DNA DNA Terminally Labeled with a single DIG molecule Reaction->Labeled_DNA Termination Anti_DIG Anti-DIG Antibody (conjugated to Reporter) Labeled_DNA->Anti_DIG Immunodetection Signal Detectable Signal (Colorimetric or Fluorescent) Anti_DIG->Signal Visualization

Caption: Mechanism of this compound 3' End Labeling.

Primary Application: The TUNEL Assay for Apoptosis Detection

The TdT dUTP Nick End Labeling (TUNEL) assay is the quintessential application of this principle. It provides a robust method to visualize apoptotic cells within a cell population or tissue section.

Experimental Workflow

The TUNEL protocol involves a series of critical steps, each with a specific purpose. Understanding the "why" behind each step is crucial for success.

TUNEL_Workflow start Start: Apoptotic Sample (Cells or Tissue) fix Step 1: Fixation (e.g., 4% Paraformaldehyde) Preserves morphology, cross-links DNA start->fix perm Step 2: Permeabilization (e.g., Triton X-100) Allows enzyme & antibody entry fix->perm controls Step 3: Prepare Controls Positive (DNase I) Negative (No TdT Enzyme) perm->controls labeling Step 4: TdT Labeling Reaction Incubate with TdT Enzyme & this compound controls->labeling wash1 Step 5: Wash Removes unbound reagents labeling->wash1 detection Step 6: Immunodetection Incubate with Anti-DIG Antibody-Reporter Conjugate wash1->detection wash2 Step 7: Wash Removes unbound antibody detection->wash2 develop Step 8: Signal Development Add substrate (chromogenic) or view directly (fluorescent) wash2->develop end End: Analysis by Microscopy develop->end

Caption: Standardized workflow for the TUNEL Assay.

Detailed Step-by-Step Protocol (Self-Validating System)

This protocol is designed as a self-validating system through the mandatory inclusion of controls.

A. Sample Preparation

  • Fixation: Fix cells or paraffin-embedded tissue sections with a neutral-buffered fixative like 4% paraformaldehyde.

    • Causality: Fixation cross-links proteins and nucleic acids, preserving the cellular morphology and preventing the loss of fragmented DNA during subsequent steps.[18] Acidic fixatives should be avoided as they can artificially induce DNA breaks.[19]

  • Permeabilization: Incubate the sample with a detergent solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate). For tissue sections, a proteinase K digestion step may be required.[18][20]

    • Causality: The fixative cross-links create a barrier. Permeabilization is essential to create pores in the cell and nuclear membranes, allowing the TdT enzyme and, later, the anti-DIG antibody to access the nuclear DNA. Insufficient permeabilization is a common cause of false-negative results.[1]

B. Essential Controls

  • Positive Control: Take a sample slide and pre-treat it with recombinant DNase I (e.g., 3-3000 U/ml for 10 minutes at room temperature) after permeabilization.[21]

    • Causality: DNase I non-specifically cleaves DNA, creating an abundance of 3'-OH ends. This sample should stain intensely positive. If it does not, it indicates a failure in the labeling or detection steps, invalidating the results from the experimental samples.[2]

  • Negative Control: On another sample slide, perform the entire protocol but substitute the TdT enzyme with a label solution that contains no enzyme.[21]

    • Causality: This control accounts for any non-specific binding of the this compound or the anti-DIG antibody. This slide should show no signal. A positive signal here indicates a problem with background staining, requiring optimization of blocking or washing steps.

C. Labeling and Detection

  • TdT Labeling Reaction: Incubate samples (including controls) with the TUNEL reaction mixture containing TdT enzyme, this compound, and reaction buffer. Typically, this is performed in a humidified chamber at 37°C for 60 minutes.[22][23]

  • Washing: Thoroughly wash the samples with a buffer like PBS to remove any unincorporated this compound.

  • Blocking (Optional but Recommended): Incubate with a blocking solution (e.g., containing 3% H₂O₂ in methanol for chromogenic detection to quench endogenous peroxidases, or bovine serum albumin for fluorescent detection) to reduce non-specific antibody binding.[20][23]

  • Immunodetection: Incubate with an anti-DIG antibody conjugated to a reporter enzyme (e.g., Horseradish Peroxidase - HRP, or Alkaline Phosphatase - AP) or a fluorophore (e.g., FITC, Rhodamine).[24]

  • Final Washes: Wash thoroughly to remove any unbound antibody conjugate.

  • Visualization:

    • For Chromogenic Detection: Add the appropriate enzyme substrate (e.g., DAB for HRP, which produces a brown precipitate) and counterstain with a nuclear stain like hematoxylin to visualize all cells.[2][20]

    • For Fluorescent Detection: Mount with an anti-fade mounting medium, often containing a nuclear counterstain like DAPI.

  • Analysis: Analyze the samples using a light or fluorescence microscope. Apoptotic cells will exhibit a distinct signal (e.g., brown or bright green) localized to the nucleus.

Technical Considerations and Data Interpretation

Choosing a Detection Method

The choice between a chromogenic and fluorescent readout depends on the experimental goals and available equipment.

FeatureChromogenic Detection (e.g., HRP/DAB)Fluorescent Detection (e.g., Anti-DIG-FITC)
Principle Enzymatic conversion of a soluble substrate into an insoluble, colored precipitate.Excitation of a fluorophore by a specific wavelength of light, causing emission at a longer wavelength.
Equipment Standard light microscope.Fluorescence microscope with appropriate filter sets.
Signal Stability Permanent. Slides can be archived for years.Prone to photobleaching. Requires anti-fade mounting media and careful storage.
Multiplexing Difficult. Requires complex multi-color chromogenic methods.Straightforward. Can be combined with other fluorescent antibodies (immunofluorescence) to co-localize proteins.
Sensitivity High, can be amplified.Very high, especially with signal amplification techniques.
Context Excellent for visualizing apoptotic cells within the morphological context of the entire tissue.Ideal for quantitative analysis (e.g., via flow cytometry) and co-localization studies.[2][22]
Troubleshooting Common Issues
ProblemPotential Cause(s)Recommended Solution(s)
No Signal (or Weak Signal) in Positive Control Inactive TdT enzyme or this compound; Incorrect buffer composition; Insufficient permeabilization.Check reagent expiration dates. Optimize proteinase K/detergent concentration and incubation time. Ensure fresh reagents are used.[1]
High Background in Negative Control Non-specific binding of the anti-DIG antibody; Endogenous peroxidase/phosphatase activity (chromogenic).Increase stringency of wash steps; Include a blocking step; For HRP detection, pre-treat with 3% H₂O₂ to quench endogenous peroxidases.[18]
Positive Signal in Non-Apoptotic Cells (False Positives) DNA damage from other sources (necrosis, DNA repair); Over-fixation or harsh permeabilization creating artificial breaks.Use a milder fixation protocol. Always compare with morphological signs of apoptosis (e.g., cell shrinkage, chromatin condensation). TUNEL is not strictly specific to apoptosis and labels all 3'-OH ends.[25]

Conclusion

The principle of 3' end labeling with this compound represents a powerful and precise tool in the molecular biologist's arsenal. By understanding the distinct roles of the TdT enzyme, the ddUTP terminator, and the DIG hapten, researchers can move beyond rote protocol-following to a state of informed application. When implemented within a self-validating framework that includes rigorous positive and negative controls, this method, particularly through the TUNEL assay, provides reliable, single-cell resolution data on the fundamental process of DNA fragmentation. Its safety, stability, and high sensitivity have solidified its place as a superior alternative to radioactive methods for decades.[26][27]

References

  • Digoxigenin - Wikipedia. Wikipedia. [11]

  • The digoxigenin (DIG) system for non-radioactive labelling and detection of nucleic acids--an overview. PubMed. [27]

  • Terminal deoxynucleotidyl transferase: Properties and applications. National Institutes of Health (NIH). [3]

  • Insight into the mechanism of DNA synthesis by human terminal deoxynucleotidyltransferase. Life Science Alliance. [6]

  • Dideoxynucleotide - Wikipedia. Wikipedia. [7]

  • Potent DNA chain termination activity and selective inhibition of human immunodeficiency virus reverse transcriptase by 2',3'-dideoxyuridine-5'-triphosphate. PubMed. [28]

  • This compound. Jena Bioscience. [10]

  • TUNEL staining : The method of choice for measuring cell death. Assay Genie. [29]

  • In Situ Cell Death Detection Kit, POD. Sigma-Aldrich. [21][30]

  • Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. BenchSci. [25]

  • Common Problems and Solutions in TUNEL Assay for Detecting Cell Apoptosis. Arcegen. [18]

  • Digoxigenin-Labeled In Situ Hybridization for the Detection of Streptococcus suis DNA in Polyserositis and a Comparison with Biotinylated In Situ Hybridization. National Institutes of Health (NIH). [13]

  • Terminal deoxynucleotidyl transferase-mediated dUTP Nick End Labeling (TUNEL) assay - Summary. European Commission. [22]

  • How Much Do You Know About TUNEL Staining? A Troubleshooting Guide. Yeasen. [1]

  • TUNEL Apoptosis Assay Kit. BioTnA. [20]

  • TUNEL Apoptosis Detection Kit. GenScript. [23]

  • TUNEL staining and the TUNEL assay. Sileks. [2]

  • Digoxigenin-11-ddUTP - DNA Labeling Reagent. APExBIO. [17]

  • Anti-Digoxigenin Antibodies. Invitrogen - Thermo Fisher Scientific. [15]

  • Anti-Digoxigenin from mouse IgG1k (clone 1.71.256). Sigma-Aldrich. [16]

  • Terminal deoxynucleotidyl transferase - Wikipedia. Wikipedia. [4]

  • What is digoxigenin?. AAT Bioquest. [12]

  • Dideoxynucleotide chain termination oligonucleotides and their application. Bio-Synthesis. [8]

  • Nucleotides for Chain termination Sequencing. Jena Bioscience. [9]

  • Terminal Deoxynucleotidyl Transferase, also known as the Bollum Enzyme. Bio-Synthesis. [5]

  • ChromaLINK® Digoxigenin One-Shot™ Antibody Labeling Kit. Vector Labs. [14]

  • In Situ Apoptosis Detection Kit. Takara Bio. [31]

  • In Situ Cell Death Detection Kit, AP. Sigma-Aldrich.

  • ROCHE In Situ Cell Death Detection Kit POD. Lab Supplies. [24]

  • Digoxigenin as an alternative probe labeling for in situ hybridization. PubMed. [26]

  • Analysis and Solution of Common Problems in TUNEL Detection. Elabscience. [19]

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A Senior Application Scientist's Guide to Dig-11-ddUTP: Advancing Non-Radioactive DNA Labeling through Precision and Safety

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Digoxigenin-11-dideoxyuridine triphosphate (Dig-11-ddUTP) and its significant advantages for non-radioactive DNA labeling. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the underlying mechanisms and rationale that make this compound a superior choice for specific, high-stakes applications.

The Paradigm Shift: From Radioactive Hazards to Haptens

For decades, the gold standard for sensitive nucleic acid detection involved radioactive isotopes like ³²P. While effective, this approach brings inherent safety risks, regulatory burdens, and issues with probe stability and waste disposal. The development of non-radioactive labeling systems marked a significant technological advance, offering safer and more stable alternatives without compromising sensitivity.[1] Among these, the Digoxigenin (DIG) system has emerged as a particularly robust and versatile platform.[2]

The DIG system utilizes a steroid hapten, digoxigenin, isolated exclusively from Digitalis plants.[2] This unique origin is the cornerstone of the system's specificity; anti-DIG antibodies do not bind to other biological molecules, ensuring a high signal-to-noise ratio and minimal background.[2][3] This guide focuses on a specialized variant, this compound, which provides a level of precision that is critical for advanced applications like apoptosis detection.

The Molecular Architecture of Precision: Understanding this compound

This compound is not just another labeled nucleotide; its structure is engineered for a specific function: 3'-end labeling with chain termination. Let's dissect its components:

  • Digoxigenin (DIG): The hapten molecule that is recognized with high affinity and specificity by a conjugated anti-DIG antibody.[4]

  • 11-Atom Spacer: A linker arm that separates the digoxigenin from the nucleotide. This spatial separation is crucial as it minimizes steric hindrance, allowing both the DNA polymerase to efficiently incorporate the nucleotide and the anti-DIG antibody to later access the hapten for detection.[5][6]

  • dideoxyuridine triphosphate (ddUTP): This is the key to its unique function. Like the ddNTPs used in Sanger sequencing, it lacks a hydroxyl group at the 3' position of the deoxyribose sugar.

Once an enzyme like Terminal deoxynucleotidyl Transferase (TdT) incorporates this compound onto the free 3'-hydroxyl end of a DNA strand, no further nucleotides can be added.[5][6] This act of chain termination ensures that only a single DIG molecule is attached to each available 3'-end, providing a stoichiometric labeling relationship.

cluster_0 Mechanism of 3'-End Labeling DNA DNA Strand with Free 3'-OH End TdT Terminal deoxynucleotidyl Transferase (TdT) DNA->TdT Binds to 3'-OH Labeled_DNA Labeled DNA Strand (Polymerization Terminated) TdT->Labeled_DNA Catalyzes Incorporation DIG_ddUTP This compound (Chain Terminator) DIG_ddUTP->TdT Substrate

Caption: Enzymatic incorporation of this compound by TdT at the 3'-OH terminus of a DNA strand, resulting in chain termination.

Core Advantages Over Traditional Radioactive Labeling

The DIG system, in general, offers a compelling suite of benefits that address the primary drawbacks of radioactive methods.

FeatureThis compound (Non-Radioactive)Radioactive Labeling (e.g., ³²P)Causality and Field-Proven Insight
Safety No radiation hazard.[2]Significant radiation exposure risk.Eliminates the need for specialized shielding, monitoring, and waste disposal protocols, reducing institutional overhead and enhancing user safety.
Probe Stability Labeled probes are stable for at least one year at -20°C.[1][7]Short half-life (14.3 days for ³²P).Long-term stability allows for the creation of large, quality-controlled batches of probes, ensuring consistency across experiments conducted over many months.
Exposure Time Minutes to a few hours for chemiluminescent detection.[1]Hours to days or even weeks.Rapid signal development accelerates the experimental workflow, allowing for faster data analysis and decision-making.
Resolution High resolution, especially in in situ hybridization.[3]Signal scattering can lead to lower resolution.The enzymatic nature of the detection system produces a discrete, localized signal, which is critical for pinpointing gene expression or cellular events with high spatial accuracy.
Reusability Hybridization solutions containing the probe can be stored and reused.[1]Not feasible due to radioactive decay.This reduces reagent consumption and cost, particularly in high-throughput screening applications.

Application Spotlight: The TUNEL Assay for Apoptosis Detection

The unique properties of this compound make it the reagent of choice for the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay. This assay is a cornerstone for identifying and quantifying apoptosis, a critical process in developmental biology and disease.

The Principle of TUNEL: During the late stages of apoptosis, cellular endonucleases cleave genomic DNA into fragments, creating a large number of free 3'-hydroxyl ends.[8][9] The TUNEL assay leverages the TdT enzyme to specifically "label" these nicks.[10][11] TdT adds the this compound to these DNA ends; because it's a chain terminator, it ensures a specific and non-amplified labeling of the apoptotic event. Subsequent detection with an anti-DIG antibody conjugated to an enzyme like horseradish peroxidase (HRP) allows for visualization.

cluster_1 TUNEL Assay Workflow P1 1. Sample Preparation (Fixation & Permeabilization) P2 2. TdT Labeling Reaction (Incubate with TdT and this compound) P1->P2 P3 3. Antibody Incubation (Anti-DIG-HRP conjugate) P2->P3 P4 4. Chromogenic Detection (Add HRP substrate, e.g., DAB) P3->P4 P5 5. Visualization (Microscopy) P4->P5

Caption: A simplified workflow of the key steps in a chromogenic TUNEL assay.

Field-Proven Protocol: Chromogenic TUNEL Assay for Paraffin-Embedded Tissue

This protocol is a self-validating system. The inclusion of positive and negative controls is non-negotiable for trustworthy results.

A. Materials:

  • Deparaffinized and rehydrated tissue sections on slides

  • Proteinase K solution

  • TdT Reaction Buffer

  • Terminal deoxynucleotidyl Transferase (TdT)

  • Digoxigenin-11-ddUTP

  • Stop/Wash Buffer (e.g., 2x SSC)

  • Blocking Reagent

  • Anti-Digoxigenin-HRP Conjugate

  • DAB (3,3'-Diaminobenzidine) substrate solution

  • Counterstain (e.g., Methyl Green or Hematoxylin)

  • DNase I (for positive control)

B. Experimental Procedure:

  • Deparaffinization and Rehydration: Process slides through xylene and a graded ethanol series (100%, 95%, 70%) to water. This is a standard histological procedure to prepare the tissue for aqueous reagents.

  • Permeabilization: Incubate slides with Proteinase K (20 µg/mL) for 15 minutes at room temperature. This step partially digests proteins cross-linked during fixation, allowing the TdT enzyme access to the DNA. Expert Tip: The duration and temperature of this step are critical and must be optimized for your specific tissue type to avoid excessive tissue damage or incomplete permeabilization.[12]

  • Control Preparation:

    • Positive Control: Treat one slide with DNase I (1 µg/mL) for 10 minutes at 37°C after permeabilization. This will artificially create DNA strand breaks throughout the entire tissue, which should result in intense, widespread staining.[8]

    • Negative Control: Prepare one slide by omitting the TdT enzyme from the labeling mix in the next step. This slide should show no staining and validates that the signal is dependent on the enzyme's activity.[11]

  • TdT Labeling Reaction:

    • Cover the tissue sections with TdT Reaction Buffer for 10 minutes.

    • Prepare the TdT reaction cocktail (TdT enzyme and this compound in TdT Reaction Buffer).

    • Carefully remove the buffer and add the TdT reaction cocktail to the experimental and positive control slides (add a mix lacking only the TdT enzyme to the negative control).

    • Incubate for 60-120 minutes at 37°C in a humidified chamber. This is the core enzymatic step where the DIG hapten is incorporated into the DNA breaks.[8][9]

  • Stopping the Reaction: Terminate the reaction by incubating the slides in a Stop/Wash Buffer (e.g., 2X SSC) for 15 minutes at room temperature.[8]

  • Immunodetection:

    • Block non-specific antibody binding by incubating with a suitable blocking reagent for 30 minutes.

    • Incubate with the Anti-Digoxigenin-HRP conjugate for 30-60 minutes at room temperature. This antibody specifically binds to the incorporated DIG molecules.

    • Wash thoroughly in buffer to remove any unbound antibody conjugate.

  • Chromogenic Development: Add the DAB substrate solution and incubate until a brown precipitate forms (typically 5-10 minutes). Monitor this step under a microscope. DAB is converted by HRP into an insoluble brown product at the site of the labeled DNA.

  • Counterstaining and Mounting: Lightly counterstain with a contrasting color like Methyl Green or Hematoxylin to visualize the overall tissue morphology. Dehydrate, clear, and mount with a permanent mounting medium.

Conclusion: A Tool of Precision for Modern Research

This compound represents a sophisticated evolution in non-radioactive DNA labeling. Its unique ability to facilitate stoichiometric 3'-end labeling via chain termination provides a level of precision that is indispensable for applications like the TUNEL assay. By combining the safety, stability, and specificity of the DIG system with the functional elegance of a dideoxynucleotide, this compound empowers researchers to generate clear, reliable, and highly specific data in the study of complex biological processes. This technology is not merely an alternative to radioactive methods; it is a superior tool for experiments demanding precision and safety.

References

  • Introduction to the DIG Nonradioactive Nucleic Acid Labeling and Detection System. (2007, April 8). Roche.
  • A Head-to-Head Comparison: Biotin-11-dUTP vs.
  • Digoxigenin (DIG) Labeling Methods. MilliporeSigma.
  • This compound. (2023, June 29). Jena Bioscience.
  • Prieto, A. L., et al. (1993).
  • Application Notes: Digoxigenin (DIG)
  • Digoxigenin (DIG) DNA Labeling and Detection. Sigma-Aldrich.
  • This compound, Nucleotides for Application in Protein-DNA/-RNA interaction (EMSA). Jena Bioscience.
  • The DIG System - Labeling and Detection of Nucleic Acids. Sigma-Aldrich.
  • Terminal deoxynucleotidyl transferase-mediated dUTP Nick End Labeling (TUNEL) assay - Summary. (2012, July 1). ECVAM DB-ALM.
  • TUNEL Apoptosis Assay (Chromogenic).
  • Motea, E. A., & Berdis, A. J. (2010). Enzymatic synthesis and modification of high molecular weight DNA using terminal deoxynucleotidyl transferase. PMC.
  • TUNEL staining and the TUNEL assay. Sileks.
  • Seibl, R., et al. (1990). Non-radioactive labeling and detection of nucleic acids. III. Applications of the digoxigenin system. PubMed.
  • Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. (2025, November 24). BenchSci.

Sources

Mechanistic Principles and Applications of Dig-11-ddUTP: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Digoxigenin-11-2',3'-dideoxyuridine-5'-triphosphate (Dig-11-ddUTP) is a specialized nucleotide analog engineered for the precise, non-radioactive labeling of DNA.[][2][3][4] Unlike its counterpart Dig-11-dUTP, which allows for the polymerization of long labeled "tails," this compound functions as a chain terminator . Upon incorporation by DNA polymerases—most notably Terminal Deoxynucleotidyl Transferase (TdT)—it blocks further nucleotide addition due to the absence of a 3'-hydroxyl group.

This guide details the molecular mechanics, enzymatic requirements, and validated protocols for using this compound in high-precision 3'-end labeling and apoptosis detection (TUNEL).

Molecular Architecture & The "Terminator" Mechanism

The utility of this compound rests on three structural pillars, each serving a distinct biochemical function:

  • The Terminator (ddUTP): The core sugar is 2',3'-dideoxyribose. It lacks the hydroxyl (-OH) group at the 3' position, which is chemically required to form the phosphodiester bond with the next incoming nucleotide. Once incorporated, the DNA chain cannot be extended.

  • The Reporter (Digoxigenin): A steroid hapten derived from Digitalis plants. It is highly immunogenic, allowing for sensitive detection via high-affinity anti-Dig antibodies coupled to enzymes (AP, HRP) or fluorophores.

  • The Spacer (11-Atom Linker): A linear spacer arm (usually alkali-stable) connects the Dig moiety to the 5-position of the uracil base. This 11-atom length is critical; it projects the bulky Dig molecule away from the DNA helix, preventing steric hindrance that would otherwise block antibody binding during detection.

Mechanistic Pathway

The following diagram illustrates the irreversible chain termination mechanism mediated by TdT.

Dig_Mechanism TdT Enzyme: TdT (Template Independent) Complex Catalytic Complex (TdT + DNA + ddUTP) TdT->Complex Binding (Co2+ cofactor) DNA_Substrate DNA Substrate (Free 3'-OH) DNA_Substrate->TdT Dig_ddUTP Substrate: This compound Dig_ddUTP->TdT Labeled_DNA Labeled DNA (3'-Dig-ddU) Complex->Labeled_DNA Phosphodiester Bond Formation Termination CHAIN TERMINATION (No 3'-OH for extension) Labeled_DNA->Termination Irreversible Block

Figure 1: The mechanism of TdT-mediated chain termination. The incorporation of the dideoxy-nucleotide prevents subsequent additions, ensuring a stoichiometric (1:1) labeling ratio.

The Enzymatic Engine: Terminal Transferase (TdT)[6][7][8][9][10][11][12][13][14]

While DNA Polymerase I (Klenow fragment) can incorporate this compound, Terminal Deoxynucleotidyl Transferase (TdT) is the preferred enzyme for 3'-end labeling. Unlike template-dependent polymerases, TdT adds nucleotides to any free 3'-OH end (blunt, protruding, or recessed) without requiring a template strand.[5][6][7]

Critical Reaction Parameters
  • Cofactor Switch (Co²⁺ vs Mg²⁺): TdT activity is cation-dependent.

    • Mg²⁺: Prefers purines (dATP, dGTP).

    • Co²⁺ (Cobalt): Significantly enhances the catalytic efficiency for pyrimidines (like ddUTP) and improves labeling of blunt-ended DNA. Protocol Note: Always include CoCl₂ in this compound reactions.

  • Stoichiometry: Because this compound is a terminator, the reaction is self-limiting. Unlike "tailing" reactions where time and concentration dictate tail length, this reaction stops automatically after one addition.

Application: Precision 3'-End Labeling (Oligonucleotide Probes)

This is the primary application for this compound. It is used to label oligonucleotide probes for in situ hybridization (ISH) or electrophoretic mobility shift assays (EMSA).

Why use ddUTP instead of dUTP?

  • dUTP creates a "tail" of variable length. This alters the melting temperature (Tm) of the probe and can cause non-specific background binding.

  • ddUTP adds exactly one label.[3] This preserves the probe's hybridization specificity and allows for precise quantification.

Validated Protocol: 3'-End Labeling

Standard reaction for 100 pmol of oligonucleotide.

ComponentVolumeFinal Conc.Function
Reaction Buffer (5x) 4 µl1xPotassium Cacodylate buffer (pH 7.2)
CoCl₂ (25 mM) 4 µl5 mMEssential cofactor for Pyrimidine usage
Oligonucleotide Variable100 pmolThe DNA substrate
This compound (1 mM) 1 µl0.05 mMThe terminator label
TdT Enzyme (400 U/µl) 1 µl50 UThe catalyst
Water (PCR Grade) To 20 µlN/ASolvent

Procedure:

  • Mix components in a sterile microfuge tube on ice.

  • Incubate at 37°C for 15 minutes . (Note: Longer incubation is unnecessary due to the termination mechanism).

  • Stop reaction by adding 2 µl of 0.2 M EDTA (pH 8.0).

  • Purification is often not required for hybridization if the probe concentration is high, but Sephadex G-25 spin columns can be used to remove unincorporated nucleotides.

Application: The TUNEL Assay (Apoptosis Detection)[9][10][11][12][13][14][15]

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.[6][8][9][10][7][11]

The Specific Role of this compound in TUNEL

Most commercial TUNEL kits use dUTP to generate a polymer tail at the break site, amplifying the signal. However, This compound is used in specialized "single-step" TUNEL assays where:

  • Steric crowding is a concern: In highly fragmented DNA, long tails might overlap.

  • Sequence analysis is required: If the labeled DNA is to be extracted and sequenced, a single terminator is preferred over a random tail.

Detection Workflow

Once the this compound is incorporated at the 3' end of the DNA break, it is detected using an antibody-enzyme conjugate.

TUNEL_Workflow Apoptosis Apoptotic Cell (DNA Fragmentation) Breaks Double-Strand Breaks (Exposed 3'-OH) Apoptosis->Breaks Labeling TdT + this compound (37°C, 60 min) Breaks->Labeling Substrate Recognition Antibody Anti-Dig-AP/HRP Binding Labeling->Antibody Specific Hapten Binding Signal Colorimetric/Fluorescent Signal Generation Antibody->Signal Substrate Conversion (e.g., NBT/BCIP or DAB)

Figure 2: The TUNEL assay workflow utilizing this compound for specific 3'-end labeling of apoptotic DNA fragments.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure scientific integrity, every experiment should include internal controls.

IssueProbable CauseCorrective Action
Low Labeling Efficiency 3'-OH blockedEnsure DNA is not 3'-phosphorylated. TdT requires a free 3'-OH.[8]
No Signal Missing Co²⁺Verify CoCl₂ addition. TdT is inefficient with ddUTP in Mg²⁺ buffers.
High Background Non-specific Antibody BindingIncrease blocking (e.g., 1% Blocking Reagent or BSA) during detection.
Precipitate in Tube This compound insolubilityDigoxigenin is hydrophobic. Ensure reagents are brought to room temp and mixed well before use.

Validation Step: A "tailing check" can be performed by running the labeled oligonucleotide on a denaturing polyacrylamide urea gel alongside an unlabeled control. The labeled band should shift slightly higher (due to the molecular weight of this compound, ~1048 Da) but should remain a sharp band, unlike the "smear" seen with dUTP tailing.

References

  • Roche Life Science. "Digoxigenin-11-ddUTP Product Manual." Roche Applied Science. Link

  • Schmitz, G.G., et al. (1991). "Nonradioactive labeling of oligonucleotides in vitro with the hapten digoxigenin by tailing with terminal transferase." Analytical Biochemistry, 199(2), 222-231. Link

  • Gavrieli, Y., Sherman, Y., & Ben-Sasson, S.A. (1992). "Identification of programmed cell death in situ via specific labeling of nuclear DNA fragmentation."[10] Journal of Cell Biology, 119(3), 493-501. (The seminal TUNEL paper). Link

  • Thermo Fisher Scientific. "Terminal Deoxynucleotidyl Transferase (TdT) Applications." Thermo Fisher Technical Guide. Link

Sources

Molecular weight and formula of Digoxigenin-11-ddUTP

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Digoxigenin-11-ddUTP: Properties, Mechanism, and Applications

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the structure, properties, and applications of Digoxigenin-11-ddUTP. We will delve into the core principles that make this molecule an indispensable tool for non-radioactive nucleic acid labeling, providing not just protocols, but the scientific rationale behind them.

Core Concepts: Understanding Digoxigenin-11-ddUTP

Digoxigenin-11-ddUTP is a modified nucleotide analog crucial for the non-radioactive labeling of DNA. Its structure is a careful orchestration of three key components:

  • Digoxigenin (DIG): A steroid hapten derived from the foxglove plant (Digitalis purpurea). As a small molecule, it is not immunogenic on its own but is recognized with high affinity and specificity by anti-DIG antibodies. This hapten-antibody interaction is the cornerstone of the detection system.

  • 11-Atom Spacer Arm: A linker that connects the digoxigenin moiety to the nucleotide. This spacer is critical as it minimizes steric hindrance, allowing DNA-modifying enzymes like Terminal Transferase to efficiently incorporate the nucleotide and ensuring the DIG moiety is accessible for antibody binding during detection.[1][2]

  • 2',3'-Dideoxyuridine-5'-Triphosphate (ddUTP): This is the key functional component that dictates the molecule's primary application. Unlike a standard deoxynucleotide (dNTP) or ribonucleotide (NTP), a dideoxynucleotide lacks a hydroxyl group at the 3' position of the ribose sugar. The absence of this 3'-OH group makes further extension of the nucleic acid chain impossible, effectively terminating the polymerization reaction.[1][3]

This unique structure makes DIG-11-ddUTP the reagent of choice for specifically labeling the 3'-terminus of an oligonucleotide or DNA fragment.

Physicochemical Properties

Precise knowledge of the molecule's properties is fundamental for accurate experimental design and data interpretation. The molecular weight and formula can vary depending on whether the molecule is in its free acid form or a salt form, with the tetralithium salt being a common commercial formulation.[4][5]

PropertyValue (Free Acid)Value (Tetralithium Salt)Source
Chemical Formula C43H63N4O20P3C43H61N4O20P3Li4[1][4][6]
Molecular Weight 1048.91 g/mol 1074.6 Da[1][4][6]
Purity ≥ 95% (HPLC)≥ 85% (HPLC)[1]
Form Supplied as a solution in water or bufferSupplied as a solution in water or buffer[1]
Storage Store at -20°CStore at -20°C[1][4]

The Mechanism of 3'-End Labeling: A Tale of Termination

The primary application of Digoxigenin-11-ddUTP is the enzymatic addition of a single DIG moiety to the 3'-end of a DNA strand. This process is most commonly catalyzed by the enzyme Terminal deoxynucleotidyl Transferase (TdT) .

The Causality of the Reaction: TdT is a unique DNA polymerase that can catalyze the template-independent addition of deoxynucleotides to the 3'-hydroxyl terminus of a DNA molecule.[7] The reaction is critically dependent on a divalent cation cofactor, typically cobalt chloride (CoCl₂), which is supplied in the reaction buffer.[7] When TdT is presented with an oligonucleotide and this compound, it adds a single modified nucleotide to the 3'-end. Because this compound is a dideoxynucleotide, the resulting DNA strand lacks the 3'-OH group required for the formation of a subsequent phosphodiester bond. This immediately and permanently terminates the extension, ensuring that only one DIG label is added per DNA molecule.[1][3] This stoichiometric control is a significant advantage for quantitative applications.

G cluster_reactants Reactants cluster_enzyme Enzyme & Cofactor Oligo Oligonucleotide (with free 3'-OH) TdT Terminal Transferase (TdT) Oligo->TdT Binds to DIG_ddUTP Digoxigenin-11-ddUTP DIG_ddUTP->TdT Binds to Product 3'-End Labeled Oligonucleotide (Chain Terminated) TdT->Product Catalyzes Addition & Termination CoCl2 CoCl₂ CoCl2->TdT Cofactor for

Caption: Enzymatic addition of this compound via Terminal Transferase.

Experimental Protocol: 3'-End Labeling of Oligonucleotides

This protocol provides a robust, self-validating method for labeling oligonucleotides. The inclusion of control reactions is essential for troubleshooting and ensuring confidence in the results. This protocol is adapted from standard methodologies provided by leading suppliers.[4][7]

4.1. Materials Required:

  • Digoxigenin-11-ddUTP (1 mM solution)

  • Terminal Transferase (TdT) and associated 5x reaction buffer (containing CoCl₂)

  • Oligonucleotide to be labeled (HPLC or gel-purified, 100 pmol/µL)

  • Stop Buffer (e.g., 0.5 M EDTA, pH 8.0)

  • Nuclease-free water

4.2. Step-by-Step Labeling Reaction:

  • Reaction Setup: On ice, carefully combine the following reagents in a sterile microcentrifuge tube in the order listed. This order is important to prevent nonspecific enzyme activity.

ReagentVolume (µL)Final Concentration/AmountCausality/Purpose
Nuclease-Free Waterto 20 µL-Adjusts final reaction volume.
5x TdT Reaction Buffer4 µL1xProvides optimal pH and CoCl₂ cofactor for TdT activity.
Oligonucleotide (100 pmol)1 µL5 pmol/µLThe substrate to be labeled.
This compound (1 mM)1 µL50 µMThe labeling reagent and chain terminator. A 10:1 molar ratio of this compound to oligo 3'-ends is recommended.[2][3]
Terminal Transferase (TdT)1 µLVaries by supplierThe catalyst for the reaction. Added last to initiate the reaction synchronously.
Total Volume 20 µL
  • Incubation: Mix the components gently by pipetting. Centrifuge briefly to collect the reaction mixture at the bottom of the tube. Incubate the reaction at 37°C for 15-30 minutes.[4][7] This temperature is optimal for TdT enzymatic activity.

  • Reaction Termination: Stop the reaction by adding 1 µL of 0.5 M EDTA (Stop Buffer).[7] EDTA is a chelating agent that sequesters the Co²⁺ ions, thereby inactivating the TdT enzyme.

  • Storage: The labeled probe can be used immediately or stored in aliquots at -20°C for long-term use.[4]

Downstream Detection: From Labeled Probe to Signal

Once the oligonucleotide is labeled, it can be used as a probe in a variety of applications. The detection principle remains consistent: the probe hybridizes to its complementary target sequence, and the DIG moiety is then detected immunologically.

The general workflow is as follows:

  • Hybridization: The DIG-labeled probe is incubated with the sample (e.g., a membrane with transferred DNA/RNA or a tissue section) under conditions that promote specific binding to the target nucleic acid sequence.

  • Washing: Stringent washes are performed to remove any unbound or non-specifically bound probe.

  • Immunological Detection: The sample is incubated with an anti-DIG antibody conjugated to an enzyme, most commonly Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP).

  • Signal Generation: A chemiluminescent, chromogenic, or fluorescent substrate for the conjugated enzyme is added. The enzyme catalyzes a reaction that produces a detectable signal (light, color, or fluorescence) at the location of the probe.

G A DIG-Labeled Probe + Target DNA/RNA B Hybridization & Washing A->B C Blocking (Prevents non-specific antibody binding) B->C D Incubation with Anti-DIG Antibody (e.g., Anti-DIG-AP) C->D E Washing to Remove Unbound Antibody D->E F Addition of Chemiluminescent Substrate (e.g., CSPD, CDP-Star) E->F G Signal Detection (Light Emission) F->G

Caption: General workflow for chemiluminescent detection of a DIG-labeled probe.

Key Research Applications

The specificity and sensitivity of this compound labeling make it suitable for a wide range of molecular biology techniques:

  • Electrophoretic Mobility Shift Assays (EMSA): To study DNA-protein interactions. A DIG-end-labeled oligonucleotide probe is incubated with a protein extract, and the resulting complexes are resolved on a non-denaturing gel.[5]

  • Southern and Northern Blotting: For detecting specific DNA or RNA sequences, respectively. The labeled probe hybridizes to the target sequence on a membrane.[7]

  • In Situ Hybridization (ISH): To localize specific nucleic acid sequences within tissues or cells, providing spatial context to gene expression.[2][4]

  • Colony and Plaque Screening: To identify specific DNA sequences in bacterial colonies or bacteriophage plaques.[2][4]

Conclusion

Digoxigenin-11-ddUTP is a powerful and versatile reagent for molecular biology research. Its defining characteristic as a chain terminator enables the precise and controlled 3'-end labeling of DNA. This, combined with the highly specific and sensitive DIG-based immunological detection system, provides a reliable and safe alternative to radioactive methods. Understanding the underlying mechanism of TdT-mediated incorporation and the critical role of each component in the labeling reaction empowers researchers to optimize their protocols and generate high-quality, reproducible data.

References

  • ResearchGate. (n.d.). Structural formula of Digoxigenin-11-2¢-deoxy-uridine-5¢-triphosphate. Retrieved from [Link]

  • Jena Bioscience. (2023, June 29). This compound Datasheet. Retrieved from [Link]

  • Jena Bioscience. (2023, June 29). End Oligonucleotide Labeling Kit with Digoxigenin-11-ddUTP. Retrieved from [Link]

  • Jena Bioscience. (n.d.). This compound, Nucleotides labeled with Digoxigenin. Retrieved from [Link]

  • SLS Ireland. (n.d.). ROCHE Digoxigenin-11-ddUTP. Retrieved from [Link]

  • Roche. (n.d.). Digoxigenin-11-2'-deoxy-uridine-5'-triphosphate, alkali-labile. Retrieved from [Link]

  • PubChem. (n.d.). Digoxigenin-11-2',3'-dideoxyuridine 5'-triphosphate. Retrieved from [Link]

  • Jena Bioscience. (n.d.). This compound, Nucleotides for Application in Protein-DNA/-RNA interaction (EMSA). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Role of Dig-11-ddUTP in Apoptosis and DNA Fragmentation Detection

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The process of programmed cell death, or apoptosis, is fundamental to tissue homeostasis, development, and the elimination of damaged cells. A definitive hallmark of late-stage apoptosis is the systematic fragmentation of genomic DNA.[1] The ability to accurately detect this phenomenon is crucial for research in oncology, neurodegeneration, toxicology, and developmental biology.[2][3][4] This guide provides a comprehensive technical overview of Digoxigenin-11-dideoxyuridine triphosphate (Dig-11-ddUTP), a critical reagent for identifying apoptotic cells. We will explore the biochemical basis of its application, the enzymatic machinery involved, and provide a detailed, field-tested protocol for its use in the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay.

The Biological Context: DNA Fragmentation in Apoptosis

Apoptosis is an energy-dependent, tightly regulated process that culminates in the dismantling of the cell. A key event in this cascade is the activation of a specific endonuclease called Caspase-Activated DNase (CAD), also known as DNA Fragmentation Factor 40 (DFF40).[1][5][6][7]

  • Inactive State : In healthy, non-apoptotic cells, CAD exists in an inactive state, bound to its inhibitor, ICAD (Inhibitor of Caspase-Activated DNase).[1][5][6][8]

  • Activation : During apoptosis, upstream signaling pathways activate executioner caspases, most notably caspase-3. Caspase-3 then cleaves ICAD, liberating the active CAD enzyme.[1][5][6][8]

  • DNA Cleavage : Once active, CAD translocates to the nucleus and systematically cleaves DNA in the vulnerable internucleosomal linker regions.[1][7][9] This action generates a multitude of DNA fragments, creating millions of free 3'-hydroxyl (3'-OH) ends—the specific molecular target for the TUNEL assay.[4][10][11]

This process results in a characteristic "ladder" of DNA fragments in multiples of approximately 180-200 base pairs when analyzed by agarose gel electrophoresis.[1] However, for in situ analysis of individual cells within a tissue or culture, the TUNEL assay offers superior spatial resolution and quantification.[2][4]

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}

Figure 1: Simplified pathway of Caspase-Activated DNase (CAD) activation and DNA fragmentation during apoptosis.

The Core Technology: TdT and this compound

The TUNEL assay leverages the unique properties of two key molecules: Terminal deoxynucleotidyl Transferase (TdT) and a modified nucleotide, this compound.

Terminal deoxynucleotidyl Transferase (TdT)

TdT is a template-independent DNA polymerase.[12][13][14][15] Unlike most polymerases that require a template strand to add complementary bases, TdT can add deoxynucleotides directly to the 3'-OH end of a DNA strand, whether it is single-stranded, double-stranded, or has a recess or overhang.[14][15][16] This unique capability makes it the ideal enzyme for detecting the numerous 3'-OH ends generated by CAD during apoptosis.[17][18]

Digoxigenin-11-dideoxyuridine Triphosphate (this compound)

This molecule is a cleverly engineered substrate for the TdT enzyme, comprising three essential parts:

  • Digoxigenin (DIG) : A steroid hapten isolated from the Digitalis plant. Its non-biological origin ensures that anti-DIG antibodies bind with high specificity and low background, as it is not found naturally in mammalian cells.

  • 11-atom Spacer : A linker arm that connects the digoxigenin to the nucleotide. This spacing is crucial as it minimizes steric hindrance, allowing both the TdT enzyme to efficiently incorporate the nucleotide and the subsequent anti-DIG antibody to access the DIG tag for detection.[19]

  • dideoxyuridine Triphosphate (ddUTP) : This is the key to the assay's precision. As a dideoxynucleotide, it lacks the 3'-OH group necessary for forming a phosphodiester bond with the next nucleotide. Consequently, once TdT incorporates a single this compound molecule onto a 3'-OH end, the reaction at that site is terminated.[19] This ensures a 1:1 labeling ratio of DNA breaks to DIG molecules, which is critical for accurate quantification.

dot graph G { graph [fontname="Arial", fontsize=10, splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Figure 2: The core mechanism of TUNEL using this compound and subsequent immunodetection.

The TUNEL Assay: A Step-by-Step Methodological Guide

The following protocol is a robust, generalized framework for performing the TUNEL assay on adherent cells or tissue sections. Optimization, particularly of permeabilization steps, is critical for each cell type and experimental condition.

Reagents and Materials
Reagent/MaterialPurpose & Key Considerations
Fixation Buffer 1%–4% Paraformaldehyde (PFA) in PBS, pH 7.4. PFA preserves cellular morphology and cross-links DNA in place. Avoid acidic fixatives, which can cause artificial DNA breaks.[20]
Permeabilization Buffer For cultured cells: 0.2%–0.5% Triton X-100 in PBS. For tissues: 20 µg/mL Proteinase K. This step is essential to allow the TdT enzyme access to the nucleus.[10][21] Insufficient permeabilization is a common cause of false negatives.[22]
TdT Reaction Buffer Provided in commercial kits. Typically contains a cacodylate buffer and a critical divalent cation cofactor, usually Cobalt (Co²+), which optimizes TdT activity.[16][23]
TdT Enzyme & this compound The core labeling reagents. Store frozen and handle on ice.
Stop/Wash Buffer Often a saline-sodium citrate (SSC) buffer. Terminates the enzymatic reaction.
Blocking Buffer e.g., 3% Bovine Serum Albumin (BSA) in PBS. Prevents non-specific binding of the antibody.
Detection Reagent Anti-Digoxigenin antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP, Alkaline Phosphatase - AP) or a fluorophore.
Substrate For HRP: DAB (3,3'-Diaminobenzidine) produces a brown precipitate. For AP: BCIP/NBT. For fluorescence: visualized directly.
Counterstain DAPI or Hoechst (for fluorescence) or Methyl Green/Hematoxylin (for chromogenic) to visualize all cell nuclei.
Controls Positive Control: Pre-treat a sample with DNase I to induce widespread DNA breaks.[21][24] Negative Control: Omit the TdT enzyme from the reaction mix.
Experimental Protocol

Step 1: Sample Preparation and Fixation

  • Goal : To preserve cell structure and prevent the loss of apoptotic bodies.

  • Procedure : For adherent cells, wash once with PBS and fix with 4% PFA for 15-30 minutes at room temperature. For tissue sections, deparaffinize and rehydrate as per standard histological procedures before fixing.[10][21]

Step 2: Permeabilization

  • Goal : To create pores in the cellular and nuclear membranes for enzyme entry. This is the most critical optimization step.

  • Procedure : For cultured cells, incubate with 0.2% Triton X-100 in PBS for 15 minutes at room temperature.[21] For tissue sections, a more robust treatment like Proteinase K (20 µg/mL) for 10-20 minutes may be necessary.[10] Over-permeabilization can damage cells, while under-permeabilization will block the enzyme.

Step 3: TdT Labeling Reaction

  • Goal : To enzymatically label the 3'-OH ends of fragmented DNA.

  • Procedure :

    • Wash samples thoroughly with PBS after permeabilization.

    • (Optional but recommended) Incubate samples with an Equilibration Buffer for 10 minutes. This primes the DNA ends for the enzyme.[10]

    • Prepare the TdT Reaction Mix by combining the TdT Reaction Buffer, TdT enzyme, and this compound according to the manufacturer's instructions.

    • Incubate the samples with the TdT Reaction Mix for 60-120 minutes at 37°C in a humidified chamber.[10][21]

Step 4: Reaction Termination and Blocking

  • Goal : To stop the labeling reaction and prepare for antibody detection.

  • Procedure :

    • Stop the reaction by washing the samples twice with 2X SSC buffer for 15 minutes each.

    • If using an HRP-based detection system, quench endogenous peroxidase activity by incubating with 2% H₂O₂ for 5 minutes.[25]

    • Wash with PBS and incubate in Blocking Buffer for 30 minutes to reduce nonspecific antibody binding.

Step 5: Detection

  • Goal : To visualize the incorporated this compound.

  • Procedure :

    • Incubate the samples with the anti-Digoxigenin antibody conjugate (diluted in blocking buffer) for 30-60 minutes at room temperature.

    • Wash samples thoroughly (3 x 5 minutes) in PBS to remove unbound antibody.

    • If using an enzymatic system, add the appropriate chromogenic substrate (e.g., DAB) and monitor color development. Stop the reaction by rinsing with distilled water.[24][25] If using a fluorescent conjugate, proceed directly to counterstaining.

Step 6: Counterstaining and Analysis

  • Goal : To visualize all nuclei for context and quantification.

  • Procedure :

    • Stain with a nuclear counterstain like Hematoxylin (for brightfield) or DAPI (for fluorescence).

    • Dehydrate (if necessary), mount with appropriate mounting medium, and visualize using a light or fluorescence microscope.

    • Quantify the results by calculating the Apoptotic Index: (Number of TUNEL-positive nuclei / Total number of nuclei) x 100.

Data Interpretation and Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
No signal in positive control Inactive TdT enzyme or degraded this compound; Insufficient DNase I treatment; Insufficient permeabilization.Check reagent expiration dates. Optimize DNase I concentration and incubation time. Increase permeabilization time or agent concentration.[22]
High background in negative control Endogenous peroxidase activity (for HRP); Non-specific antibody binding.Ensure the H₂O₂ quenching step is performed. Increase blocking time or stringency of washes.[22]
Weak signal in experimental samples Apoptosis is not occurring or is at a very early stage; Over-fixation is masking 3'-OH ends; Insufficient permeabilization.Confirm apoptosis with another method (e.g., Caspase-3 cleavage). Reduce fixation time or use antigen retrieval methods. Optimize permeabilization.[20][26]
False positives DNA damage from necrosis or other sources; Over-permeabilization or harsh sample prep.Confirm apoptotic morphology (cell shrinkage, chromatin condensation).[4][10] Reduce the harshness of the permeabilization step. Run parallel necrosis controls if possible.

Conclusion

The targeted enzymatic labeling of DNA strand breaks with this compound is a cornerstone technique for the in situ detection of apoptosis. Its power lies in the template-independent specificity of the TdT enzyme for the 3'-OH ends characteristic of apoptotic DNA fragmentation and the high signal-to-noise ratio afforded by the digoxigenin hapten system. By understanding the biochemical principles behind the CAD-mediated DNA cleavage and the TdT-catalyzed labeling reaction, and by meticulously optimizing the key protocol steps—particularly fixation and permeabilization—researchers can reliably visualize and quantify apoptosis, gaining critical insights into fundamental biology and disease pathology.

References

  • Höpfner, M., Schier, K., & Hentschel, D. (1993). Sensitive chemiluminescent detection of digoxigenin-labeled nucleic acids: a fast and simple protocol and its applications. Journal of NIH Research. [Link]

  • Enari, M., Sakahira, H., Yokoyama, H., Okawa, K., Iwamatsu, A., & Nagata, S. (1998). A caspase-activated DNase that degrades DNA during apoptosis, and its inhibitor ICAD. Nature. [Link]

  • Wikipedia. (2024). Caspase-activated DNase. Wikipedia. [Link]

  • Furuta, Y., Shinohara, T., Sano, K., Meguro, M., & Nagashima, K. (1991). In situ hybridisation with digoxigenin-labelled DNA probes for detection of viral genomes. Journal of Clinical Pathology. [Link]

  • Enari, M., Sakahira, H., Yokoyama, H., Okawa, K., Iwamatsu, A., & Nagata, S. (1998). A caspase-activated DNase that degrades DNA during apoptosis, and its inhibitor ICAD. PubMed. [Link]

  • Wikipedia. (2023). Apoptotic DNA fragmentation. Wikipedia. [Link]

  • Walker, P. R., & Sikorska, M. (1997). New aspects of the mechanism of DNA fragmentation in apoptosis. Biochemistry and Cell Biology. [Link]

  • T-H. T. (1996). Direct In-Gel Hybridization of DNA With Digoxigenin-Labeled Probes. Analytical Biochemistry. [Link]

  • Walker, P. R., & Sikorska, M. (1997). New aspects of the mechanism of DNA fragmentation in apoptosis. PubMed. [Link]

  • Larsen, B. D., & Sorensen, C. S. (2017). The caspase-activated DNase: apoptosis and beyond. FEBS Journal. [Link]

  • Widlak, W. (2002). The DFF40/CAD endonuclease and its role in apoptosis. Acta Biochimica Polonica. [Link]

  • JoVE. (2023). The TUNEL Assay. Journal of Visualized Experiments. [Link]

  • Arcegen. (2024). Common Problems and Solutions in TUNEL Assay for Detecting Cell Apoptosis. Arcegen. [Link]

  • ResearchGate. (n.d.). Mechanism of DNA fragmentation during apoptosis. ResearchGate. [Link]

  • News-Medical. (2020). What is TUNEL Staining?. News-Medical.net. [Link]

  • BenchSci. (2025). Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. BenchSci. [Link]

  • Kochetkov, I. A., et al. (2024). Substrate Specificity Diversity of Human Terminal Deoxynucleotidyltransferase May Be a Naturally Programmed Feature Facilitating Its Biological Function. International Journal of Molecular Sciences. [Link]

  • Elabscience. (2016). Analysis and Solution of Common Problems in TUNEL Detection. Elabscience. [Link]

  • Assay Genie. (2022). TUNEL staining: The method of choice for measuring cell death. Assay Genie. [Link]

  • Kochetkov, I. A., et al. (2024). Substrate Specificity Diversity of Human Terminal Deoxynucleotidyltransferase May Be a Naturally Programmed Feature Facilitating Its Biological Function. PubMed. [Link]

  • Wikipedia. (2024). Terminal deoxynucleotidyl transferase. Wikipedia. [Link]

  • Creative Bioarray. (n.d.). TUNEL Apoptosis Assay (Chromogenic). Creative Bioarray. [Link]

  • ScienCell. (n.d.). TUNEL Apoptosis Assay (TUNEL). ScienCell. [Link]

  • Wikipedia. (2023). TUNEL assay. Wikipedia. [Link]

  • G-Biosciences. (2019). Detection of Apoptosis by TUNEL Assay. G-Biosciences. [Link]

  • EURL ECVAM. (2012). Terminal deoxynucleotidyl transferase-mediated dUTP Nick End Labeling (TUNEL) assay. EURL ECVAM. [Link]

  • Jena Bioscience. (2023). This compound. Jena Bioscience. [Link]

  • Oxford Gene Technology. (n.d.). Evaluation of enzymatic DNA digestion as an alternative to mechanical DNA fragmentation (sonication) for targeted NGS using the SureSeq Myeloid Panel. OGT. [Link]

  • Fairhead, J., & Dujon, B. (2006). A fast, sensitive and cost-effective method for nucleic acid detection using non-radioactive probes. Nucleic Acids Research. [Link]

  • Jena Bioscience. (2023). End Oligonucleotide Labeling Kit with Digoxigenin-11-ddUTP. Jena Bioscience. [Link]

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Methodological & Application

Advanced TUNEL Assay Protocol: Achieving 1:1 Stoichiometric DNA Break Labeling using Dig-11-ddUTP

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Principles

Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is the gold-standard assay for detecting DNA fragmentation, a hallmark of late-stage apoptosis. The assay relies on Terminal deoxynucleotidyl transferase (TdT), an unusual template-independent polymerase that catalyzes the addition of deoxynucleotides to the 3'-hydroxyl (3'-OH) termini of double- or single-stranded DNA breaks.

While traditional TUNEL assays utilize standard dUTP or BrdUTP, these substrates inherently compromise quantitative accuracy. Standard dUTP retains its 3'-OH group after incorporation, allowing TdT to continuously add multiple nucleotides, thereby building a variable-length polymeric tail. This runaway amplification leads to inconsistent labeling intensity and high non-specific background.

The Dig-11-ddUTP Advantage: To resolve this, modern highly quantitative assays utilize Digoxigenin-11-dideoxyuridine triphosphate (this compound). Because it is a dideoxynucleotide, it lacks the critical 3'-OH group required for further phosphodiester bond formation. Once TdT incorporates a single molecule of this compound, it acts as an absolute chain terminator[1]. This ensures strictly one digoxigenin hapten is added per DNA break, achieving a 1:1 stoichiometry[2]. Furthermore, the 11-atom linear spacer arm attached to the C5 position of the uridine ring minimizes steric hindrance, ensuring optimal accessibility for subsequent detection by anti-digoxigenin antibodies[1],[3].

Mechanism DNA Apoptotic DNA (Exposed 3'-OH) TdT TdT Enzyme Catalysis DNA->TdT dUTP Standard dUTP (Contains 3'-OH) TdT->dUTP Traditional Method ddUTP This compound (Lacks 3'-OH) TdT->ddUTP Optimized Method PolyTail Polymeric Tail (Variable Amplification) dUTP->PolyTail Polymerization SingleLabel Chain Termination (1:1 Stoichiometry) ddUTP->SingleLabel Single Addition

Caption: Mechanism of this compound chain termination vs. standard dUTP polymerization in TUNEL assay.

Experimental Workflow

Workflow Fix 1. Fixation & Permeabilization (Crosslink & Open Pores) Equil 2. Equilibration (Optimize Ionic Environment) Fix->Equil Label 3. TdT + this compound Labeling (37°C, 1 hour) Equil->Label Stop 4. Stop Reaction (EDTA Chelation) Label->Stop Detect 5. Anti-Digoxigenin Detection (Antibody Binding) Stop->Detect Analyze 6. Imaging & Quantification (Fluorescence/Chromogenic) Detect->Analyze

Caption: Step-by-step experimental workflow for this compound TUNEL assay.

Self-Validating Protocol: Step-by-Step Methodology

To maintain scientific integrity, this protocol is designed as a self-validating system . You must run three parallel samples: the experimental sample, a Positive Control (artificially fragmented DNA), and a Negative Control (omission of the catalytic enzyme).

Phase 1: Preparation and Permeabilization

Causality: TdT is a ~58 kDa enzyme, and this compound is a bulky modified nucleotide. They cannot passively diffuse through intact plasma or nuclear membranes. Permeabilization is strictly required to grant the reaction mix access to the nucleoplasm.

  • Fixation: Fix cells or tissue sections in 4% Paraformaldehyde (PFA) in PBS (pH 7.4) for 20 minutes at room temperature. Note: PFA crosslinks proteins, preventing the diffusion and loss of low-molecular-weight fragmented apoptotic DNA during subsequent wash steps.

  • Washing: Wash samples 3 × 5 minutes in PBS.

  • Permeabilization:

    • For cultured cells: Incubate in 0.1% Triton X-100 in PBS for 15 minutes.

    • For FFPE tissue sections: Incubate with Proteinase K (20 µg/mL in 10 mM Tris-HCl, pH 7.4) for 15–30 minutes at 37°C.

  • Inactivation: Wash extensively with PBS to remove permeabilization agents.

Phase 2: System Validation Setup (Critical)

Before proceeding to labeling, divide your samples to establish the self-validating controls:

  • Positive Control: Incubate one sample with Recombinant DNase I (3000 U/mL in 50 mM Tris-HCl, pH 7.5, 1 mg/mL BSA) for 10 minutes at room temperature to induce artificial double-strand breaks. Wash thoroughly.

  • Negative Control: Process this sample identically to the experimental group, but replace the TdT enzyme with an equivalent volume of sterile H₂O in Phase 3[4].

Phase 3: The Labeling Reaction

Causality: TdT requires a specific ionic environment (specifically Co²⁺ or Mg²⁺) to efficiently incorporate pyrimidines like ddUTP. The reaction must be held at 37°C to match the enzyme's thermodynamic optimum.

  • Equilibration: Incubate all samples in 100 µL of TdT Equilibration Buffer (typically containing 2.5 mM CoCl₂, 200 mM potassium cacodylate, pH 6.6) for 10 minutes at room temperature.

  • Reaction Mix Preparation: Prepare the labeling solution. The recommended molar ratio of this compound to free 3'-OH groups is approximately 10:1 for optimal incorporation[1].

    • Standard Mix: 0.17 U/µL TdT enzyme[4], 10 µM this compound, in TdT reaction buffer.

  • Incubation: Apply 50 µL of the reaction mix to the samples (excluding the Negative Control, which receives the mix without TdT). Incubate in a humidified dark chamber at 37°C for exactly 1 hour[4].

  • Termination: Stop the reaction by immersing samples in 2X SSC buffer containing 10 mM EDTA for 15 minutes. Causality: EDTA acts as a potent chelating agent, sequestering the Co²⁺/Mg²⁺ ions required for TdT catalysis, instantly halting the reaction and preventing off-target nucleotide addition.

Phase 4: Detection
  • Blocking: Incubate samples in blocking solution (e.g., 2% BSA or 5% blocking reagent in 150 mM NaCl, 100 mM maleic acid, pH 7.5) for 30 minutes at room temperature to prevent non-specific antibody binding[4].

  • Antibody Binding: Apply an Anti-Digoxigenin antibody conjugated to your reporter of choice (e.g., FITC, Rhodamine, or Alkaline Phosphatase) diluted in blocking buffer (typically 1:500 to 1:2000)[4]. Incubate for 1–2 hours at room temperature.

  • Final Washes: Wash 3 × 5 minutes in PBS. Counterstain nuclei with DAPI or Hoechst 33342 if using fluorescence.

Quantitative Data & Troubleshooting

The shift from standard dUTP to this compound fundamentally alters the quantitative landscape of the TUNEL assay. Table 1 summarizes the comparative metrics, while Table 2 provides causality-based troubleshooting parameters.

Table 1: Quantitative Comparison of Nucleotide Substrates in TUNEL

ParameterStandard dUTPThis compoundAssay Impact
Stoichiometry Variable (Polymeric tailing)1:1 (Single Addition)Enables exact, linear quantification of DNA breaks.
Background Noise HighVery LowDramatically enhances signal-to-noise ratio in complex tissue architectures.
3'-OH Availability Retained after additionTerminatedPrevents runaway amplification by TdT.
Steric Hindrance High (Polymer tangling)Low (11-atom spacer)Improves antibody accessibility and binding kinetics.

Table 2: Causality-Based Troubleshooting

ObservationMechanistic CauseQuantitative Adjustment / Solution
False Positives in Negative Control Endogenous peroxidases or non-specific antibody binding.Increase blocking reagent concentration (up to 5%). If using HRP detection, quench endogenous peroxidases with 3% H₂O₂ in methanol for 10 mins prior to labeling.
No Signal in Positive Control Inadequate permeabilization preventing TdT access to the nucleus.Increase Proteinase K concentration (up to 40 µg/mL) or extend incubation time. Ensure PFA fixation did not exceed 30 minutes (over-fixation masks targets).
High Background in Experimental This compound concentration too high, leading to non-specific trapping.Optimize the this compound concentration. The optimal final concentration depends heavily on the apoptotic index of the specific tissue[1]. Titrate down to 5 µM.

References

  • Jena Bioscience. this compound Product Specifications and Application Notes. Retrieved from:[Link][1]

  • Perez, C. V., et al. (2015). Dual roles of endogenous and exogenous galectin-1 in the control of testicular immunopathology. PubMed Central (PMC). Retrieved from:[Link][4]

  • Schmitz, G. G., et al. (1991). Nonradioactive labeling of oligonucleotides in vitro with the hapten digoxigenin by tailing with terminal transferase. Analytical Biochemistry, 192(1), 222-231. Retrieved from:[Link][2]

  • Kessler, C., et al. (1990). Non-radioactive labeling and detection of nucleic acids. I. A novel DNA labeling and detection system based on digoxigenin: anti-digoxigenin ELISA principle (digoxigenin system). Biological Chemistry Hoppe-Seyler. Retrieved from:[Link][3]

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Optimizing Terminal Transferase (TdT) Reactions with Dig-11-ddUTP: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and optimize the enzymatic incorporation of Digoxigenin-11-dideoxyuridine triphosphate (Dig-11-ddUTP) onto the 3'-hydroxyl termini of DNA fragments using Terminal deoxynucleotidyl Transferase (TdT). We delve into the core mechanism, explore critical reaction parameters, and provide detailed, step-by-step protocols for both standard labeling and systematic optimization. The aim is to empower users to achieve maximal labeling efficiency and reproducibility in applications such as the TUNEL assay for apoptosis detection, in situ hybridization, and the generation of non-radioactive DNA probes.

Introduction: The Synergy of TdT and this compound

Terminal deoxynucleotidyl Transferase (TdT) is a unique DNA polymerase that functions in a template-independent manner, catalyzing the addition of deoxynucleotides to the 3'-hydroxyl end of a DNA molecule.[1][2] This characteristic makes it an invaluable tool in molecular biology for labeling DNA fragments.

Digoxigenin-11-ddUTP is a modified nucleotide analog. It consists of a dideoxyuridine triphosphate (ddUTP) base linked to a digoxigenin (DIG) hapten via an 11-atom spacer arm.[3][4] The key features of this molecule are:

  • Dideoxy- moiety (ddUTP): Lacking a 3'-hydroxyl group, the incorporation of ddUTP acts as a chain terminator, ensuring that only a single DIG-labeled nucleotide is added to each 3'-end.[3][5] This is critical for assays requiring precise, single-label incorporation.

  • Digoxigenin (DIG): A steroid hapten that is not typically found in biological systems, allowing for highly specific detection using anti-DIG antibodies conjugated to enzymes (e.g., HRP, AP) or fluorophores.[4][6]

  • 11-Atom Spacer: This linker arm minimizes steric hindrance between the DIG molecule and the nucleotide, ensuring efficient incorporation by TdT.[3][4]

The primary application of this system is the basis for the TUNEL (TdT dUTP Nick End Labeling) assay , a widely used method to detect DNA fragmentation, a hallmark of late-stage apoptosis.[7][8]

The Enzymatic Mechanism: A Closer Look

The TdT reaction follows a classic two-metal ion polymerase mechanism, where divalent cations are essential cofactors for catalysis.[1][2][9] The process involves the TdT enzyme first binding to the 3'-OH terminus of a DNA initiator strand. Subsequently, a dNTP (or in this case, this compound) enters the active site. The divalent cations help to coordinate the molecules, activating the 3'-OH for a nucleophilic attack on the alpha-phosphate of the incoming nucleotide, forming a new phosphodiester bond and releasing pyrophosphate.[10]

TdT_Mechanism

Critical Parameters for Reaction Optimization

Achieving optimal labeling requires a careful balance of several key components. The interplay between these factors determines the efficiency and specificity of the reaction.

Divalent Cation Cofactor: Cobalt is Key

While TdT can use several divalent cations (Mg²⁺, Mn²⁺, Zn²⁺), Cobalt (Co²⁺) is the preferred cofactor for reactions involving modified and dideoxy-nucleotides.[2][11][12] Co²⁺ enhances the incorporation efficiency of ddNTPs and stimulates the tailing of blunt or recessed 3'-ends, which are common substrates in TUNEL assays.[11][13] Standard reaction buffers are often supplied with a CoCl₂ solution.[14]

Enzyme and Substrate Concentrations

The ratio of TdT enzyme to available 3'-OH ends on the DNA is critical.

  • TdT Concentration: Too little enzyme will result in incomplete labeling. Conversely, excessively high concentrations can lead to non-specific artifacts and increased background signal.[15] Optimization may be required depending on the sample type and degree of DNA fragmentation.

  • This compound Concentration: The concentration of the labeled nucleotide should be in excess to drive the reaction forward. A common recommendation is a 10:1 molar ratio of this compound to free 3'-OH groups.[3][4] However, for complex samples like tissue sections, empirical optimization is recommended.

Buffer Composition & pH

TdT activity is sensitive to pH and ionic strength. Most commercial TdT buffers utilize a potassium cacodylate or Tris-acetate buffer system, maintaining a pH around 7.2-7.9.[11][16] It is crucial to use the buffer supplied by the enzyme manufacturer, as it has been optimized for that specific TdT formulation.

Incubation Time and Temperature
  • Temperature: The optimal temperature for TdT activity is 37°C.[14][17]

  • Time: Incubation times can range from 15 minutes for labeling purified oligonucleotides to 60-120 minutes for in situ applications like TUNEL on tissue sections.[8][14][17] Longer incubation times may increase signal but also risk elevating background. This parameter should be optimized for each experimental system.

Standard Protocol: 3'-End Labeling of Oligonucleotides

This protocol describes a standard reaction for labeling purified oligonucleotides with a single this compound.

Materials:

  • Terminal Transferase (TdT) and 5x Reaction Buffer (often contains potassium cacodylate, Tris-acetate)

  • CoCl₂ Solution (e.g., 25 mM)

  • This compound (e.g., 1 mM solution)[18]

  • Purified Oligonucleotide (100 pmol)

  • Nuclease-free water

Procedure:

  • On ice, combine the following reagents in a microcentrifuge tube:

ReagentVolume (µL)Final Concentration
5x Reaction Buffer41x
CoCl₂ Solution4Varies by supplier
Oligonucleotide (100 pmol)X5 pmol/µL
This compound (1 mM)150 µM
Terminal Transferase (TdT)1Varies by supplier
Nuclease-free Waterto 20 µL-
Final Volume 20
  • Mix gently by pipetting and centrifuge briefly to collect the contents.

  • Incubate the reaction at 37°C for 15-60 minutes .[14]

  • Stop the reaction by adding EDTA to a final concentration of 10-20 mM or by heat inactivation at 70°C for 10 minutes.[12]

  • The labeled probe can be used immediately or stored at -20°C.[14]

Systematic Optimization Protocol: A Framework for Success

For applications like TUNEL on tissues, where the amount of substrate (fragmented DNA) is unknown and variable, systematic optimization is crucial. The following workflow provides a logical approach to refining the protocol for your specific sample type.

Optimization_Workflow

Experimental Setup for Optimization:

It is essential to run three types of controls for every experiment:

  • Positive Control: A sample pre-treated with DNase I to induce widespread DNA breaks, ensuring the reaction components are active.[17]

  • Negative Control: A healthy/untreated sample expected to have minimal apoptosis.

  • No-TdT Control: A sample slide processed with the complete reaction mix except for the TdT enzyme. This is critical for identifying non-specific antibody binding or endogenous peroxidase/phosphatase activity.

Optimization Matrix:

Create a matrix to test different concentrations of TdT and incubation times.

ParameterCondition 1Condition 2Condition 3
TdT Enzyme 0.5X (Diluted)1X (Standard) 2X (Concentrated)
Incubation Time 45 min60 min (Standard) 90 min

Run each condition on your positive and negative control samples. Evaluate the results by microscopy, looking for the condition that provides the strongest signal in the positive control with the lowest background in the negative control.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No Signal in Positive Control Inactive TdT enzyme; Incorrect buffer composition; Insufficient permeabilization.Verify enzyme storage and activity. Use manufacturer's buffer. Optimize permeabilization step (e.g., Proteinase K or Triton X-100 concentration/time).[15][17]
High Background in Negative Control TdT concentration too high; Incubation time too long; Insufficient blocking or washing.Perform an optimization matrix to reduce enzyme concentration or time.[15] Increase blocking time and add extra wash steps post-detection.
Signal in "No-TdT" Control Endogenous enzyme activity (peroxidase/phosphatase); Non-specific antibody binding.Add a quenching step (e.g., H₂O₂) for HRP detection.[8] Increase blocking buffer concentration/time.
Weak Signal in Experimental Sample Early-stage apoptosis (few DNA breaks); Low TdT concentration or short incubation time.Increase TdT concentration and/or incubation time based on your optimization results. Consider a more sensitive detection method (e.g., fluorescence).

Conclusion

The TdT-catalyzed addition of this compound is a robust and highly specific method for labeling the 3'-ends of DNA. While standard protocols provide an excellent starting point, a thorough understanding of the key reaction parameters—especially the roles of the cobalt cofactor, enzyme concentration, and incubation time—is paramount for success. By implementing systematic optimization and appropriate controls, researchers can adapt this powerful technique to a wide variety of sample types and applications, ensuring reliable and high-quality data.

References

  • Enhancing Terminal Deoxynucleotidyl Transferase Activity on Substrates with 3′ Terminal Structures for Enzymatic De Novo DNA Synthesis - PMC. (2020, January 16). National Center for Biotechnology Information. [Link]

  • Substrate Specificity Diversity of Human Terminal Deoxynucleotidyltransferase May Be a Naturally Programmed Feature Facilitating Its Biological Function - PMC. (2024, January 10). National Center for Biotechnology Information. [Link]

  • Insight into the mechanism of DNA synthesis by human terminal deoxynucleotidyltransferase - PMC. (2022). National Center for Biotechnology Information. [Link]

  • Terminal deoxynucleotidyl transferase - Wikipedia. Wikipedia. [Link]

  • Terminal deoxynucleotidyl transferase: Properties and applications - PMC. (2024, November 28). National Center for Biotechnology Information. [Link]

  • This compound, Nucleotides labeled with Digoxigenin. Jena Bioscience. [Link]

  • Protocol to study cell death using TUNEL assay in Drosophila imaginal discs - PMC. (2022, January 27). National Center for Biotechnology Information. [Link]

  • Applications of Terminal Deoxynucleotidyl Transferase Enzyme in Biotechnology. LJMU Research Online. [Link]

  • The TUNEL detection principle and experimental summary of cell apoptosis. Elabscience. [Link]

  • DIG-11-dUTP. Jena Bioscience. [Link]

  • Terminal Deoxynucleotidyl Transferase - Stanford SSI Wiki. (2017, September 13). Stanford SSI Wiki. [Link]

  • Mechanism of TdT‐catalysed polymerisation reactions. ResearchGate. [Link]

  • A comparison of substrate specificity between WT TdT and its mutants... ResearchGate. [Link]

  • Sequence Preference and Initiator Promiscuity for De Novo DNA Synthesis by Terminal Deoxynucleotidyl Transferase | ACS Synthetic Biology. (2021, June 22). ACS Publications. [Link]

  • TdT-UTP DSB End Labeling (TUDEL), for Specific, Direct in situ Labeling of DNA Double Strand Breaks - PMC. National Center for Biotechnology Information. [Link]

  • TUNEL Apoptosis Assay (Chromogenic). Creative Bioarray. [Link]

  • Nonradioactive labeling of synthetic oligonucleotide probes with terminal deoxynucleotidyl transferase. PubMed. [Link]

  • Exploring the Key Players in Nucleic Acid Synthesis: NTP vs dNTP vs ddNTP. SBS Genetech. [Link]

  • Production and use of an improved terminal deoxynucleotidyl transferase.
  • Terminal Deoxynucleotidyl Transferase (TdT). QIAGEN. [Link]

Sources

Application Note: Preparation of Digoxigenin (DIG)-Labeled RNA Probes for High-Sensitivity In Situ Hybridization (ISH)

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Introduction & Mechanistic Principles

In situ hybridization (ISH) is a cornerstone technique for localizing specific nucleic acid sequences within morphologically preserved tissues or cells. While radioactive isotopes (


P, 

S) were historically the standard for probe labeling, the Digoxigenin (DIG) system has become the gold standard due to its safety, stability, and equivalent sensitivity.

Digoxigenin is a steroid hapten derived from the Digitalis plant family[1]. Because this molecule is absent in animal tissues, it inherently yields exceptionally low background noise in mammalian, avian, and amphibian models.

Why RNA Probes (Riboprobes) over DNA Probes?

While DNA probes can be synthesized via nick translation or PCR[2], RNA probes (riboprobes) are vastly superior for mRNA detection in tissue sections for two mechanistic reasons:

  • Thermodynamic Stability: RNA-RNA duplexes are significantly more stable than DNA-RNA hybrids. This allows for higher stringency washing (higher temperatures and lower salt concentrations), which melts away non-specific interactions.

  • Enzymatic Background Reduction: Following hybridization, tissues can be treated with RNase A. RNase A specifically digests single-stranded, unhybridized RNA probe while leaving the double-stranded RNA-RNA hybrids intact, drastically reducing background noise[3].

The 35% Substitution Rule

During in vitro transcription (IVT), bacteriophage RNA polymerases (T7, SP6, or T3) incorporate DIG-11-UTP alongside standard nucleotides. The DIG hapten is connected to the uridine base via a spacer arm[1]. The stoichiometric ratio of unlabeled UTP to DIG-11-UTP is critical. Empirical data dictates a 65:35 ratio (0.65 mM UTP to 0.35 mM DIG-11-UTP)[4].

  • Causality: If the DIG concentration is too high, the bulky steroid haptens cause steric hindrance, reducing the processivity of the RNA polymerase and preventing the anti-DIG antibody from binding efficiently during detection. If too low, the signal drops below the threshold of detection.

Experimental Workflow

Workflow A 1. Plasmid DNA Template (T7/SP6/T3 Promoter) B 2. Restriction Digestion (Generate 5' Overhang/Blunt End) A->B Linearize C 3. In Vitro Transcription (RNA Polymerase + DIG-11-UTP) B->C Purify & Transcribe D 4. DNase I Digestion (Eliminate DNA Template) C->D 37°C, 2 hrs E 5. LiCl Precipitation (Remove Free Nucleotides) D->E Stop Reaction F 6. Quality Control (Dot Blot & Gel Electrophoresis) E->F Resuspend RNA G Ready for ISH (Store at -80°C) F->G Validated Probe

Caption: Workflow for the synthesis and purification of DIG-labeled RNA probes for ISH.

Quantitative Data & Reagent Preparation

To ensure a self-validating system, all reagents must be prepared using RNase-free techniques. The nucleotide mix is the most critical variable in this assay.

Table 1: 10X NTP Labeling Mix Formulation [5]

Nucleotide Stock Concentration Volume for 100 µL 10X Mix Final 10X Concentration Final 1X (Reaction)
ATP 100 mM 10 µL 10 mM 1.0 mM
CTP 100 mM 10 µL 10 mM 1.0 mM
GTP 100 mM 10 µL 10 mM 1.0 mM
UTP 100 mM 6.5 µL 6.5 mM 0.65 mM
DIG-11-UTP 10 mM 35 µL 3.5 mM 0.35 mM

| RNase-free H₂O | N/A | 28.5 µL | N/A | N/A |

Step-by-Step Protocol

Phase 1: Template Preparation & Linearization

Expert Insight: Never use restriction enzymes that generate 3' protruding ends (e.g., PstI). RNA polymerases can "loop back" on 3' overhangs and initiate spurious transcription, resulting in double-stranded RNA that will severely compromise probe specificity[6].

  • Digest 2–5 µg of the sequence-verified plasmid using a restriction enzyme that leaves a 5' overhang or blunt end.

  • Confirm complete linearization by running 100 ng on a 1% agarose gel.

  • Purify the linearized DNA using a PCR cleanup column or Phenol:Chloroform extraction to remove RNases and restriction enzymes. Elute in RNase-free water.

Phase 2: In Vitro Transcription (IVT)

Assemble the reaction at room temperature (spermidine in the transcription buffer can precipitate DNA if kept on ice)[4].

Table 2: IVT Reaction Setup

Component Volume (per 20 µL rxn)
RNase-free Water Up to 20 µL
Linearized Template DNA (0.5 - 1.0 µg) X µL
10X Transcription Buffer 2.0 µL
10X DIG-NTP Mix (from Table 1) 2.0 µL
RNase Inhibitor (40 U/µL) 0.5 µL

| T7, SP6, or T3 RNA Polymerase (20 U/µL) | 2.0 µL |

  • Mix gently by pipetting (do not vortex enzymes).

  • Incubate at 37°C for 2 hours in a thermal cycler to prevent condensation[4].

Phase 3: Template Removal & Purification
  • Add 1.0 µL of RNase-free DNase I (10 U/µL) directly to the reaction[1].

  • Incubate at 37°C for 15 minutes to digest the DNA template.

  • Stop the reaction by adding 1.0 µL of 0.2 M EDTA (pH 8.0).

  • Precipitation: Add 2.5 µL of 4 M LiCl and 75 µL of pre-chilled 100% Ethanol.

    • Causality: Lithium Chloride (LiCl) is explicitly chosen over Sodium Acetate because LiCl efficiently precipitates RNA transcripts longer than 100 bases while leaving unincorporated DIG-11-UTP in the supernatant, preventing background during ISH.

  • Incubate at -20°C for 2 hours, then centrifuge at 14,000 x g for 20 minutes at 4°C.

  • Wash the pellet with 70% Ethanol, air dry for 5 minutes, and resuspend in 50 µL of RNase-free water.

Phase 4: Quality Control & Alkaline Hydrolysis
  • Size Verification: Run 1 µL of the probe on a denaturing MOPS/formaldehyde agarose gel. The RNA band should appear slightly larger than the DNA template due to the heavy molecular weight of the incorporated DIG haptens.

  • Alkaline Hydrolysis (Optional but Recommended): If your transcript is >800 bases, it will struggle to penetrate fixed tissues. DIG-labeled RNA can be fragmented by controlled alkaline treatment. Incubate the probe in carbonate buffer (pH 10.2) at 60°C to generate 200–300 base fragments, which are ideal for whole-mount ISH.

  • Storage: Store the validated probe at -80°C. Diluted probes in hybridization buffer can be stored at -20°C and reused for up to 1 year[7].

Troubleshooting Guide

Table 3: Common Failure Modes and Corrective Actions

ObservationMechanistic CauseCorrective Action
Low Probe Yield RNase contamination or incomplete template linearization.Use RNase-free consumables. Verify template digestion on a gel prior to IVT.
High ISH Background Unincorporated DIG-11-UTP not removed, or probe concentration too high.Ensure LiCl precipitation is performed. Perform a "mock hybridization" to titrate optimal probe concentration[7].
Probe is smaller than expected Premature termination by RNA polymerase due to limiting nucleotides.Ensure the 65:35 UTP:DIG-UTP ratio is strictly maintained. Steric hindrance from excessive DIG causes polymerase drop-off.

References

  • T7 Digoxigenin RNA Labeling Kit - Canvax Biotech.1

  • HighYield T7 Digoxigenin RNA Labeling Kit (UTP-based) - Jena Bioscience. 4

  • Digoxigenin: A Comprehensive Technical Guide to its Applications - Benchchem.6

  • Digoxigenin (DIG) Labeling Methods - Merck / Sigma-Aldrich.3

  • DIG RNA Labeling Kit (SP6/T7) - Sigma-Aldrich.

  • Application Notes: Digoxigenin (DIG) Labeling of DNA using the Nick Translation Method - Benchchem.2

  • DIG RNA Labeling Kit (SP6/T7) Product Review - Biocompare. 5

  • Introduction to the DIG Nonradioactive Nucleic Acid Labeling and Detection System - University of Kentucky. 7

Sources

Application Notes and Protocols: Accurate Determination of the Molar Ratio of Digoxigenin-11-ddUTP to Oligonucleotides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Critical Need for Precise Labeling Stoichiometry

In the realm of molecular biology and diagnostics, the conjugation of haptens, such as digoxigenin (DIG), to oligonucleotides is a cornerstone technique for the development of sensitive and specific probes for a myriad of applications, including in situ hybridization, Southern blotting, and enzyme-linked immunosorbent assays (ELISAs). The performance of these DIG-labeled oligonucleotides is critically dependent on the precise stoichiometry of the hapten to the nucleic acid. An insufficient degree of labeling will result in a weak signal, compromising the sensitivity of the assay. Conversely, excessive labeling can lead to steric hindrance, potentially impeding the hybridization of the probe to its target sequence. Therefore, the accurate calculation of the molar ratio of Dig-11-ddUTP to the oligonucleotide is not merely a quality control step but a fundamental prerequisite for the generation of reliable and reproducible experimental data.

This comprehensive guide provides a detailed, step-by-step protocol for the enzymatic labeling of oligonucleotides with this compound and the subsequent determination of the molar ratio using UV-Vis spectrophotometry. We will delve into the theoretical underpinnings of the methodology, explain the rationale behind each experimental choice, and provide a self-validating protocol to ensure the integrity of your results.

Underlying Principles: Spectrophotometry and the Beer-Lambert Law

The quantification of nucleic acids and their conjugates by UV-Vis spectrophotometry is governed by the Beer-Lambert Law.[1][2] This law establishes a linear relationship between the absorbance of light and the concentration of the absorbing species in a solution.[1][2] The equation is expressed as:

A = εcl

Where:

  • A is the absorbance (a dimensionless quantity)

  • ε (epsilon) is the molar extinction coefficient, a unique physical constant for a given substance at a specific wavelength, expressed in L·mol⁻¹·cm⁻¹.

  • c is the concentration of the absorbing species in mol·L⁻¹.

  • l is the path length of the light through the solution, typically 1 cm for a standard cuvette.

Nucleic acids exhibit a maximum absorbance at a wavelength of 260 nm (A₂₆₀) due to the conjugated double bonds in their purine and pyrimidine bases.[1][3] The molar extinction coefficient of an oligonucleotide is sequence-dependent, with purines generally absorbing more strongly than pyrimidines.[4][5] For accurate quantification, it is imperative to calculate the specific extinction coefficient for each unique oligonucleotide sequence rather than relying on generic conversion factors.[6]

Digoxigenin-11-ddUTP also absorbs UV light, with a maximum absorbance at 290 nm.[7][8] Crucially, it also exhibits absorbance at 260 nm, which will contribute to the total absorbance of the labeled oligonucleotide at this wavelength. To accurately determine the concentration of the oligonucleotide, this contribution from the DIG moiety must be subtracted. This is achieved by using a correction factor derived from the ratio of the DIG hapten's absorbance at 260 nm and its maximum absorbance.

Experimental Workflow: From Labeling to Molar Ratio Calculation

The overall workflow for determining the molar ratio of this compound to an oligonucleotide can be broken down into three key stages: enzymatic labeling, purification of the labeled oligonucleotide, and spectrophotometric analysis and calculation.

Figure 1: Experimental workflow for determining the molar ratio of this compound to an oligonucleotide.

Part 1: Enzymatic 3'-End Labeling of Oligonucleotides with this compound

This protocol utilizes Terminal deoxynucleotidyl Transferase (TdT), a template-independent DNA polymerase, to catalyze the addition of a single Dig-11-dideoxyuridine triphosphate (ddUTP) to the 3'-hydroxyl terminus of an oligonucleotide.[9][10] The use of a dideoxynucleotide ensures that only a single DIG moiety is incorporated, acting as a chain terminator.[7][8]

Materials:

  • HPLC-purified oligonucleotide (100 µM stock in nuclease-free water)

  • This compound (1 mM solution)[7][11]

  • Terminal deoxynucleotidyl Transferase (TdT), recombinant (e.g., 400 U/µL)

  • 5x TdT Reaction Buffer

  • CoCl₂ solution (as supplied with TdT)

  • Nuclease-free water

  • 0.5 M EDTA, pH 8.0

  • Microcentrifuge tubes

  • Thermomixer or water bath

Protocol:

  • Reaction Setup: In a sterile microcentrifuge tube on ice, combine the following reagents in the order listed. It is crucial to set up the reaction on ice to prevent premature enzyme activity. A recommended molar ratio of this compound to the free 3'-OH ends of the oligonucleotide is 10:1 to drive the reaction to completion.[7][8][11]

ReagentVolume (µL) for a 20 µL reactionFinal Concentration
5x TdT Reaction Buffer41x
CoCl₂ Solution4Varies with supplier
Oligonucleotide (100 pmol)15 µM
This compound (1 mM)150 µM
Terminal Transferase (400 U)120 U/µL
Nuclease-free waterto 20 µL-
  • Mixing: Gently mix the components by pipetting up and down. Avoid vortexing to prevent denaturation of the enzyme. Briefly centrifuge the tube to collect the contents at the bottom.

  • Incubation: Incubate the reaction mixture for 15 minutes at 37°C.[12] This is the optimal temperature for TdT activity.

  • Reaction Termination: Stop the reaction by either heating the mixture to 70°C for 10 minutes or by adding 2 µL of 0.5 M EDTA.[9][13] EDTA chelates the divalent cations (Co²⁺) that are essential for TdT activity.

Part 2: Purification of the DIG-Labeled Oligonucleotide

The removal of unincorporated this compound is a critical step. Failure to do so will result in an overestimation of the labeling efficiency, as the free hapten will contribute to the absorbance readings.

Recommended Method: Gel Filtration Chromatography

Gel filtration spin columns are highly effective for separating the larger labeled oligonucleotide from the smaller, unincorporated this compound molecules.

Materials:

  • Gel filtration spin column (e.g., G-25 or G-50, select based on oligonucleotide length)

  • Nuclease-free water or TE buffer (10 mM Tris, 1 mM EDTA, pH 8.0)

  • Microcentrifuge

Protocol:

  • Column Preparation: Prepare the spin column according to the manufacturer's instructions. This typically involves resuspending the gel matrix, packing the column by centrifugation, and equilibrating the column with nuclease-free water or TE buffer.

  • Sample Loading: Apply the entire 22 µL terminated labeling reaction to the center of the packed column bed.

  • Elution: Centrifuge the column according to the manufacturer's protocol. The purified, labeled oligonucleotide will be collected in the eluate. The unincorporated this compound will be retained in the column matrix.

  • Eluate Collection: Collect the purified sample in a fresh, sterile microcentrifuge tube.

Part 3: Spectrophotometric Measurement and Molar Ratio Calculation

This final stage involves measuring the absorbance of the purified, labeled oligonucleotide at two key wavelengths and applying the Beer-Lambert Law with appropriate corrections to determine the molar concentrations of both the oligonucleotide and the incorporated DIG.

Key Parameters for Calculation:

ParameterSymbolValueSource
Molar Extinction Coefficient of Oligonucleotide at 260 nmεoligo,260Sequence-dependent (calculate using an online tool)[6][14]
Molar Extinction Coefficient of this compound at 290 nmεDIG,29013,000 L·mol⁻¹·cm⁻¹[7][8]
Correction Factor for DIG absorbance at 260 nmCF₂₆₀0.25 (experimentally determined approximation)Industry standard

Protocol:

  • Spectrophotometer Setup: Blank the spectrophotometer with the same buffer used for the final elution of the purified oligonucleotide (e.g., nuclease-free water or TE buffer).

  • Absorbance Measurement: Measure the absorbance of the purified, labeled oligonucleotide solution at 260 nm (A₂₆₀) and 290 nm (A₂₉₀). If the A₂₆₀ reading is above 1.5, dilute the sample with the blanking buffer and re-measure, keeping track of the dilution factor.[1]

  • Calculations:

    a. Calculate the concentration of the incorporated this compound ([DIG]): The absorbance at 290 nm is primarily due to the DIG moiety. [DIG] (mol/L) = A₂₉₀ / (εDIG,290 * l) (Assuming l = 1 cm)

    b. Calculate the corrected absorbance of the oligonucleotide at 260 nm (A₂₆₀,corr): Subtract the contribution of the DIG absorbance from the total absorbance at 260 nm. A₂₆₀,corr = A₂₆₀ - (A₂₉₀ * CF₂₆₀)

    c. Calculate the concentration of the oligonucleotide ([Oligo]): Use the corrected absorbance and the pre-calculated molar extinction coefficient of the oligonucleotide. [Oligo] (mol/L) = A₂₆₀,corr / (εoligo,260 * l) (Assuming l = 1 cm)

    d. Calculate the Molar Ratio: Molar Ratio = [DIG] / [Oligo]

Self-Validation and Interpretation of Results:

For a successful 3'-end labeling reaction with this compound, the expected molar ratio should be very close to 1.0. A significantly lower ratio may indicate an inefficient labeling reaction, which could be due to issues with the TdT enzyme, suboptimal reaction conditions, or poor quality of the oligonucleotide. A ratio greater than 1.0 is theoretically not possible with ddUTP and would suggest incomplete removal of unincorporated this compound or inaccuracies in the extinction coefficients or correction factor used.

Figure 2: Logical flow of the molar ratio calculation.

Conclusion: Ensuring High-Quality Labeled Probes

The meticulous calculation of the molar ratio of this compound to an oligonucleotide is an indispensable step in ensuring the quality and reliability of labeled probes for downstream applications. By understanding the principles of spectrophotometry, employing a robust labeling and purification protocol, and applying the correct calculation formulas, researchers can confidently generate high-quality reagents for their experiments. This guide provides the necessary theoretical framework and practical steps to achieve accurate and reproducible results, ultimately contributing to the integrity and success of your research endeavors.

References

  • How do I calculate the extinction coefficient of an oligonucleotide? Eurofins Genomics. [Link]

  • How do I calculate the extinction coefficient of an oligonucleotide? - Frequently Asked Questions About Our Products And Services. [Link]

  • Labeling the 3' Termini of Oligonucleotides Using Terminal Deoxynucleotidyl Transferase. Cold Spring Harbor Protocols. [Link]

  • Method for the simultaneous labelling of terminal deoxynucleotidyl transferase (TdT) and membrane antigens. PubMed. [Link]

  • How Measurement of Concentration and Purity of Nucleic Acids Works, Part I. Bitesize Bio. [Link]

  • 3′-end fluorescence labelling of long RNAs using terminal deoxynucleotidyl transferase. Lund University Publications. [Link]

  • Spectrophotometric quantitation via Nanodrop1. [Link]

  • This compound, Nucleotides labeled with Digoxigenin. Jena Bioscience. [Link]

  • This compound. Jena Bioscience. [Link]

  • What is the most reliable method for quantification of oligos made with an Oligo Synthesizer? ResearchGate. [Link]

  • 4 tips for oligonucleotide quantification using NanoDrop. lubio.ch. [Link]

  • Oligonucleotide Properties Calculator. [Link]

Sources

Precision 3'-End Labeling of Oligonucleotide Probes with Digoxigenin-11-ddUTP

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract & Introduction

The shift from radioactive (


P) to non-radioactive detection in Southern blotting has been driven by safety, stability, and disposal concerns. While random-primed labeling with Digoxigenin-11-dUTP is standard for long DNA probes (>100 bp), it is unsuitable for short oligonucleotide probes (14–100 nt).

This guide details the 3'-End Labeling method using Digoxigenin-11-ddUTP (dideoxyuridine triphosphate) and Terminal Deoxynucleotidyl Transferase (TdT) .[1][2] Unlike "tailing" reactions that create long, variable-length poly-A/T tails, this protocol utilizes a dideoxy terminator to add exactly one DIG molecule to the 3' end of each oligonucleotide.

Key Advantages:

  • Stoichiometric Precision: Creates a defined 1:1 label-to-probe ratio, ideal for quantitative assays.

  • High Specificity: Prevents the formation of concatemers that can cause steric hindrance during hybridization.

  • Stability: Labeled probes are stable for over a year at -20°C, unlike

    
    P probes which degrade within weeks.
    

Mechanism of Action

The success of this protocol relies on the unique properties of TdT and the specific chemistry of the ddUTP analog.

  • TdT Enzyme: A template-independent DNA polymerase that catalyzes the addition of deoxynucleotides to the 3'-hydroxyl (OH) group of single-stranded DNA.[1][3][4][5][6]

  • Cobalt Chloride (

    
    ):  A critical cofactor. While 
    
    
    
    is the standard cofactor for TdT, substituting it with
    
    
    alters the enzyme's conformation. This structural shift reduces the enzyme's discrimination against modified nucleotides (like DIG-labeled bases) and ribonucleotides, significantly increasing incorporation efficiency.
  • Chain Termination (The "dd" Factor): Dig-11-dd UTP lacks the 3'-hydroxyl group required for phosphodiester bond formation with the next nucleotide. Once incorporated, the chain cannot be extended further. This ensures that the reaction stops immediately after the first label is added.

Visualization: Molecular Mechanism

The following diagram illustrates the enzymatic pathway and the role of cofactors.

TdT_Mechanism Oligo Oligonucleotide (3'-OH End) Complex Catalytic Complex Oligo->Complex TdT TdT Enzyme TdT->Complex CoCl2 CoCl2 Cofactor (Conformational Switch) CoCl2->Complex Activates DIG_ddUTP Dig-11-ddUTP (Terminator) DIG_ddUTP->Complex Product Labeled Probe (3'-DIG-ddU) Complex->Product Transfer & Termination

Caption: TdT-mediated addition of a single this compound residue to the 3' end of an oligonucleotide.

Critical Experimental Parameters

Before beginning, ensure your experimental design meets these criteria to avoid common failure modes.

ParameterRequirementScientific Rationale
Oligonucleotide Purity HPLC or PAGE PurifiedTdT will label any available 3'-OH group. Impure synthesis products (failure sequences) will be labeled, competing with your full-length probe and increasing background noise.
Probe Length 14 – 100 nucleotidesShorter probes (<14 nt) are poor substrates for TdT. Longer probes (>100 nt) may have secondary structures that inhibit the 3' end accessibility.
Molar Ratio Excess Dig-ddUTPAlthough the reaction is 1:1, a molar excess of label (typically 10-fold) drives the reaction kinetics to completion, ensuring every probe molecule is labeled.
Buffer Composition Potassium CacodylateSafety Warning: Cacodylate contains arsenic. Handle with extreme care. It is used because it buffers effectively at pH 7.2 without chelating the essential

ions.

Protocol: 3'-End Labeling

Reagents Required:

  • Terminal Deoxynucleotidyl Transferase (TdT), recombinant (400 U/µL).[7][8]

  • 5x Reaction Buffer (1M Potassium Cacodylate, 0.125M Tris-HCl, 1.25 mg/mL BSA, pH 6.6).

  • 
     Solution (25 mM).[5][6]
    
  • Digoxigenin-11-ddUTP (1 mM).[1][7][9][10]

  • Oligonucleotide Probe (100 pmol/µL stock).[7][8]

  • 0.2 M EDTA (pH 8.0).[6][7][11]

Step-by-Step Procedure
  • Preparation: Thaw all reagents on ice. Briefly centrifuge to collect contents.[3][6][7][8][11][12]

  • Reaction Assembly: In a sterile, nuclease-free microcentrifuge tube on ice, add components in the following order:

    ComponentVolume (µL)Final Concentration
    Sterile
    
    
    Variable(to final 20 µL)
    5x Reaction Buffer4 µL1x
    
    
    Solution
    4 µL5 mM
    Oligonucleotide (100 pmol)X µL5 µM
    This compound (1 mM)1 µL0.05 mM
    TdT Enzyme (400 U/µL)1 µL20 U/µL
    Total Volume 20 µL
  • Incubation: Mix gently by pipetting (do not vortex TdT). Incubate at 37°C for 15 minutes .

    • Note: Extended incubation is unnecessary due to the chain-terminating nature of ddUTP.

  • Termination: Stop the reaction by adding 2 µL of 0.2 M EDTA (pH 8.0) or heating to 70°C for 10 minutes.

  • Purification (Optional): For most Southern blot applications, the small amount of unincorporated Dig-ddUTP does not interfere with hybridization. If high background is observed, purify using an Oligo Clean & Concentrator kit or ethanol precipitation.

Quality Control (The "Trustworthiness" Check)

Never proceed to a Southern blot without validating your probe. A Dot Blot is the standard QC method.

QC Workflow Diagram

QC_Workflow Synthesis Synthesized Probe Dilution Serial Dilutions (1:10 to 1:10,000) Synthesis->Dilution Spotting Spot on Nylon Membrane (Positively Charged) Dilution->Spotting Crosslink UV Crosslink (120 mJ/cm²) Spotting->Crosslink Detection Anti-DIG-AP Detection (CSPD/CDP-Star) Crosslink->Detection Result Compare to Standards Detection->Result

Caption: QC workflow to determine labeling efficiency via Dot Blot.

QC Protocol (Dot Blot)
  • Dilution: Prepare a serial dilution of your labeled probe (1:10, 1:100, 1:1000, 1:10,000) in TE buffer.

  • Spotting: Spot 1 µL of each dilution onto a positively charged nylon membrane. Include a known labeled control oligo if available.

  • Fixation: UV crosslink (120 mJ/cm²) or bake at 80°C for 2 hours.

  • Detection:

    • Block membrane (30 min).

    • Incubate with Anti-Digoxigenin-AP antibody (1:10,000) for 30 min.

    • Wash 2x 15 min.[7]

    • Apply Chemiluminescent substrate (e.g., CSPD or CDP-Star).

    • Expose to X-ray film or imager.[7]

  • Criteria: You should see a visible signal down to the 1:1000 or 1:10,000 dilution (approx. 0.01–0.1 pmol). If signal is weak, do not use the probe.

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Signal in QC Inactive TdT or degraded Dig-ddUTP.TdT is sensitive to heat; ensure -20°C storage. Check Dig-ddUTP integrity.
No Signal in QC Impure Oligos.Ammonium ions or residual synthesis chemicals inhibit TdT. Repurify oligo (ethanol precipitate).[3]
High Background Probe Concentration too high.Oligo probes require higher concentrations than random-primed probes, but excess leads to background. Titrate down.
High Background Unincorporated Nucleotides.If you skipped purification, the free Dig-ddUTP might be sticking to the membrane. Purify the probe.
Weak Signal Low Labeling Efficiency.Ensure

was added.[8] TdT is very inefficient with modified bases without Cobalt.

References

  • Jena Bioscience. this compound Product Data and Labeling Principles. [Link]

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Application Notes & Protocols: A Detailed Guide to Digoxigenin-11-ddUTP Labeling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foundational Principles of Dig-11-ddUTP Labeling

Digoxigenin (DIG) is a steroid hapten isolated from Digitalis plants, making it an ideal labeling molecule due to its absence in most biological systems. This ensures that anti-DIG antibodies exhibit high specificity with minimal background binding.[1] The this compound molecule consists of digoxigenin linked to a 2',3'-dideoxyuridine-5'-triphosphate (ddUTP) via an 11-atom spacer arm. This linker is crucial for minimizing steric hindrance, thereby allowing efficient enzymatic incorporation and subsequent detection by anti-DIG antibodies.[2][3]

The primary enzyme utilized for incorporating this compound is Terminal deoxynucleotidyl Transferase (TdT) . TdT is a unique DNA polymerase that catalyzes the template-independent addition of deoxynucleotides to the 3'-hydroxyl (3'-OH) terminus of a DNA molecule.[4][5] Because this compound is a dideoxynucleotide, lacking a 3'-OH group, its incorporation by TdT acts as a chain terminator. This fundamental property ensures that only a single DIG molecule is added to each 3' end, a critical feature for specific applications like 3'-end labeling of oligonucleotides.[2][6]

The catalytic mechanism of TdT relies on the presence of a divalent cation cofactor.[7] While Mg2+ is often used for polymerases, TdT activity is significantly enhanced by cobalt (Co2+) when labeling with dATP and dTTP (or its analogs like ddUTP).[8][9] This is a key consideration in reaction buffer formulation for optimal labeling efficiency.

Core Applications and Strategic Considerations

This compound labeling is a versatile technique with several key applications in molecular biology. The choice of protocol and reaction conditions is dictated by the specific experimental goal.

  • 3'-End Labeling of Oligonucleotides: This is the most direct application, producing probes with a single DIG molecule at their 3' terminus. These probes are ideal for applications where the labeled moiety should not interfere with hybridization or protein binding, such as in electrophoretic mobility shift assays (EMSA), Northern blots, and Southern blots.[8]

  • TUNEL (TdT dUTP Nick End Labeling) Assay: This technique is a cornerstone for detecting DNA fragmentation, a hallmark of apoptosis.[10][11] In apoptotic cells, endonucleases cleave genomic DNA, generating numerous 3'-OH ends. TdT incorporates this compound at these sites, allowing for the visualization and quantification of apoptotic cells.[12][13] The intensity of the signal is directly proportional to the number of DNA breaks.[10]

Self-Validating Experimental Design: The Importance of Controls

For every this compound labeling experiment, the inclusion of appropriate controls is non-negotiable for data integrity.

  • Positive Control:

    • For 3'-End Labeling: A control oligonucleotide of known sequence and concentration should be labeled in parallel. Many commercial kits provide a pre-labeled control oligonucleotide for comparison of labeling efficiency.[8]

    • For TUNEL: Cells treated with a known apoptosis-inducing agent (e.g., DNase I or a staurosporine) should be processed alongside experimental samples.

  • Negative Control:

    • For 3'-End Labeling: A reaction mixture lacking the TdT enzyme should be prepared. This control will account for any non-specific binding of the this compound or the detection antibody.

    • For TUNEL: A sample of healthy, untreated cells should be included. Additionally, a reaction on apoptotic cells that excludes the TdT enzyme will control for non-specific probe binding.

Experimental Protocols and Methodologies

Protocol: 3'-End Labeling of Oligonucleotides with this compound

This protocol is designed for labeling single-stranded DNA oligonucleotides (20-100 bp) for use as hybridization probes.

Materials:

  • Purified single-stranded DNA oligonucleotide (HPLC or gel-purified)

  • This compound (1 mM stock solution)

  • Terminal deoxynucleotidyl Transferase (TdT) and corresponding 5x reaction buffer

  • CoCl2 solution (as supplied with TdT or as a separate stock)

  • Nuclease-free water

  • Stop Buffer (0.5 M EDTA, pH 8.0)

Procedure:

  • On ice, prepare the following reaction mixture in a sterile microcentrifuge tube. Add components in the order listed:

ComponentVolume (µL) for a 20 µL ReactionFinal Concentration
Nuclease-free Waterto 20 µL-
5x TdT Reaction Buffer41x
CoCl2 Solution4Varies by supplier
Oligonucleotide (100 pmol)X5 µM
This compound (1 mM)150 µM
Terminal Transferase (TdT)1Varies by supplier
Total Volume 20
  • Mix the components gently by pipetting. Avoid vortexing.

  • Centrifuge the tube briefly to collect the reaction mixture at the bottom.

  • Incubate the reaction at 37°C for 15 to 30 minutes.[8][14]

  • Stop the reaction by adding 1 µL of Stop Buffer (0.5 M EDTA, pH 8.0).[8]

  • The labeled probe can be used immediately or stored at -20°C for long-term storage.[14]

Causality Behind Choices:

  • Incubation at 37°C: This is the optimal temperature for TdT enzymatic activity.[14]

  • Use of CoCl2: As mentioned, cobalt is a crucial cofactor that enhances TdT's ability to incorporate ddUTP onto 3' ends.[8][9]

  • EDTA to Stop Reaction: EDTA chelates the divalent cations (Co2+) in the reaction buffer, which are essential for TdT activity, thus effectively halting the enzymatic reaction.

Protocol: TUNEL Assay for Detection of Apoptosis in Suspension Cells

This protocol provides a general framework for using this compound in a TUNEL assay followed by analysis.

Materials:

  • Cell suspension

  • Phosphate-Buffered Saline (PBS)

  • Paraformaldehyde (4% in PBS, pH 7.4), freshly prepared

  • Permeabilization Solution (0.1% Triton X-100 in 0.1% sodium citrate)

  • TUNEL Reaction Mixture (prepare fresh)

    • TdT Reaction Buffer

    • This compound

    • Terminal deoxynucleotidyl Transferase (TdT)

    • Nuclease-free water

  • Anti-Digoxigenin antibody conjugated to a fluorescent dye (e.g., FITC)

  • Mounting medium with a nuclear counterstain (e.g., DAPI)

Procedure:

  • Fix cells by adding freshly prepared 4% paraformaldehyde solution and incubating for 30 minutes at room temperature.[10]

  • Wash the cells with PBS.

  • Permeabilize the cells by incubating in Permeabilization Solution for 2 minutes on ice.[10] This step is critical for allowing the TdT enzyme and labeled nucleotides to access the nuclear DNA.

  • Wash the cells twice with PBS.

  • Resuspend the cell pellet in 50 µL of freshly prepared TUNEL reaction mixture.

  • Incubate for 60 minutes at 37°C in a humidified chamber to prevent evaporation.[10]

  • Wash the cells twice with PBS to remove unincorporated this compound.

  • Incubate with a fluorescently labeled anti-Digoxigenin antibody according to the manufacturer's instructions.

  • Wash to remove unbound antibody.

  • Counterstain with a nuclear dye like DAPI.

  • Analyze the samples by fluorescence microscopy or flow cytometry.[10]

Causality Behind Choices:

  • Fixation and Permeabilization: Fixation cross-links cellular components, preserving morphology. Permeabilization creates pores in the cell and nuclear membranes, which is essential for the entry of the labeling reagents.[10]

  • 60-minute Incubation: This extended incubation time ensures that the TdT enzyme has sufficient time to label the numerous DNA breaks present in apoptotic cells.[10] The optimal time may vary depending on the cell type and should be determined empirically.[12]

Quantitative Data and Reaction Parameters

The following table summarizes key quantitative parameters for this compound labeling reactions. Optimization may be required depending on the specific application and substrates.[2][3]

Parameter3'-End Labeling of OligonucleotidesTUNEL Assay
Enzyme Terminal deoxynucleotidyl Transferase (TdT)Terminal deoxynucleotidyl Transferase (TdT)
Substrate ssDNA Oligonucleotide (20-100 bp)Fragmented genomic DNA
This compound Concentration ~50 µMVaries by kit, typically included in reaction mix
Molar Ratio (this compound:3'-OH) Recommended 10:1[2][3]Not applicable (excess dUTP provided)
Incubation Temperature 37°C[8][14]37°C[10]
Incubation Time 15 - 30 minutes[8][14]60 minutes[10]
Key Buffer Component CoCl2[8][9]TdT Reaction Buffer

Visualizing the Labeling Workflow

The following diagram illustrates the fundamental enzymatic reaction at the core of this compound labeling.

Dig_Labeling_Workflow DNA DNA Strand with free 3'-OH end TdT Terminal deoxynucleotidyl Transferase (TdT) DNA->TdT binds to Labeled_DNA 3'-End Labeled DNA (Chain Terminated) TdT->Labeled_DNA catalyzes incorporation Dig_ddUTP This compound Dig_ddUTP->TdT binds to Cofactor Co²⁺ Cofactor Cofactor->TdT activates

Caption: Enzymatic incorporation of this compound by TdT.

This workflow highlights the key components: the DNA substrate with a free 3'-hydroxyl group, the TdT enzyme, the this compound substrate, and the essential cobalt cofactor. The reaction results in the addition of a single digoxigenin-labeled dideoxynucleotide to the 3' end of the DNA strand, preventing further elongation.

References

  • Vertex AI Search. Direct In-Gel Hybridization of DNA With Digoxigenin-Labeled Probes.
  • Merck. Digoxigenin (DIG) Labeling Methods.
  • Applied and Environmental Microbiology. Detection of mRNA in Streptomyces Cells by Whole-Cell Hybridization with Digoxigenin-Labeled Probes.
  • Semantic Scholar. Digoxigenin as an alternative probe labeling for in situ hybridization.
  • PubMed. Digoxigenin as an alternative probe labeling for in situ hybridization.
  • PubMed. Digoxigenin-labeled probes for the detection of hepatitis B virus DNA in serum.
  • Wikipedia. Terminal deoxynucleotidyl transferase.
  • PMC. Insight into the mechanism of DNA synthesis by human terminal deoxynucleotidyltransferase.
  • Jena Bioscience. End Oligonucleotide Labeling Kit with Digoxigenin-11-ddUTP.
  • Jena Bioscience. This compound.
  • Sigma-Aldrich. Digoxigenin-11-ddUTP.
  • APExBIO. Digoxigenin-11-ddUTP 25ul (1 mM) - DNA Labeling Reagent.
  • Roche. Digoxigenin-11-2'-deoxy-uridine-5'- triphosphate, alkali-labile.
  • Thermo Fisher Scientific. Terminal Deoxynucleotidyl Transferase, Recombinant.
  • Sigma-Aldrich. Digoxigenin-11-dUTP, alkali- stable.
  • ResearchGate. Mechanism of TdT‐catalysed polymerisation reactions.
  • Jena Bioscience. This compound, Nucleotides labeled with Digoxigenin.
  • PMC. Terminal deoxynucleotidyl transferase: Properties and applications.
  • ECVAM-DB-ALM. Terminal deoxynucleotidyl transferase-mediated dUTP Nick End Labeling (TUNEL) assay - Summary.
  • New England Biolabs. Terminal Transferase.
  • PMC. Nucleotidyl transferase assisted DNA labeling with different click chemistries.
  • PMC. TdT-UTP DSB End Labeling (TUDEL), for Specific, Direct in situ Labeling of DNA Double Strand Breaks.
  • Merck. Digoxigenin (DIG) Labeling Methods.
  • YouTube. TUNEL assay | Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL).
  • Biotium. Digoxigenin-dUTP, Alkali Stable.
  • AAT Bioquest. Use TUNEL Assays to Assess DNA Fragmentation.
  • PMC. Enhancing Terminal Deoxynucleotidyl Transferase Activity on Substrates with 3′ Terminal Structures for Enzymatic De Novo DNA Synthesis.
  • Oxford Academic. Evolving a terminal deoxynucleotidyl transferase for commercial enzymatic DNA synthesis.
  • G-Biosciences. Detection of Apoptosis by TUNEL Assay.
  • Horizon IRD. Use of non-radioactive digoxigenin-labelled DNA probes for RFLP analysis in coffee.
  • Taylor & Francis. TUNEL assay – Knowledge and References.

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Introduction: The Critical Role of Purity in DIG-Labeled Oligonucleotide Applications

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Purification of Digoxigenin-11-ddUTP Labeled Oligonucleotides

Digoxigenin (DIG)-labeled oligonucleotides are foundational tools in molecular biology, enabling sensitive detection of nucleic acids in a variety of applications, including in situ hybridization (ISH), Northern and Southern blotting, and electrophoretic mobility shift assays (EMSA).[1][2] The most common method for attaching a DIG moiety to the 3'-terminus of an oligonucleotide is through the enzymatic activity of Terminal deoxynucleotidyl Transferase (TdT), which incorporates a single Digoxigenin-11-dideoxyuridine triphosphate (Dig-11-ddUTP).[3][4]

While this enzymatic reaction can be highly efficient, the resulting product is a mixture containing the desired full-length labeled oligonucleotide, as well as unreacted starting materials and by-products.[5] The presence of these impurities can significantly compromise the reliability and sensitivity of downstream experiments by causing high background noise, nonspecific binding, or competition with the desired probe.[6] Therefore, robust purification is not merely a recommendation but a critical step to ensure the accuracy and reproducibility of experimental results.[7]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for purifying this compound labeled oligonucleotides. We will explore the causality behind various purification strategies, provide detailed protocols, and offer expert insights to help you select the optimal method for your specific research needs.

Understanding the Impurity Profile

Effective purification begins with understanding the potential contaminants in your labeled oligonucleotide preparation. These can be broadly categorized into two groups:

  • Synthesis-Related Impurities: Oligonucleotides are produced via solid-phase chemical synthesis, a stepwise process with a coupling efficiency that is typically around 99%.[8] This inherent inefficiency means that at each step, a small fraction of the growing chains will fail to extend, resulting in a population of truncated sequences (often denoted as n-1, n-2, etc.).[9] These failure sequences lack the 5' portion of the target oligo.

  • Labeling-Related Impurities: The enzymatic 3'-end labeling reaction introduces its own set of potential contaminants, including:

    • Unincorporated this compound

    • Unlabeled starting oligonucleotide

    • Inactivated Terminal deoxynucleotidyl Transferase (TdT)

    • Reaction buffer components (salts, CoCl₂)

The choice of purification method is dictated by which of these impurities are most critical to remove for a given application.

Method Selection: A Strategic Overview

The optimal purification strategy depends on the oligonucleotide's length, the required final purity, the scale of the preparation, and the sensitivity of the downstream application. High-sensitivity applications like quantitative ISH or studies of protein-DNA interactions demand the highest purity, while probes for simple screening may tolerate less rigorous cleanup.

Start Crude Labeled Oligo Decision1 Application Sensitivity? Start->Decision1 Decision2 Oligo Length? Decision1->Decision2 Moderate-High HPLC High-Performance Liquid Chromatography (HPLC) Decision1->HPLC High SEC Size-Exclusion / Precipitation (Post-Labeling Cleanup) Decision1->SEC Low Decision2->HPLC < 50 bases PAGE Polyacrylamide Gel Electrophoresis (PAGE) Decision2->PAGE > 50 bases Result_High Highest Purity (>90%) Quantitative Assays, Therapeutics HPLC->Result_High Result_Med High Purity (>95%) Long Oligos, Cloning PAGE->Result_Med Result_Low Sufficient Purity Removes free ddUTP only Screening, some PCR SEC->Result_Low

Caption: Decision workflow for selecting a purification method.

Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and versatile technique that offers excellent resolution and high purity, making it the method of choice for demanding applications.[6][10]

Principle of Reverse-Phase HPLC (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity.[11] The stationary phase is a nonpolar material (typically C18 silica), and the mobile phase is a polar aqueous solvent system. More hydrophobic molecules interact more strongly with the column, and thus elute later.

Causality in Action: This method is exceptionally well-suited for DIG-labeled oligonucleotides for two key reasons:

  • The DIG Moiety: The digoxigenin steroid hapten is inherently hydrophobic, significantly increasing the retention time of the labeled oligonucleotide compared to its unlabeled counterpart.[9][12]

  • The 5'-DMT Group: If the oligonucleotide is synthesized with the 5'-dimethoxytrityl (DMT) group left on (a "trityl-on" synthesis), the full-length product is far more hydrophobic than any truncated failure sequences, which lack this group.[13]

This dual contribution to hydrophobicity allows RP-HPLC to effectively separate the full-length, DIG-labeled product from both unlabeled oligos and synthesis failure sequences in a single run.[6]

Experimental Protocol: RP-HPLC Purification

This protocol is a general guideline for the purification of a ~100 nmol labeling reaction.

1. Equipment and Reagents:

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., XTerra® MS C18, 4.6 x 50 mm)[6]

  • Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0

  • Mobile Phase B: Acetonitrile

  • De-blocking Solution: 80% Acetic Acid (for trityl-on purification)

  • SpeedVac or lyophilizer

2. HPLC Setup and Equilibration:

  • Install the C18 column and set the column temperature to 50-60°C to improve resolution and prevent secondary structure formation.[6]

  • Set the UV detector to monitor at 260 nm (for nucleic acid) and a secondary wavelength appropriate for the DIG label if needed, although its absorbance is low.

  • Equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B at a flow rate of 1.0 mL/min until a stable baseline is achieved.

3. Sample Preparation and Injection:

  • After the enzymatic labeling reaction, stop the reaction by adding EDTA to a final concentration of 20 mM.

  • Dilute the sample to 100-200 µL with Mobile Phase A.

  • Inject the entire sample onto the equilibrated column.

4. Chromatographic Separation:

  • Run a linear gradient to separate the components. A typical gradient is:

    Time (min) % Mobile Phase B
    0.0 5
    15.0 70
    16.0 100
    18.0 100
    19.0 5

    | 25.0 | 5 |

  • Collect fractions corresponding to the major peak that represents the full-length, labeled oligonucleotide. This will be the most hydrophobic peak (longest retention time).

5. Post-Purification Processing:

  • Combine the collected fractions containing the pure product.

  • If a trityl-on strategy was used, add an equal volume of 80% acetic acid to the pooled fractions and incubate at room temperature for 30 minutes to cleave the DMT group.

  • Immediately neutralize with a suitable base (e.g., triethylamine).

  • Desalt the final product using a C18 Sep-Pak cartridge or size-exclusion chromatography.

  • Dry the purified oligonucleotide using a SpeedVac or by lyophilization.

  • Resuspend in a suitable buffer (e.g., TE buffer) and quantify using UV spectrophotometry.

Caption: Workflow for RP-HPLC purification.

Ion-Exchange HPLC (IEX-HPLC)

IEX-HPLC separates oligonucleotides based on the net negative charge of their phosphodiester backbone.[14] Since charge is directly proportional to length, IEX provides excellent resolution of different length species.[14][15] It is highly effective at removing shorter failure sequences (n-1, n-2). However, it cannot distinguish between labeled and unlabeled oligonucleotides of the same length and its resolution decreases for oligos longer than ~40 nucleotides.[9][12]

Method 2: Polyacrylamide Gel Electrophoresis (PAGE)

PAGE offers the highest resolution of any method, separating oligonucleotides based on their size with single-nucleotide precision.[11] It is the preferred method for purifying very long oligonucleotides (>50 bases) or when absolute purity is required for applications like crystallography.[5][12]

A Critical Consideration: Some suppliers caution against using PAGE for oligonucleotides modified with digoxigenin, as the harsh denaturing conditions (urea) and complex extraction process may damage the label.[8] However, it remains a viable, if lower-yield, option when the primary goal is to remove failure sequences of very similar length to the product.

Experimental Protocol: Denaturing PAGE Purification

1. Gel Preparation:

  • Prepare a denaturing polyacrylamide gel (e.g., 12-20% acrylamide, 7 M Urea, 1x TBE buffer). The percentage of acrylamide should be chosen based on the length of the oligonucleotide.

  • Pour the gel and allow it to polymerize completely.

2. Sample Preparation and Loading:

  • Dry the crude labeled oligonucleotide sample in a SpeedVac.

  • Resuspend the pellet in 10-20 µL of formamide loading buffer (95% formamide, 20 mM EDTA, bromophenol blue, xylene cyanol).

  • Heat the sample at 95°C for 5 minutes to denature, then immediately place on ice.

  • Load the sample into a well of the polyacrylamide gel.

3. Electrophoresis:

  • Run the gel in 1x TBE buffer at a constant power until the bromophenol blue dye has migrated approximately two-thirds of the way down the gel.

4. Visualization and Excision:

  • Carefully separate the gel plates.

  • Visualize the oligonucleotide bands using UV shadowing. Place the gel on a fluorescent TLC plate and illuminate with short-wave (254 nm) UV light. The oligonucleotide will cast a dark shadow.

  • The highest molecular weight band, which should be the most intense, is the full-length product.

  • Using a clean scalpel, carefully excise this band from the gel.

5. Elution and Recovery:

  • Crush the excised gel slice into small pieces and place it in a microcentrifuge tube.

  • Add 300-500 µL of gel elution buffer (e.g., 0.5 M ammonium acetate, 1 mM EDTA).

  • Incubate at 37°C overnight on a shaker to allow the oligonucleotide to diffuse out of the gel matrix.

  • Centrifuge the tube and carefully transfer the supernatant containing the oligonucleotide to a new tube.

  • Desalt the eluted oligonucleotide using a Sep-Pak column or ethanol precipitation to remove salts and residual acrylamide.

  • Resuspend the final product in TE buffer and quantify.

Method 3: Simplified Post-Labeling Cleanup

For applications where the removal of synthesis by-products is less critical and the primary goal is to eliminate unincorporated this compound, simpler and faster methods can be employed.[16] Many manufacturers suggest that for 3'-end labeling, the probe can often be used without any purification.[1] However, purification is always recommended for sensitive or quantitative applications.

Principle of Size-Exclusion Chromatography (SEC)

SEC, also known as gel filtration, separates molecules based on their size.[17] The crude reaction mixture is passed through a column packed with a porous resin (e.g., Sephadex G-15, Bio-Gel P-60). The large labeled oligonucleotides cannot enter the pores and are rapidly eluted in the void volume, while the small, unincorporated this compound molecules enter the pores, extending their path through the column and eluting much later.[17]

Experimental Protocol: Spin-Column SEC

1. Column Preparation:

  • Select a spin column pre-packed with a suitable resin (e.g., Sephadex G-25).

  • Remove the storage buffer by centrifugation according to the manufacturer's instructions.

  • Equilibrate the column by washing it two or three times with TE buffer, centrifuging after each wash.

2. Purification:

  • Apply the crude labeling reaction mixture (typically 20-50 µL) to the center of the resin bed.

  • Place the spin column into a clean collection tube.

  • Centrifuge for 2-4 minutes at the recommended speed.

3. Recovery:

  • The purified, labeled oligonucleotide will be in the eluate in the collection tube. The unincorporated nucleotides and salts remain in the column matrix.

  • The probe is ready for immediate use. Store at -20°C.

Summary and Comparison of Purification Methods

FeatureRP-HPLCIEX-HPLCDenaturing PAGESize-Exclusion (Spin Column)
Principle HydrophobicityCharge (Length)SizeSize
Typical Purity >90%[10]>90%>95%[5]Removes >95% of free ddUTP
Typical Yield High (75-80%)[6]HighLow to Moderate[9][12]Very High (>90%)
Removes n-1? Yes (especially DMT-on)YesYes (Best resolution)No
Removes Unlabeled? YesNoYesNo
Removes Free Label? YesYesYesYes
Oligo Length Best for < 50 bases[9][12]Best for < 40 bases[9][12]Excellent for all lengthsExcellent for all lengths
Time / Labor Moderate / AutomatedModerate / AutomatedHigh / Labor-intensiveLow / Fast
Best For High-purity probes for sensitive, quantitative applications.Removing shortmer impurities from short oligos.Highest resolution purification of long oligos.Quick removal of unincorporated label for screening.

Conclusion

The purification of this compound labeled oligonucleotides is a crucial determinant of success for a wide range of molecular biology techniques. There is no single "best" method; the optimal choice is a strategic decision based on a clear understanding of the downstream application's requirements. For the highest purity and reliability in quantitative and therapeutic research, RP-HPLC offers a robust and scalable solution. When unparalleled resolution of long oligonucleotides is paramount, PAGE remains a valuable, albeit lower-yielding, option. For rapid, routine applications where the primary concern is the removal of unincorporated label, size-exclusion chromatography provides a fast and efficient cleanup. By carefully matching the purification strategy to the experimental goals, researchers can ensure the generation of high-quality probes that deliver sensitive, specific, and reproducible results.

References

  • Bitesize Bio. Oligo Purification Methods: How, Why and for What? (2025). [Link]

  • Synbio Technologies. How to Choose Oligonucleotide Synthesis Purification Methods. [Link]

  • Waters Corporation. Oligonucleotide Separation Technology: Synthesis Challenges and HPLC Isolation Options. [Link]

  • Bio-Works. Purification of oligonucleotides by anion exchange chromatography. [Link]

  • ATDBio. Nucleic Acids Book - Chapter 7: Purification and characterisation of oligonucleotides. [Link]

  • Gaspar, I., Wippich, F. & Ephrussi, A. Enzymatic production of single-molecule FISH and RNA capture probes. RNA23 , 1582–1591 (2017). [Link]

  • Cold Spring Harbor Protocols. Purification of Labeled Oligonucleotides by Size-Exclusion Chromatography. [Link]

  • QIAGEN. Enzymes for labeling nucleic acids | Internal markers or end labels. [Link]

  • Walsh Medical Media. Comprehensive Study on Nucleic Acid Detection in Enzyme-Labeled Probes (2023). [Link]

  • Waters Corporation. RP-HPLC method for the Purification of Labeled Synthetic Oligonucleotides Using XTerra® MS C18 Columns. [Link]

  • Fountain, K. J., Gilar, M., Gebler, J. C. Purification of dye-labeled oligonucleotides by ion-pair reversed-phase high-performance liquid chromatography. Journal of Chromatography B, 783 (1), 61-72 (2003). [Link]

  • Bio-Rad Laboratories. Purification of DNA Oligonucleotides using Anion Exchange Chromatography. YouTube (2023). [Link]

  • Jena Bioscience. End Oligonucleotide Labeling Kit with Digoxigenin-11-ddUTP. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Labeling Efficiency with Dig-11-ddUTP

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Digoxigenin-11-ddUTP (Dig-11-ddUTP) labeling. This guide is designed for researchers and drug development professionals who require high-fidelity, non-radioactive oligonucleotide probes for Electrophoretic Mobility Shift Assays (EMSA), in situ hybridization (ISH), and Northern/Southern blotting.

Below, we deconstruct the mechanistic causality behind 3'-end labeling, provide a self-validating experimental protocol, and outline a diagnostic framework to troubleshoot low labeling efficiency.

Mechanistic Overview: The Causality of 3'-End Labeling

This compound is a dideoxynucleotide. Unlike standard deoxynucleotides (dNTPs), it lacks a 3'-hydroxyl (-OH) group. When the enzyme Terminal Deoxynucleotidyl Transferase (TdT) incorporates this compound onto the 3'-end of an oligonucleotide, the absence of the 3'-OH prevents any further nucleotide addition. This acts as a strict chain terminator , ensuring that exactly one digoxigenin molecule is added per oligonucleotide 1. This 1:1 stoichiometry is critical for precise quantification in downstream assays.

Workflow Oligo Unlabeled Oligo (Free 3'-OH) Reaction TdT Enzyme + CoCl2 (37°C, 15 min) Oligo->Reaction DIG This compound (Chain Terminator) DIG->Reaction Labeled 3'-DIG Labeled Oligo (Single Label) Reaction->Labeled Covalent Addition

Fig 1: Mechanistic workflow of 3'-end labeling using TdT and this compound.

Standardized Experimental Protocol: Self-Validating 3'-End Labeling

To achieve optimal labeling efficiency, the reaction environment must be strictly controlled. The following protocol is engineered to prevent secondary structure interference and enzymatic inhibition 2.

Step-by-Step Methodology
  • Oligonucleotide Denaturation (Critical Step): Dissolve 100 pmol of HPLC-purified oligonucleotide in PCR-grade water. Heat to 95°C for 1 minute, then immediately snap-chill on ice. Causality: This melts secondary structures (e.g., hairpins) that sterically block the 3'-OH group from entering the TdT catalytic cleft.

  • Reaction Assembly: In a sterile microcentrifuge tube on ice, sequentially add:

    • 4 µL 5x TdT Reaction Buffer

    • 4 µL CoCl₂ solution (25 mM stock)

    • 100 pmol denatured oligonucleotide

    • 1 µL this compound (1 mM stock)

    • 1 µL Recombinant Terminal Transferase (400 U/µL)

    • Autoclaved, double-distilled water to a final volume of 20 µL.

  • Incubation: Mix gently and centrifuge briefly. Incubate at exactly 37°C for 15 minutes. Causality: Prolonged incubation does not increase yield due to the chain-terminating nature of ddUTP, but it does increase the risk of exonuclease degradation.

  • Termination: Stop the reaction by adding 2 µL of 0.2 M EDTA (pH 8.0). Causality: EDTA rapidly chelates the Co²⁺ ions, instantly halting TdT enzymatic activity and stabilizing the labeled probe.

Quantitative Parameters & Quality Control

Strict adherence to molar ratios and buffer conditions is the primary defense against low labeling efficiency.

ParameterOptimal ValueCausality / Impact
Oligonucleotide Purity HPLC or PAGEStandard desalting leaves ammonium salts and primary amines that severely inhibit TdT.
Molar Ratio (DIG : 3'-OH) ~10:1Ensures thermodynamic saturation of the TdT active site with the this compound substrate 3.
CoCl₂ Concentration 5 mM (Final 1x)TdT requires Co²⁺ to alter its catalytic cleft to accept pyrimidines and dideoxynucleotides. Mg²⁺ will fail.
Incubation Temp 37°COptimal kinetic temperature for TdT. Deviations reduce the Vmax of the enzyme.

Troubleshooting Guide & Diagnostic Logic

If your downstream dot-blot or EMSA shows weak or absent signals, follow this diagnostic decision tree to isolate the point of failure.

Troubleshooting Start Low Labeling Efficiency Detected CheckOligo Is Oligo HPLC/PAGE Purified? Start->CheckOligo Impure Salts/Amines Inhibit TdT CheckOligo->Impure No CheckDenat Was Oligo Denatured (95°C)? CheckOligo->CheckDenat Yes Struct 3'-OH Blocked by Secondary Structure CheckDenat->Struct No CheckCo Is CoCl2 Present? CheckDenat->CheckCo Yes NoCo Co2+ Required for ddUTP Incorporation CheckCo->NoCo No Success Optimal Labeling Achieved CheckCo->Success Yes

Fig 2: Diagnostic decision tree for resolving low this compound labeling efficiency.

Deep-Dive: Common Failure Modes
  • The CoCl₂ Omission: While many polymerases use Magnesium (Mg²⁺) as a divalent cation cofactor, TdT strictly requires Cobalt (Co²⁺) to efficiently incorporate pyrimidines (like ddUTP). If CoCl₂ is omitted or oxidized, labeling efficiency drops to near zero.

  • Reagent Degradation: this compound is sensitive to hydrolysis. It must be stored at -20°C. A decomposition of approximately 5% can occur within 6 months if subjected to repeated freeze-thaw cycles or ambient temperatures 1. Always aliquot your stock solutions.

Frequently Asked Questions (FAQs)

Q: Can I use standard desalted oligonucleotides to save costs? A: No. Standard desalting leaves trace ammonium salts, EDTA, and primary amines that severely inhibit TdT activity. You must use HPLC or PAGE-purified oligonucleotides to guarantee a clean 3'-OH terminus.

Q: I want to increase my probe's signal sensitivity. Can I add multiple DIG labels using this protocol? A: Not with this compound. Because it is a dideoxynucleotide, it acts as a strict chain terminator. If your assay requires higher sensitivity via a poly-DIG tail, you must switch your substrate to Dig-11-dUTP mixed with unlabeled dATP, which allows TdT to polymerize a long tail.

Q: Why do I need to run a control dot-blot before proceeding to my main EMSA experiment? A: A control dot-blot acts as a self-validating system. By spotting serial dilutions of your newly labeled probe alongside a standardized, pre-labeled control oligonucleotide, you can mathematically verify the exact femtomolar concentration of your active probe. Proceeding to EMSA without this validation makes it impossible to distinguish between a failed binding event and a failed labeling reaction.

References

  • This compound, Nucleotides labeled with Digoxigenin. Jena Bioscience. [Link]

Sources

Technical Support Center: A Guide to Reducing Background in Dig-11-ddUTP TUNEL Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for troubleshooting and optimizing your Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assays. High background signal is a common challenge that can obscure specific results and lead to misinterpretation of apoptosis levels. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter, providing not just solutions but the underlying rationale to empower you to master this powerful technique.

Frequently Asked Questions (FAQs)

Q1: My entire sample, including my negative control, is showing a high signal. What are the most likely causes?

This is a classic sign of systemic, non-specific signal generation. When your negative control (where the TdT enzyme is omitted) is bright, it indicates that the background is not caused by the enzymatic labeling of DNA breaks. The issue likely lies in the subsequent detection steps or inherent properties of your sample.

Primary culprits include:

  • Endogenous Enzyme Activity: If you are using a horseradish peroxidase (HRP)-based detection system, endogenous peroxidases in your tissue can react with the DAB substrate, causing widespread background staining.[1]

  • Non-Specific Antibody Binding: The anti-digoxigenin (anti-DIG) antibody may be binding non-specifically to cellular components. This can be exacerbated by insufficient blocking.

  • Autofluorescence: Tissues, particularly those containing red blood cells or collagen, can exhibit natural fluorescence, which can be mistaken for a positive signal.[2][3]

  • Reagent and Handling Issues: Insufficient washing between steps can leave residual reagents that contribute to background.[4][5] Similarly, allowing the specimen to dry out at any stage can create artifacts and non-specific staining.

A logical troubleshooting workflow for this issue is essential.

Start High Background in Negative Control Check_Peroxidase Using HRP/DAB detection? Start->Check_Peroxidase Add_Quench Action: Add endogenous peroxidase quenching step (e.g., 3% H2O2 in Methanol) Check_Peroxidase->Add_Quench Yes Check_Blocking Is blocking step adequate? Check_Peroxidase->Check_Blocking No Add_Quench->Check_Blocking Optimize_Blocking Action: Increase blocking time or use a different blocking agent (e.g., normal serum) Check_Blocking->Optimize_Blocking No Check_Autofluorescence Is tissue known for autofluorescence? Check_Blocking->Check_Autofluorescence Yes Optimize_Blocking->Check_Autofluorescence Quench_Autofluorescence Action: Use autofluorescence quenching reagent or switch to a red-shifted fluorophore Check_Autofluorescence->Quench_Autofluorescence Yes Check_Washing Are washing steps thorough? Check_Autofluorescence->Check_Washing No Quench_Autofluorescence->Check_Washing Increase_Washing Action: Increase number and duration of washes (e.g., 3x5 min with 0.05% Tween 20) Check_Washing->Increase_Washing No End Problem Resolved Check_Washing->End Yes Increase_Washing->End

Caption: Troubleshooting high background in negative controls.

Q2: My negative control is clean, but my experimental samples show diffuse, non-nuclear staining. What could be wrong with my TdT reaction?

When the negative control is clean, the TdT enzyme is the likely source of the background. The Terminal deoxynucleotidyl transferase (TdT) enzyme is not perfectly specific to the 3'-OH ends generated during apoptosis; it can also label DNA breaks caused by necrosis, mechanical damage during sample processing, or DNA repair processes.[6] Furthermore, improper reaction conditions can lead to non-specific labeling.

Key factors to optimize:

  • TdT Enzyme Concentration: An excessive concentration of TdT enzyme is a frequent cause of high background.[2][7] The enzyme may begin to label any available 3'-OH end, not just those in fragmented DNA. It is crucial to titrate the TdT enzyme to find the optimal concentration for your specific sample type.

  • Incubation Time: Prolonged incubation with the TdT enzyme can increase non-specific labeling.[4][5] A typical starting point is 60 minutes at 37°C, but this may need to be reduced.[4][5]

  • Labeled Nucleotide (Dig-11-ddUTP) Concentration: Similar to the TdT enzyme, the concentration of the labeled nucleotide can be too high, leading to increased background.[1][8] Consider reducing the concentration of the labeling mix.[1][8]

  • Reaction Buffer Composition: The divalent cations in the reaction buffer are critical. Magnesium (Mg²⁺) tends to reduce background, while Manganese (Mn²⁺) can enhance staining efficiency but may also increase background.[4] Ensure you are using the buffer provided in your kit as recommended.

Q3: How can sample fixation and permeabilization contribute to high background?

The initial steps of sample preparation are foundational to a successful TUNEL assay. Errors here can create artifacts that are enzymatically labeled, leading to false positives.

Fixation:

  • Choice of Fixative: Always use a neutral buffered fixative, such as 4% paraformaldehyde (PFA) in PBS. Acidic fixatives can cause DNA damage and generate 3'-OH ends, leading to false-positive signals.[4][5]

  • Fixation Time: Over-fixation can lead to excessive cross-linking, which may hinder the TdT enzyme from accessing the DNA breaks, potentially requiring harsher permeabilization that can damage the tissue.[9] Conversely, under-fixation or delayed fixation can lead to tissue autolysis and DNA degradation by endogenous nucleases, causing widespread non-specific TUNEL staining.[2][3][5] It is recommended to fix fresh tissues promptly.[2][3]

Permeabilization with Proteinase K:

The goal of permeabilization is to allow the TdT enzyme and labeled nucleotides to access the nucleus. Proteinase K is a common reagent for this purpose, but its activity must be tightly controlled.

  • Over-digestion: Excessive treatment with Proteinase K (either too high a concentration or too long an incubation) can strip away nuclear proteins and disrupt the nucleic acid structure, creating artificial DNA breaks that result in false positives.[4][9]

  • Under-digestion: Insufficient permeabilization will prevent the reagents from entering the cell, leading to weak or no signal.[2][4]

Table 1: Recommended Starting Conditions for Proteinase K Optimization

Sample TypeProteinase K Concentration (µg/mL)Incubation Time (minutes) at Room Temp.Key Considerations
Adherent Cells10 - 2010 - 15Monitor cell detachment; milder conditions are often sufficient.
Paraffin Sections (≤5 µm)2010 - 15Thinner sections require less digestion time.[4]
Paraffin Sections (>5 µm)2020 - 30Adjust time based on tissue type and thickness.[4]
Cryosections10 - 205 - 10Cryosections are more fragile and require shorter digestion.

Note: These are starting points. Optimal conditions must be determined empirically for each experimental system.[10]

Q4: What is the role of controls and how do I interpret them to troubleshoot background?

Proper controls are non-negotiable in a TUNEL assay; they are your primary tool for validating the results and diagnosing problems.[11][12]

  • Positive Control: This sample is pre-treated with DNase I to induce widespread DNA breaks.[13] A strong, positive signal in this control confirms that the assay reagents (TdT, this compound, detection system) are working correctly and can access the DNA.[2][3] If the positive control is weak or negative, it points to a problem with reagent activity or insufficient permeabilization.

  • Negative Control: In this sample, the TdT enzyme is omitted from the labeling reaction mixture.[13][14] This control is essential for identifying background caused by non-specific binding of the detection reagents or autofluorescence.[4][14] Ideally, the negative control should show little to no signal.[14]

Start Interpreting TUNEL Controls Positive_Control Positive Control (DNase I Treated) Start->Positive_Control Negative_Control Negative Control (No TdT Enzyme) Start->Negative_Control Experimental Experimental Sample Start->Experimental Result1 Result: Strong Signal Interpretation: Reagents & Permeabilization OK Positive_Control->Result1 Ideal Result2 Result: Weak/No Signal Interpretation: Problem with reagents or insufficient permeabilization. Positive_Control->Result2 Problem Result3 Result: No Signal Interpretation: Detection system is clean. This is the ideal result. Negative_Control->Result3 Ideal Result4 Result: High Signal Interpretation: Non-specific detection or autofluorescence is the issue. Negative_Control->Result4 Problem Result5 Result: Specific Nuclear Signal Interpretation: Valid apoptotic signal. Experimental->Result5 Ideal Result6 Result: High Diffuse Signal Interpretation: Over-digestion, excessive TdT, or prolonged incubation. Experimental->Result6 Problem

Sources

Dig-11-ddUTP solubility and storage stability issues

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical guide for Digoxigenin-11-ddUTP (Dig-11-ddUTP). This resource is designed for researchers, scientists, and drug development professionals to address common and complex issues related to the solubility and storage stability of this critical reagent. As a modified dideoxynucleoside triphosphate, this compound's unique structure necessitates specific handling procedures to ensure optimal performance in applications such as 3'-end labeling and sequencing. This guide provides in-depth, experience-based solutions and protocols to help you achieve consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm having trouble dissolving the lyophilized this compound powder. What is the recommended solvent and procedure?

A1: This is a common issue often stemming from the physicochemical properties of modified nucleotides. The bulky, hydrophobic digoxigenin moiety appended to the ddUTP can hinder rapid dissolution in aqueous solutions.

Core Explanation: this compound is typically supplied as a lithium or triethylammonium salt to improve stability.[1][2] While soluble in water, the process can be slow. The key is to use a high-quality, nuclease-free solvent and provide adequate time for the powder to fully dissolve. A slightly alkaline buffer can aid solubility, but it's a trade-off with long-term stability.

Recommended Protocol: Reconstitution of Lyophilized this compound

  • Preparation: Bring the vial of lyophilized this compound to room temperature before opening to prevent condensation from introducing moisture.

  • Solvent Selection: Use sterile, nuclease-free water or a low-molarity Tris-EDTA (TE) buffer (e.g., 10 mM Tris, 1 mM EDTA, pH 7.5-8.0). TE buffer is often preferred for long-term storage as it chelates divalent cations that can catalyze hydrolysis and maintains a stable pH.[3][4]

  • Reconstitution:

    • Add the calculated volume of solvent to the vial to achieve the desired stock concentration (e.g., 1 mM).

    • Vortex gently for 10-15 seconds.

    • Incubate at room temperature for 5-10 minutes to allow the powder to fully dissolve.

    • Vortex again briefly and perform a quick spin in a microcentrifuge to collect the entire solution at the bottom of the tube.

  • Verification: Visually inspect the solution against a light source to ensure no particulates are present. If solubility issues persist, gentle warming to 37°C for a few minutes can be attempted, but this should be done with caution.

Troubleshooting Table: Dissolution Issues

Observation Probable Cause Recommended Solution
Particulates remain after vortexing.Incomplete dissolution due to insufficient time or low temperature.Incubate at room temperature for an additional 10 minutes. If needed, warm briefly to 37°C.
Solution appears cloudy or hazy.Potential for aggregation or contamination.Centrifuge the tube at high speed (>10,000 x g) for 1-2 minutes and carefully transfer the supernatant to a new, sterile tube. Consider the solution concentration to be lower than calculated.
Oily film observed on the surface.This can sometimes occur with highly hydrophobic modifications.Vortex vigorously for 30 seconds. If it persists, proceed with centrifugation as described above.
Q2: My this compound stock solution seems to have lost efficacy, leading to weak or no signal in my TUNEL assay. What could be the cause?

A2: A decline in performance is almost always linked to the degradation of the this compound molecule. The triphosphate chain is the most vulnerable part of the molecule.

Core Explanation: The phosphoanhydride bonds in the triphosphate chain are high-energy but also susceptible to hydrolysis, which cleaves the phosphates, rendering the molecule unusable by polymerases like Terminal deoxynucleotidyl Transferase (TdT).[5][6][7] This degradation is accelerated by three main factors:

  • Repeated Freeze-Thaw Cycles: The physical stress of freezing and thawing can shear the molecule and introduce ice crystals that can damage it.[8]

  • Acidic pH: An acidic environment promotes the hydrolysis of the triphosphate chain.

  • Divalent Cations (in the absence of polymerase): Metal ions like Mg²⁺ or Mn²⁺, while essential cofactors for enzymes, can catalyze the breakdown of dNTPs in storage buffers.

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2]; edge [color="#5F6368", penwidth=2];

} caption: Degradation pathway of this compound.

Best Practices for Storage and Handling:

  • Aliquoting is Critical: Upon reconstitution, immediately aliquot the stock solution into small, single-use volumes (e.g., 5-10 µL). This is the most effective way to prevent degradation from multiple freeze-thaw cycles.[8]

  • Optimal Storage Temperature: Store aliquots at -20°C for routine use (stable for up to a year) or at -80°C for long-term archiving.[3][9] A manufacturer's datasheet notes that a decomposition of approximately 5% may occur within 6 months even at -15 to -25°C.[9]

  • Use the Right Buffer: Storing in a buffered solution at a slightly alkaline pH (7.5-8.0), such as TE buffer, provides a stable chemical environment.[4]

  • Minimize Time on Ice: During experiments, keep the working tube on ice, but avoid prolonged exposure. Return it to the freezer as soon as possible.

Troubleshooting Table: Signal Loss in Assays

Symptom Probable Cause Verification & Solution
Gradually weakening signal over time.Degradation of this compound stock due to multiple freeze-thaw cycles.Discard the old stock. Use a fresh, new aliquot for your experiment. Implement a strict aliquoting strategy for all new reagents.[8]
Abrupt loss of signal.Contamination of stock with a nuclease or chemical that degrades dNTPs.Use a positive control (e.g., DNase I-treated sample) to confirm the activity of other reagents like the TdT enzyme.[10] If the positive control fails with the current this compound but works with a new lot, the old stock is compromised.
Inconsistent results between experiments.Inconsistent thawing/handling of the reagent.Standardize your protocol. Always thaw aliquots slowly on ice and keep them there during reaction setup. Vortex gently and spin down before use.
No signal in any sample, including the positive control.Multiple components could have failed. The this compound is a prime suspect.[10]Systematically replace each key reagent (TdT enzyme, reaction buffer, this compound) with a fresh, validated lot to identify the point of failure.
Q3: Can I store my working dilution of this compound for later use?

A3: It is strongly discouraged to store highly diluted solutions of nucleotides.

Core Explanation: Nucleotides are less stable in dilute solutions.[11] The molecules are more susceptible to adsorption to the walls of the storage tube and the impact of any contaminants (like nucleases or pH changes) is magnified. The probability of hydrolysis also increases over time.

dot graph G { layout=neato; bgcolor="#F1F3F4"; node [shape=circle, style=filled, fontcolor="#FFFFFF"];

} caption: Dilute solutions increase instability risks.

Workflow Recommendation: Just-in-Time Dilution

  • Retrieve Stock: Take a single-use aliquot of your concentrated this compound stock solution (e.g., 1 mM) from the -20°C freezer.

  • Thaw on Ice: Allow the aliquot to thaw completely on ice.

  • Calculate & Prepare: Calculate the volume needed for your immediate experiment. Prepare the working dilution in your reaction buffer or nuclease-free water immediately before you set up your reactions.

  • Use Immediately: Add the freshly diluted this compound to your master mix or individual reactions without delay.

  • Discard Excess: Discard any leftover diluted solution. Do not attempt to store and re-use it. This practice ensures maximum activity and reproducibility.

By adhering to these principles of proper reconstitution, storage, and handling, you can significantly mitigate the common issues of solubility and stability associated with this compound, ensuring the integrity and success of your experiments.

References

  • Arcegen. (2024, May 10). Common Problems and Solutions in TUNEL Assay for Detecting Cell Apoptosis. Retrieved February 26, 2026, from [Link]

  • Elabscience. (2016, September 27). Analysis and Solution of Common Problems in TUNEL Detection. Retrieved February 26, 2026, from [Link]

  • Jena Bioscience. (n.d.). DIG-11-dUTP, Digoxigenin-X-(5-aminoallyl)-2'-deoxyuridine-5'-triphosphate, Triethylammonium salt. Retrieved February 26, 2026, from [Link]

  • ResearchGate. (2018, December 27). How to prepare dNTPS and taq polymerase? Retrieved February 26, 2026, from [Link]

  • Roche. (n.d.). Digoxigenin-11-dUTP, alkali-labile. Retrieved February 26, 2026, from [Link]

  • Trivitron Healthcare. (2024, April 1). How To Store Oligonucleotides For Greatest Stability? Retrieved February 26, 2026, from [Link]

  • Khan Academy. (n.d.). ATP hydrolysis: Gibbs free energy. Retrieved February 26, 2026, from [Link]

  • StatPearls - NCBI Bookshelf. (2023, February 13). Physiology, Adenosine Triphosphate. Retrieved February 26, 2026, from [Link]

  • Wikipedia. (n.d.). ATP hydrolysis. Retrieved February 26, 2026, from [Link]

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Technical Support Center: Optimizing TdT for Dig-11-ddUTP Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for optimizing Terminal deoxynucleotidyl Transferase (TdT) enzyme concentration for Digoxigenin (Dig)-11-ddUTP labeling. This document provides in-depth, field-proven insights designed for researchers, scientists, and drug development professionals. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and optimize your assays effectively.

Core Principles & Frequently Asked Questions

This section addresses the fundamental concepts of the TdT labeling reaction. Understanding these principles is the first step toward successful optimization and troubleshooting.

Q1: What is Terminal deoxynucleotidyl Transferase (TdT) and what is its mechanism of action?

A1: Terminal deoxynucleotidyl Transferase (TdT) is a unique, template-independent DNA polymerase.[1] Unlike most DNA polymerases that require a template strand to guide nucleotide addition, TdT catalyzes the repetitive addition of deoxynucleotides to the 3'-hydroxyl (3'-OH) terminus of a DNA molecule.[1][2] It can use single-stranded DNA or the 3'-overhangs of double-stranded DNA as a primer.[3] This template-independent activity is crucial for its application in techniques like TUNEL (TdT-mediated dUTP Nick-End Labeling) for detecting apoptosis and for the 3'-end labeling of DNA probes.[3]

Q2: What is Dig-11-ddUTP and why is it a "terminator"?

A2: this compound is a modified nucleotide used for non-radioactive labeling of DNA.[4][5] It consists of three parts:

  • Digoxigenin (Dig): A hapten molecule that can be specifically recognized by an anti-Dig antibody, which is typically conjugated to an enzyme (like alkaline phosphatase or horseradish peroxidase) or a fluorescent dye for detection.[6][7]

  • 11-atom linker: A spacer arm that connects the Digoxigenin to the nucleotide, ensuring that the bulky hapten does not hinder the enzyme's ability to incorporate the nucleotide.[6][7]

  • ddUTP (2',3'-dideoxyuridine triphosphate): This is the key to its function as a terminator. Unlike a standard deoxynucleotide (dNTP), a dideoxynucleotide (ddNTP) lacks a hydroxyl group at the 3' position of the sugar.[6][7] Once TdT incorporates a ddUTP onto a 3'-OH end, there is no longer a 3'-OH group available for the next nucleotide to be added, thus terminating the extension.[8][9] This ensures that only a single Digoxigenin molecule is added to each available 3'-OH terminus.[6][7]

Q3: What is the critical role of the divalent cation, specifically Cobalt (Co²⁺), in the reaction?

A3: TdT requires a divalent metal cation as a cofactor for its enzymatic activity.[8][9] While other cations like Mg²⁺ or Mn²⁺ can be used, Cobalt (Co²⁺) is strongly recommended and often essential for efficiently labeling the 3'-ends of DNA fragments, especially when using dideoxynucleotides (ddNTPs) like this compound .[8][10][11] Co²⁺ enhances the enzyme's ability to incorporate pyrimidines and to add nucleotides to blunt or recessed 3' ends, which are substrates that TdT modifies with lower efficiency in the presence of other cations.[10][12] The presence of CoCl₂ in the reaction buffer is a standard and critical component for this type of labeling reaction.[1][13]

Q4: Why is optimizing the TdT enzyme concentration the most critical step?

A4: The concentration of TdT is a delicate balance between signal strength and background noise.

  • Too little enzyme: Leads to inefficient labeling of the available 3'-OH ends, resulting in a weak or undetectable signal.[14][15]

  • Too much enzyme: Can cause high background or non-specific staining.[15] This occurs because excess TdT may increase the likelihood of labeling non-specific sites or creating artifacts, obscuring the true positive signal. Therefore, titrating the TdT enzyme to find the optimal concentration for your specific sample type and experimental conditions is paramount for achieving a high signal-to-noise ratio.

Experimental Protocol: TdT Enzyme Titration for Optimal Labeling

This protocol provides a step-by-step workflow for determining the ideal TdT enzyme concentration. It is designed as a self-validating system, including essential positive and negative controls.

Workflow for TdT Labeling and Optimization

TdT_Workflow cluster_prep 1. Sample Preparation cluster_labeling 2. Labeling Reaction cluster_detection 3. Detection & Analysis DNA_Prep Prepare DNA Substrate (e.g., fragmented DNA, oligonucleotides) Setup_Rxn Set up Titration Reactions (Varying TdT concentrations) DNA_Prep->Setup_Rxn Pos_Ctrl_Prep Prepare Positive Control (Treat with DNase I) Pos_Ctrl_Prep->Setup_Rxn Neg_Ctrl_Prep Prepare Negative Control (No TdT Enzyme) Neg_Ctrl_Prep->Setup_Rxn Incubate Incubate at 37°C (e.g., 60 minutes) Setup_Rxn->Incubate Stop_Rxn Stop Reaction (Add EDTA or Heat) Incubate->Stop_Rxn Antibody_Inc Incubate with Anti-DIG Antibody (e.g., Anti-DIG-AP/HRP) Stop_Rxn->Antibody_Inc Substrate_Add Add Substrate (Colorimetric or Chemiluminescent) Antibody_Inc->Substrate_Add Analyze Analyze Signal (Microscopy or Blot Imaging) Substrate_Add->Analyze Troubleshooting cluster_weak Weak or No Signal cluster_high High Background Start Problem Observed Weak_Signal Weak or No Signal Start->Weak_Signal High_Bg High Background/ Non-specific Staining Start->High_Bg Cause_Enzyme Cause: Inactive/Degraded Reagents Weak_Signal->Cause_Enzyme Cause_Conc Cause: Suboptimal Concentrations Weak_Signal->Cause_Conc Cause_Time Cause: Insufficient Incubation Weak_Signal->Cause_Time Sol_Enzyme Solution: Use fresh TdT/Dig-ddUTP. Prepare reaction mix on ice. Cause_Enzyme->Sol_Enzyme Sol_Conc Solution: Perform TdT titration. Verify DNA/primer concentration. Cause_Conc->Sol_Conc Sol_Time Solution: Increase incubation time (e.g., up to 2 hours). Cause_Time->Sol_Time Cause_TdT Cause: Excessive TdT Enzyme Cause_dUTP Cause: Excessive Dig-ddUTP Cause_Inc Cause: Prolonged Incubation Sol_TdT Solution: Decrease TdT concentration based on titration results. Sol_dUTP Solution: Decrease Dig-ddUTP concentration. Sol_Inc Solution: Reduce incubation time (start with 60 min).

Caption: Decision tree for troubleshooting common issues.

Q5: I'm seeing a very weak signal or no signal at all, but my positive control works. What should I do?

A5: If the positive control (DNase I-treated sample) is strongly positive, it confirms your reagents (TdT, buffer, this compound) and detection system are functional. The issue likely lies with your experimental sample or reaction efficiency.

  • Possible Cause: Insufficient TdT enzyme concentration for your specific substrate.

    • Solution: The amount of TdT needed can vary based on the purity and structure of your DNA (e.g., oligonucleotides vs. fragmented gDNA). The titration experiment outlined above is the most direct way to solve this. Try the higher concentrations from your titration. [14]* Possible Cause: Insufficient number of available 3'-OH ends in your sample.

    • Solution: Re-quantify your DNA substrate. Ensure your DNA fragmentation method (if used) was effective. For applications like TUNEL, ensure sample fixation and permeabilization steps are optimized to allow TdT access to the DNA. [15][16]* Possible Cause: Short incubation time.

    • Solution: While 60 minutes is a standard starting point, some substrates may require longer incubation. You can extend the incubation time up to 2 hours, but be mindful of a potential increase in background. [14] Q6: My negative control looks clean, but all my experimental samples have a high background signal. What's wrong?

A6: This classic issue points towards a reaction that is too aggressive for your specific samples.

  • Possible Cause: TdT enzyme concentration is too high. This is the most common reason for high background. [15] * Solution: Use a lower concentration of TdT enzyme as determined by your titration experiment. Even a two-fold reduction in enzyme units can significantly clean up the background.

  • Possible Cause: Incubation time is too long.

    • Solution: Reduce the incubation time. If you are incubating for 2 hours, try 60 minutes. [14]* Possible Cause (in tissue samples): Endogenous enzyme activity or autofluorescence.

    • Solution: Ensure you have included appropriate blocking steps for endogenous peroxidases or phosphatases if using an enzymatic detection method. For fluorescence, view an unlabeled sample under the microscope to assess the level of natural autofluorescence and consider using an autofluorescence quenching agent. [15] Q7: Both my positive control and my experimental samples show no signal. What is the likely problem?

A7: This indicates a systemic failure in the assay, where one of the core components is not working.

  • Possible Cause: Inactive TdT enzyme or degraded this compound.

    • Solution: Use a fresh aliquot of TdT enzyme and/or this compound. Always store enzymes at -20°C in a non-frost-free freezer and avoid repeated freeze-thaw cycles. Prepare the TUNEL reaction mixture immediately before use and keep it on ice. [14][15]* Possible Cause: Incorrect buffer composition.

    • Solution: Ensure you are using the correct reaction buffer supplied with the enzyme, and that it contains CoCl₂. Do not substitute with a generic PCR or ligase buffer.

  • Possible Cause: Problems with the downstream detection steps.

    • Solution: Verify that your anti-Digoxigenin antibody is active and that your detection substrate has not expired. You can test the detection system independently by spotting a small amount of a DIG-labeled control oligo directly onto a membrane and proceeding with the detection protocol.

References

  • Mansfield, E. S., Worley, J. M., McKenzie, S. E., Surrey, S., Rappaport, E., & Fortina, P. (1995). Nucleic acid detection using non-radioactive labelling methods. Molecular and Cellular Probes, 9(3), 145–156.
  • Herrington, C. S., & O'Leary, J. J. (1997). Non-radioactive techniques for the labelling of nucleic acids.
  • Arcegen. (2024, May 10). Common Problems and Solutions in TUNEL Assay for Detecting Cell Apoptosis. Arcegen.
  • Thermo Fisher Scientific. (n.d.). Terminal Deoxynucleotidyl Transferase, Recombinant. Thermo Fisher Scientific.
  • SeraCare. (n.d.). Technical Guide for Non-Radioactive Nucleic Acid Labeling and Detection. SeraCare.
  • Bitesize Bio. (2025, April 30). How (and Why) to Label Nucleic Acids. Bitesize Bio.
  • Yeasen. (2025, August 1). How Much Do You Know About TUNEL Staining? A Troubleshooting Guide. Yeasen.
  • Thermo Fisher Scientific. (2016, September 30). Terminal Deoxynucleotidyl Transferase. Thermo Fisher Scientific.
  • Thermo Fisher Scientific. (2018, July 10). Terminal Deoxynucleotidyl Transferase. Thermo Fisher Scientific.
  • Jena Bioscience. (n.d.). This compound, Nucleotides labeled with Digoxigenin. Jena Bioscience.
  • Berdis, A. J. (2009). Terminal Deoxynucleotidyl Transferase: The Story of a Misguided DNA Polymerase. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1794(12), 1837-1846.
  • Thermo Fisher Scientific. (n.d.). Methods for Labeling Nucleic Acids. Thermo Fisher Scientific.
  • Green, M. R., & Sambrook, J. (2021). Labeling the 3' Termini of Oligonucleotides Using Terminal Deoxynucleotidyl Transferase. Cold Spring Harbor Protocols.
  • Jena Bioscience. (2023, June 29). This compound. Jena Bioscience.
  • Sigma-Aldrich. (n.d.). Digoxigenin-11-ddUTP. Sigma-Aldrich.
  • QIAGEN. (n.d.). Terminal deoxynucleotidyl Transferase (TdT). QIAGEN.
  • Molecular Cloning Laboratories (MCLAB). (n.d.). Terminal deoxynucleotidyl Transferase (TdT). MCLAB.
  • Elabscience. (2016, September 27). Analysis and Solution of Common Problems in TUNEL Detection. Elabscience.
  • Green, M. R., & Sambrook, J. (2021, August 2). Labeling the 3' Termini of Oligonucleotides Using Terminal Deoxynucleotidyl Transferase.

Sources

Technical Support Center: Purification of DIG-11-ddUTP Labeled Probes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers utilizing Digoxigenin (DIG)-labeled nucleic acid probes. This guide, curated by a Senior Application Scientist, provides in-depth, field-tested advice on the critical step of removing unincorporated DIG-11-ddUTP after a labeling reaction. Proper purification is paramount for achieving high sensitivity and low background in downstream applications such as in situ hybridization (ISH), Southern blotting, and Northern blotting.

This center offers a comprehensive overview of the most common purification methods, detailed step-by-step protocols, and extensive troubleshooting guides to help you navigate challenges and optimize your results.

Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove unincorporated this compound?

A: Unincorporated this compound can significantly compromise the quality of your results. Free DIG-labeled nucleotides can bind non-specifically to your membrane or tissue sample, leading to high background noise that can obscure or mimic a true positive signal[1][2]. For sensitive applications, complete removal of these free nucleotides is essential to ensure that the detected signal originates exclusively from the hybridized probe[3].

Q2: What are the primary methods for purifying my DIG-labeled probe?

A: There are three main techniques, each with its own advantages and disadvantages:

  • Ethanol Precipitation: A classic method that uses alcohol and salt to selectively precipitate nucleic acids, leaving smaller molecules like dNTPs in solution.

  • Spin Column Chromatography: Utilizes a silica membrane or size-exclusion resin in a microcentrifuge tube to bind the DNA/RNA probe while allowing unincorporated nucleotides to pass through.

  • Gel Filtration (Size-Exclusion Chromatography): Separates molecules based on size. The labeled probe (larger) elutes first, while the smaller, unincorporated this compound is retained in the porous beads of the column matrix[3].

Q3: How do I choose the best purification method for my experiment?

A: The choice depends on several factors: the length of your probe, your downstream application, and the required purity. For many standard applications like Southern or Northern blotting, ethanol precipitation is often sufficient to reduce background to a minimum[4]. However, for highly sensitive or enzymatic applications like primer extension, more rigorous methods like spin columns or gel filtration are superior[3].

Method Comparison: Choosing Your Purification Strategy

Selecting the appropriate purification method is a critical decision that impacts probe recovery, purity, and suitability for downstream applications. This section provides a comparative overview to guide your choice.

FeatureEthanol PrecipitationSpin Column ChromatographyGel Filtration (e.g., Sephadex G-50)
Principle Differential solubility in alcohol/salt solutionSelective binding to silica or size exclusionSeparation by hydrodynamic volume
Primary Use Case General cleanup, especially for probes >20 nt[5]Rapid purification for most applicationsHigh-purity applications, desalting
Probe Length Best for >20 nucleotides; recovery of shorter oligos can be low[5]Effective for probes >20 bases[6][7]Excellent for probes >20 bases[6][7]
Purity Good; may have some salt co-precipitationHigh; efficiently removes salts and nucleotidesVery High; excellent for desalting
Recovery Rate ~70-90%, can be lower for small probes or low concentrations[5]Generally high, but can be affected by overloading or incorrect buffers[8]High, but dependent on correct fraction collection
Speed Can be lengthy (requires incubation and centrifugation steps)Very fast (minutes)[9]Moderately fast (minutes per sample)
Cost LowModerateModerate
Key Advantage Inexpensive and effective for removing dNTPs with ammonium acetate[5]Speed and convenienceHigh purity and gentle conditions
Experimental Workflows & Protocols

Here we provide detailed, step-by-step methodologies for each purification technique.

Method 1: Ethanol Precipitation

This method is cost-effective and particularly efficient at removing dNTPs when using ammonium acetate as the salt[5][10]. It is best suited for probes longer than 20 nucleotides.

start Labeling Reaction Mixture add_salt Add Ammonium Acetate (to 2.5M final) start->add_salt add_etoh Add 2.5-3 volumes of cold 100% Ethanol add_salt->add_etoh incubate Incubate at -20°C (30 min) or on ice (15-30 min) add_etoh->incubate centrifuge Centrifuge at >12,000 x g for 15-30 min incubate->centrifuge wash Wash pellet with 70% Ethanol centrifuge->wash dry Air-dry the pellet wash->dry resuspend Resuspend in TE Buffer or Water dry->resuspend end Purified Probe resuspend->end start Labeling Reaction Mixture prep_col Prepare Spin Column (remove storage buffer) start->prep_col load_sample Load Sample onto center of resin prep_col->load_sample centrifuge Centrifuge (e.g., 735 x g for 2 min) load_sample->centrifuge collect Collect Purified Probe in a clean tube centrifuge->collect end Purified Probe collect->end

Sources

The Biochemical Logic of Dig-11-ddUTP Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with weak or absent signals when using Digoxigenin-11-ddUTP (Dig-11-ddUTP) for 3'-end labeling in dot blot applications.

Unlike radioactive ³²P labeling, the DIG system relies on a multi-tiered enzymatic and immunological cascade[1]. A failure at any single node—labeling efficiency, target transfer, hybridization stringency, or detection kinetics—will collapse your final signal.

Below is an in-depth, mechanistic troubleshooting guide designed to help you isolate the root cause of your weak signal and optimize your workflow.

Before troubleshooting, it is critical to understand the causality of your reagents. This compound is a dideoxynucleotide. When Terminal Deoxynucleotidyl Transferase (TdT) incorporates it onto the 3'-OH of an oligonucleotide, the lack of a 3'-hydroxyl group terminates the chain[2][3]. This ensures exactly one digoxigenin moiety is added per probe. This precision prevents the formation of long, unpredictable nucleotide tails that would alter the melting temperature (Tm) and hybridization kinetics of short oligonucleotides.

Workflow A Oligo (3'-OH) B TdT + CoCl2 + this compound A->B C DIG-Labeled Probe B->C D Dot Blot Hybridization C->D E Anti-DIG-AP + Substrate D->E F Signal Output E->F

Workflow of this compound 3'-end labeling and dot blot detection cascade.

Phase 1: Isolating the Failure Point (The Self-Validating System)

Never adjust hybridization temperatures or wash buffers until you have validated your probe. The most common cause of a weak dot blot signal is that the probe was never successfully labeled in the first place[4][5]. You must implement a self-validating control system.

Protocol: Direct Detection Spot Test (Labeling Efficiency Assay) This protocol bypasses the hybridization step to directly interrogate the labeling and detection chemistry[4][6].

  • Prepare serial dilutions (e.g., 10 pg/µL, 1 pg/µL, 0.1 pg/µL, 0.01 pg/µL) of your newly labeled probe alongside a commercial standard DIG-labeled control oligonucleotide[4].

  • Spot 1 µL of each dilution directly onto a positively charged nylon membrane.

  • Fix the nucleic acid to the membrane by crosslinking with UV light (120 mJ/cm²) or baking at 120°C for 30 minutes[4].

  • Skip hybridization. Proceed directly to blocking and immunological detection (Anti-DIG-AP and substrate).

  • Analyze: If your probe's signal is significantly weaker than the control, the failure occurred during the TdT labeling reaction. If both are weak or absent, the failure is in the immunological detection phase[6].

DiagnosticTree Start Weak Dot Blot Signal Q1 Did the control DIG-probe produce a signal? Start->Q1 No1 Detection Issue: Check AP, Substrate, pH 9.5 Q1->No1 No Yes1 Did your labeled probe produce a signal (direct spot)? Q1->Yes1 Yes No2 Labeling Issue: Check TdT, CoCl2, 3'-OH Yes1->No2 No Yes2 Hybridization/Transfer Issue: Check UV crosslinking & Tm Yes1->Yes2 Yes

Diagnostic decision tree for isolating the root cause of weak DIG dot blot signals.

Phase 2: Troubleshooting the TdT Labeling Reaction

If the Spot Test reveals poor labeling, the enzymatic kinetics of TdT were compromised. Address the following causal factors:

  • Absence of Cobalt (CoCl₂): TdT is a template-independent polymerase. While it prefers single-stranded DNA, the addition of the Co²⁺ cofactor is an absolute mechanistic requirement to efficiently label 3'-ends with pyrimidine analogs (like ddUTP) and to overcome secondary structures[7][8].

  • Steric Hindrance at the 3'-OH: Oligonucleotides with strong secondary structures (e.g., hairpins) at the 3'-end will physically block TdT access. Always denature and snap-chill your oligos before adding the enzyme[2].

  • Suboptimal Molar Ratios: Enzymatic equilibrium requires a specific ratio of this compound to free 3'-OH groups to drive incorporation[9].

Quantitative Parameters for Optimal 3'-End Labeling

ParameterOptimal TargetMechanistic Rationale
This compound : 3'-OH Ratio 10:1Drives the enzymatic equilibrium toward maximum incorporation without exhausting the nucleotide pool[9].
CoCl₂ Concentration 1.0 - 5.0 mMEssential divalent cation cofactor for TdT to incorporate pyrimidine analogs efficiently[3].
Incubation Time 15 - 30 minutesTdT acts rapidly; prolonged incubation does not increase single-base addition and risks nuclease degradation[2].
Incubation Temperature 37°COptimal thermodynamic temperature for recombinant TdT activity[2][7].

Protocol: Optimized 3'-End Labeling Reaction

  • Dissolve 100 pmol of HPLC-purified oligonucleotide in nuclease-free water[2].

  • Denature the oligo by heating to 95°C for 3 minutes, then snap-chill on ice to resolve 3' secondary structures.

  • In a microcentrifuge tube on ice, combine: 4 µL 5x TdT Reaction Buffer, 4 µL CoCl₂ solution (25 mM), 100 pmol denatured oligonucleotide, 1 µL this compound (1 mM), 1 µL Terminal Transferase (approx. 400 U), and nuclease-free water to a 20 µL final volume[2][10].

  • Mix gently, centrifuge briefly, and incubate at 37°C for 15 minutes[2].

  • Stop the reaction by adding 2 µL of 0.2 M EDTA (pH 8.0)[4].

Phase 3: Troubleshooting Transfer and Hybridization

If your probe is well-labeled (valid Spot Test) but the actual dot blot against your target is weak, the issue lies in target presentation or hybridization stringency.

  • Membrane Selection: Nitrocellulose binds short oligonucleotides poorly. You must use positively charged nylon membranes to ensure electrostatic retention of short nucleic acids during stringent washes[11].

  • Crosslinking Failure: UV crosslinking covalently binds the thymidine residues of the DNA to the amine groups of the nylon. Underexposure leads to target wash-off. Overexposure (e.g., >150 mJ/cm²) damages the nucleic acid bases and destroys the DIG epitope, ablating the signal[4].

  • Stringency Mismatch: If wash buffers are too low in salt (e.g., 0.1x SSC) or the temperature is too high, the probe will be stripped from the target. Calculate the exact Tm of your oligo and perform the high-stringency wash at 15°C to 20°C below the Tm[4].

Phase 4: Troubleshooting Immunological Detection

The detection phase relies on Alkaline Phosphatase (AP) conjugated to an anti-DIG antibody. AP kinetics are highly sensitive to environmental conditions.

  • Buffer pH Collapse: Alkaline Phosphatase is strictly pH-dependent. The detection buffer must be maintained at exactly pH 9.5[5]. If the pH drops (often due to CO₂ absorption in aging buffers), the chemiluminescent (CSPD/CDP-Star) or colorimetric (NBT/BCIP) substrates will not dephosphorylate efficiently, resulting in a drastically weakened signal.

  • Antibody Titer and Aggregation: Ensure the Anti-DIG-AP conjugate is centrifuged at 10,000 rpm for 5 minutes before use to remove inactive protein aggregates[12]. Dilute correctly (typically 1:5,000 to 1:10,000 in blocking buffer)[12].

Frequently Asked Questions (FAQs)

Q: Can I use non-fat dry milk as a blocking agent instead of commercial DIG blocking buffers? A: While milk is standard for Western blots, it is highly discouraged for DIG nucleic acid dot blots. Milk contains endogenous biotin and phosphatases that can interfere with AP activity or create high background, masking a weak true signal. Always use a validated Maleic acid buffer with dedicated nucleic-acid-grade blocking reagents.

Q: My dot blot has a faint signal but a massive, splotchy background. What happened? A: High background destroys the signal-to-noise ratio, creating the illusion of a weak specific signal. This is usually caused by allowing the membrane to dry out during the immunological detection steps[13]. Once the membrane is wetted after crosslinking, it must remain continuously submerged in buffer through the final detection step.

Q: Should I use Dig-11-dUTP instead of this compound to increase my signal? A: Dig-11-dUTP allows TdT to add a "tail" of multiple DIG molecules, which amplifies the signal[14]. However, for short oligonucleotides (<50 bp), a long tail drastically alters hybridization kinetics and reduces target specificity. If you need more signal for a short probe, stick to ddUTP but increase the target concentration or switch to a highly sensitive chemiluminescent substrate like CDP-Star instead of colorimetric NBT/BCIP[1][15].

References

  • US5573913A - 3'-RNA labelling with terminal transferase. Google Patents.
  • DNA Probe Labelling Detection Method and Their Application in Medical Research: A Review. International Journal of Pharmacy and Pharmaceutical Research. Available at:[Link]

  • My dot blot hybridization doesn't work! Molecular Biology - Protocol Online. Available at: [Link]

  • A C-circle assay for detection of alternative lengthening of telomere activity in FFPE tissue. STAR Protocols (Cell Press). Available at:[Link]

  • Friend of GATA suppresses the GATA-induced transcription of hepcidin. Journal of Molecular Endocrinology. Available at:[Link]

  • The DIG System From Roche | Biocompare Product Review. Biocompare. Available at: [Link]

  • DIG High Prime DNA Labeling and Detection Starter Kit II. Roche Applied Science. Available at: [Link]

  • Why do I get a weird background on Southern blot and cannot detect ladder? ResearchGate. Available at: [Link]

Sources

Preventing precipitation of Dig-11-ddUTP in reaction buffers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Precipitation of Dig-11-ddUTP in Reaction Buffers

To: Research Scientists & Assay Development Leads From: Senior Application Scientist, Molecular Probes Division Subject: Troubleshooting Solubility and Stability of Digoxigenin-11-ddUTP

Executive Summary

Digoxigenin-11-ddUTP (this compound) is a critical reagent for non-radioactive 3'-end labeling of oligonucleotides, utilized heavily in in situ hybridization (ISH) and electrophoretic mobility shift assays (EMSA).[1][2][3][4][5][6][7][8] However, its chemical nature—a hydrophobic steroid hapten linked to a highly charged nucleotide triphosphate—creates a "solubility paradox."

Users frequently report micro-precipitation or flocculation when introducing the stock nucleotide into reaction buffers (specifically Terminal Transferase buffers containing Cobalt or Magnesium). This guide deconstructs the chemical causality of this phenomenon and provides a field-validated protocol to ensure solubility and labeling efficiency.

Module 1: The Chemistry of Precipitation

To prevent precipitation, one must understand why it occurs.[6] this compound is not a simple salt; it is an amphiphilic conjugate.[6]

  • The Hydrophobic Driver: Digoxigenin (Dig) is a steroid derivative.[6][9] It is naturally hydrophobic.[6] While the "11-atom spacer" (alkali-stable linker) improves steric accessibility for antibodies, it does not fully negate the hydrophobicity of the Dig moiety.

  • The Ionic Trigger: TdT (Terminal Deoxynucleotidyl Transferase) reaction buffers rely on high concentrations of divalent cations, typically Cobalt (Co²⁺) or Magnesium (Mg²⁺) , as cofactors.[6]

  • The Mechanism: When a concentrated stock of this compound (stored in EDTA/Tris) is rapidly added to a cold, high-salt TdT buffer, the divalent cations can bridge the phosphate groups of the nucleotide, while the hydrophobic Dig tails aggregate. This results in a "crash out" effect—visible as a fine white mist or pellet.[6]

Visualization: The Solubility Threshold Logic

The following diagram illustrates the critical balance required to maintain solubility during reaction setup.

DigSolubility cluster_mech Mechanism of Failure node_stock This compound Stock (1 mM, pH 7.5) node_mix Rapid Mixing / Vortexing node_stock->node_mix High Conc. node_buffer TdT Reaction Buffer (High Co2+ / Mg2+) node_buffer->node_mix Ionic Shock node_temp Temperature (Ice / 4°C) node_temp->node_mix Low Kinetic Energy node_precip PRECIPITATION (Hydrophobic Aggregation) node_mix->node_precip If Vortexed or Added Directly to Salt node_soluble SOLUBLE REACTION (Homogeneous Labeling) node_mix->node_soluble If Diluted First & Mixed Gently

Figure 1: The "Crash Out" Mechanism. Rapid introduction of concentrated hydrophobic nucleotides into cold, high-salt buffers triggers aggregation.

Module 2: Storage vs. Reaction Conditions

A common error is assuming the storage buffer is compatible with the reaction buffer without intermediate steps.[6]

ParameterStorage Conditions (Stock) Reaction Conditions (TdT) Conflict Note
Buffer Base 10 mM Tris-HCl100 mM Potassium CacodylateCacodylate buffers pH ~7.2; Tris is pH ~7.5-8.[6]0.
pH 7.5 ± 0.5 7.2 (Optimal for TdT) Acidic pH (< 6.[6]5) causes hydrolysis of the triphosphate.[6]
Additives 1 mM EDTA CoCl₂ or MgCl₂ CRITICAL: EDTA in the stock chelates the Co²⁺ needed for the enzyme.
Temperature -20°C37°C (Reaction), Ice (Setup)Freeze-thaw cycles induce aggregation.[6]

Expert Insight: The EDTA in the storage buffer is necessary to prevent spontaneous hydrolysis by scavenging trace metal ions. However, if you add undiluted stock directly to the reaction, the EDTA locally strips the Co²⁺ cofactor from the TdT enzyme before the nucleotide disperses, reducing labeling efficiency even if precipitation doesn't occur [1, 2].

Module 3: Validated Protocol for Reaction Setup

To prevent precipitation, we utilize a "Pre-Dilution Strategy." This ensures the this compound is introduced to the high-salt environment at a lower concentration, below its critical aggregation threshold.

Step-by-Step Workflow
  • Thaw and Spin:

    • Thaw the 1 mM this compound stock on ice.

    • Mandatory: Centrifuge at 13,000 x g for 2 minutes at 4°C. Why? This pellets any micro-aggregates formed during storage.[6] Use only the supernatant.

  • Prepare Fresh Working Solution (The "Bridge"):

    • Do not add the 1 mM stock directly to the reaction master mix.

    • Dilute the stock to 10 µM - 100 µM (depending on protocol) using PCR-grade Water or 1x TE Buffer (pH 7.5) .[6]

    • Note: Prepare this dilution immediately before use.[6] Do not re-freeze diluted aliquots [3].

  • Sequential Assembly (The "Sandwich" Method):

    • Assemble the reaction on ice in the following strict order:

      • Water (PCR Grade)[3][6][8][10]

      • 5x TdT Reaction Buffer (Cacodylate/Tris)[3][6]

      • CoCl₂ Solution (5 mM final)

      • Oligonucleotide/DNA Template[3][6][8][11]

      • Diluted this compound Working Solution

      • TdT Enzyme (Add last)[6][12]

  • Mixing:

    • DO NOT VORTEX. Vortexing shears the enzyme and forces hydrophobic aggregation of the Dig label.

    • Mix by pipetting up and down gently (5-6 times).

Workflow Visualization

Protocol start Frozen Stock (-20°C) spin Centrifuge (13k x g, 2 min) start->spin dilute Dilute to Working Conc. (in Water/TE) spin->dilute Use Supernatant assemble Assemble Reaction (Order: Water -> Buffer -> Co2+ -> DNA -> Dig -> TdT) dilute->assemble Add Gently incubate Incubate (37°C, 30 min) assemble->incubate No Vortexing

Figure 2: The "Pre-Dilution" Workflow. Centrifugation and dilution steps are critical checkpoints to ensure solubility.

Module 4: Troubleshooting FAQ

Q1: I see a white precipitate immediately after adding the CoCl₂ solution. What happened? A: You likely added the CoCl₂ directly to the concentrated this compound or the enzyme. The high ionic strength of pure CoCl₂ "salts out" the protein or the hydrophobic label. Always buffer the CoCl₂ by adding it to the water/buffer mixture before adding the nucleotide or enzyme.[6]

Q2: Can I heat the this compound stock to re-dissolve a precipitate? A: No. While heating might visually clear the solution, thermal stress degrades the triphosphate bond (hydrolysis to mono/di-phosphate), rendering the molecule biologically inactive. If the stock has precipitated, spin it down and use the supernatant. If the concentration is too low, discard the vial.

Q3: My labeling efficiency is low, but I don't see a precipitate. Is it a solubility issue? A: It could be "invisible" aggregation.[6]

  • Diagnostic: Measure the OD290 of your stock.[6] The extinction coefficient (

    
    ) is ~13.0 L mmol⁻¹ cm⁻¹ at pH 7.5 [4].[1][2][6] If the OD is significantly lower than expected for 1 mM, the Dig has aggregated or adsorbed to the plastic.
    
  • Solution: Switch to "LoBind" (low retention) tubes.[6] Digoxigenin sticks to standard polypropylene.[6]

Q4: Can I use Mg²⁺ instead of Co²⁺ to reduce precipitation? A: You can, but TdT efficiency varies by cation.[6]

  • Co²⁺: Preferred for tailing with Pyrimidines (dUTP/dCTP) and biotin/dig-labeled analogs.[6]

  • Mg²⁺: More efficient for Purines (dATP/dGTP).[6]

  • Recommendation: Stick to Co²⁺ for this compound but ensure you follow the dilution protocol strictly [5].

References
  • Roche (Sigma-Aldrich). this compound Product Datasheet & Storage Conditions.[6] Accessed via Sigma-Aldrich.[6][8] [6]

  • Thermo Fisher Scientific. Terminal Deoxynucleotidyl Transferase (TdT) User Guide.[6] Explains cation requirements (Co2+ vs Mg2+) and buffer composition.

  • Jena Bioscience. this compound Technical Data. Details the 11-atom linker and pH stability (7.5 ± 0.5).

  • Merck. Digoxigenin (DIG) Labeling Methods - Technical Note. Provides extinction coefficients and troubleshooting for DIG labeling.

  • Takara Bio. Terminal Deoxynucleotidyl Transferase (TdT) Product Manual. Discusses substrate specificity and the preference for Cobalt with nucleotide analogs.

Sources

Validation & Comparative

Choosing the Right Tool for Apoptosis Detection: A Head-to-Head Comparison of Dig-11-ddUTP and Fluorescein-12-ddUTP in TUNEL Assays

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of cellular biology, the precise identification of apoptotic cells is paramount for unraveling mechanisms of disease, evaluating therapeutic efficacy, and advancing our understanding of fundamental biological processes. The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay stands as a cornerstone technique for detecting the DNA fragmentation characteristic of late-stage apoptosis. However, the choice of labeled nucleotide can significantly impact the specificity, sensitivity, and overall reliability of the results. This guide provides an in-depth, evidence-based comparison of two commonly used modified nucleotides: Digoxigenin-11-ddUTP (Dig-11-ddUTP) and Fluorescein-12-ddUTP, to empower researchers in making an informed decision for their experimental needs.

The Foundation: Understanding the TUNEL Assay

The TUNEL assay hinges on the activity of the enzyme Terminal deoxynucleotidyl transferase (TdT), which catalyzes the addition of labeled deoxyuridine triphosphates (dUTPs) to the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis. The choice between this compound and Fluorescein-12-ddUTP dictates the subsequent detection methodology, broadly categorized as indirect and direct detection, respectively.

Direct Detection: The Simplicity of Fluorescein-12-ddUTP

The use of Fluorescein-12-ddUTP represents a direct detection method. In this approach, the fluorescent molecule (fluorescein) is directly conjugated to the ddUTP. Once the TdT enzyme incorporates the Fluorescein-12-ddUTP at the DNA break sites, the labeled cells can be immediately visualized using fluorescence microscopy or quantified by flow cytometry without the need for secondary detection steps.

The Workflow: A Streamlined Path to Visualization

The direct TUNEL assay workflow is characterized by its simplicity and speed. Following fixation and permeabilization of the cell or tissue sample, the TdT-mediated labeling reaction is performed, and the sample is ready for analysis.

A Sample Preparation (Fixation & Permeabilization) B TdT-mediated incorporation of Fluorescein-12-ddUTP A->B C Wash B->C D Direct Visualization (Fluorescence Microscopy/Flow Cytometry) C->D

Figure 1: Workflow of Direct TUNEL Assay using Fluorescein-12-ddUTP.

Advantages and Considerations of Fluorescein-12-ddUTP

The primary advantage of the direct method is its rapidity and reduced number of steps, which can minimize the potential for non-specific background signal introduced during secondary antibody incubations. However, this method lacks signal amplification, meaning the intensity of the fluorescent signal is directly proportional to the number of incorporated labeled nucleotides. This can be a limitation when detecting apoptosis in samples with low levels of DNA fragmentation. Additionally, fluorescein is susceptible to photobleaching, which can be a concern during prolonged imaging sessions.

Indirect Detection: The Power of Amplification with this compound

The indirect TUNEL method utilizing this compound involves the incorporation of a hapten-labeled nucleotide, digoxigenin, which is not inherently fluorescent. The detection of the incorporated this compound requires a secondary step: the addition of an anti-digoxigenin antibody conjugated to a fluorescent molecule (e.g., FITC, TRITC) or an enzyme (e.g., horseradish peroxidase, HRP) that can catalyze a colorimetric reaction.

The Workflow: A Multi-Step Approach for Enhanced Sensitivity

The indirect workflow, while more time-consuming, offers the significant advantage of signal amplification. Each incorporated digoxigenin molecule can be bound by multiple enzyme- or fluorophore-conjugated antibodies, leading to a substantial increase in the resulting signal.

A Sample Preparation (Fixation & Permeabilization) B TdT-mediated incorporation of this compound A->B C Wash B->C D Incubation with Anti-Digoxigenin Antibody Conjugate (e.g., Anti-Dig-FITC) C->D E Wash D->E F Visualization (Fluorescence Microscopy/Flow Cytometry) E->F

Figure 2: Workflow of Indirect TUNEL Assay using this compound.

Advantages and Considerations of this compound

The key benefit of the indirect method is its enhanced sensitivity, making it ideal for detecting apoptosis in samples with a low frequency of apoptotic cells or early-stage apoptosis where DNA fragmentation is less extensive. The flexibility in choosing the secondary detection reagent also allows for multiplexing with other fluorescent markers. However, the additional incubation and wash steps increase the complexity of the protocol and introduce more opportunities for non-specific antibody binding, potentially leading to higher background if not properly optimized.

Head-to-Head Performance Comparison

FeatureFluorescein-12-ddUTP (Direct)This compound (Indirect)Rationale & Scientific Insight
Specificity HighHighBoth methods rely on the TdT enzyme for specific labeling of 3'-OH ends of fragmented DNA. Specificity is highly dependent on proper fixation and permeabilization.
Sensitivity ModerateHighThe indirect method allows for signal amplification through the binding of multiple conjugated antibodies to a single digoxigenin molecule.
Signal-to-Noise Ratio Generally HigherCan be lower if not optimizedThe direct method has fewer steps, reducing the chances of non-specific background. The indirect method's multiple layers can increase background if blocking is insufficient.
Workflow Complexity LowModerate to HighThe direct method is a one-step labeling and detection process. The indirect method requires additional incubation and wash steps for the secondary antibody.
Time to Result FastSlowerThe streamlined nature of the direct assay significantly reduces the overall experiment time.
Photostability ModerateDependent on secondary fluorophoreFluorescein is known to be susceptible to photobleaching. The photostability of the indirect method can be improved by choosing a more robust secondary fluorophore.
Cost Generally LowerGenerally HigherThe direct method requires fewer reagents. The indirect method requires the additional purchase of a conjugated anti-digoxigenin antibody.

Experimental Protocols

The following are generalized protocols. Researchers should always optimize these protocols for their specific cell or tissue type and experimental conditions.

Protocol 1: Direct TUNEL Assay with Fluorescein-12-ddUTP
  • Sample Preparation:

    • For adherent cells, grow on sterile glass coverslips. For suspension cells, cytospin onto slides. For tissue sections, use paraffin-embedded or frozen sections.

    • Fix cells/t

Benchmarking Dig-11-ddUTP: A Comparative Guide to Validation via Dot Blot

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Strategic Context

In the transition from radioactive (


P) to non-radioactive labeling, Digoxigenin-11-ddUTP (Dig-11-ddUTP)  has emerged as a gold standard for 3'-end labeling of oligonucleotides. Unlike random priming or nick translation, which generate internally labeled probes, 3'-end labeling with a dideoxynucleotide (ddUTP) ensures that exactly one  labeled nucleotide is added to the 3' terminus.

This precision is critical for applications where steric hindrance must be minimized, such as Electrophoretic Mobility Shift Assays (EMSA) or when using short antisense oligonucleotides. However, the enzymatic efficiency of Terminal Deoxynucleotidyl Transferase (TdT) can vary based on buffer conditions and oligo purity.

The Problem: Many researchers proceed directly to costly assays (Northern/Southern blots, EMSA) without validating probe labeling efficiency. This often leads to "false negatives" where the assay fails not because the biology is absent, but because the probe is unlabeled.

The Solution: The Dot Blot is a rapid, semi-quantitative method to validate incorporation efficiency before downstream application. This guide provides a rigorous framework for this validation.

Part 2: Technical Mechanism & Comparative Analysis

The Chemistry: Why ddUTP?

It is vital to distinguish between Dig-11-dUTP and This compound .

  • dUTP (Deoxy): Contains a 3'-OH group. TdT will add a "tail" of multiple labeled nucleotides. High sensitivity, but high steric hindrance.

  • ddUTP (Dideoxy): Lacks the 3'-OH group (chain terminator). TdT adds exactly one residue. Lower specific activity, but defined length and minimal interference with protein-DNA interactions.

Comparative Performance Matrix

The following table contrasts this compound against primary alternatives.

FeatureThis compound (DIG)Biotin-11-ddUTP

P-ATP (Radioactive)
Fluorescein-12-ddUTP
Labeling Type Hapten (Steroid)Hapten (Vitamin)IsotopeFluorophore
Sensitivity (Dot Blot) 0.03 – 0.1 pg 0.03 – 0.1 pg< 0.01 pg1 – 10 pg
Background Noise Very Low (Plants/Mammals lack anti-DIG)High (Endogenous biotin in kidney/liver/brain)LowMedium (Autofluorescence)
Stability Years (-20°C)Years (-20°C)Days (Half-life 14.3 days)Months (Light sensitive)
Detection Time 30 min - 16 hrs30 min - 16 hrs2 - 24 hrsImmediate
Safety Non-HazardousNon-HazardousHazardousNon-Hazardous

Expert Insight: While Biotin offers similar sensitivity, DIG is superior for biological tissue samples due to the absence of endogenous background. Unless you are using a Streptavidin-specific system, DIG is the recommended default.

Part 3: Visualization of Workflows

Mechanism of Action (TdT Labeling)

The following diagram illustrates the enzymatic addition of the chain-terminating nucleotide.

TdT_Mechanism Oligo ssDNA Oligo (3'-OH) TdT TdT Enzyme (Co2+ Cofactor) Oligo->TdT Dig_ddUTP This compound (Chain Terminator) Dig_ddUTP->TdT Labeled_Oligo 3'-Dig-Labeled Oligo (No 3'-OH) TdT->Labeled_Oligo Covalent Bond Formation

Figure 1: TdT catalyzes the addition of a single this compound to the 3' end.[1][2] The lack of a 3'-OH prevents further elongation.

The Validation Workflow (Dot Blot)

Dot_Blot_Workflow Step1 1. Dilution Series (Sample vs. Control) Step2 2. Spotting (Positively Charged Nylon) Step1->Step2 Step3 3. Fixation (UV Crosslink: 120mJ/cm2) Step2->Step3 Step4 4. Blocking (1% Casein or BSA) Step3->Step4 Step5 5. Antibody Incubation (Anti-DIG-AP, 1:5000) Step4->Step5 Step6 6. Detection (CSPD or NBT/BCIP) Step5->Step6

Figure 2: Step-by-step workflow for validating labeling efficiency via Dot Blot.

Part 4: Validated Experimental Protocol

Reagents Required[3]
  • Membrane: Positively charged nylon membrane (Nitrocellulose is fragile and has lower binding capacity for small oligos).

  • Blocking Buffer: 1x Maleic Acid Buffer + 1% Blocking Reagent (Roche/Merck) or 5% BSA. Do not use non-fat milk if using biotin, though it is acceptable for DIG, specialized blocking reagents yield lower background.

  • Antibody: Anti-Digoxigenin-AP (Alkaline Phosphatase) Fab fragments.

  • Substrate: CSPD (Chemiluminescent) or NBT/BCIP (Colorimetric).

Step-by-Step Methodology

Phase 1: Preparation of Dilution Series (Self-Validating System) To objectively determine efficiency, you must compare your sample against a known standard.

  • Control: Use a commercially labeled DIG-oligonucleotide (often provided in kits) diluted to 1 pmol/µL.

  • Sample: Dilute your labeling reaction to an estimated 1 pmol/µL (assuming 100% recovery for calculation purposes).

  • Serial Dilution: Prepare a 10-fold dilution series for both Sample and Control in DNA Dilution Buffer (TE buffer).

    • Spot 1: 1 pmol

    • Spot 2: 100 fmol

    • Spot 3: 10 fmol

    • Spot 4: 1 fmol

    • Spot 5: 0.1 fmol

Phase 2: Spotting and Fixation

  • Cut a piece of nylon membrane to size. Mark the orientation with a pencil.[3]

  • Spot 1 µL of each dilution onto the dry membrane.

  • Allow to air dry for 5-10 minutes.

  • Fixation: UV crosslink at 120 mJ/cm² (approx. 1-2 min on standard transilluminators). Note: Baking at 80°C is an alternative but UV is superior for small oligos.

Phase 3: Immunodetection

  • Rinse: Briefly rinse membrane in Washing Buffer (0.1 M Maleic Acid, 0.15 M NaCl, pH 7.5, 0.3% Tween 20).

  • Block: Incubate in Blocking Buffer for 30 min at Room Temperature (RT) with gentle shaking.

  • Antibody: Dilute Anti-DIG-AP 1:5,000 in Blocking Buffer. Incubate 30 min at RT.

  • Wash: Wash 2 x 15 min in Washing Buffer.

  • Equilibrate: Incubate 2-5 min in Detection Buffer (0.1 M Tris-HCl, 0.1 M NaCl, pH 9.5).

  • Develop: Apply NBT/BCIP (keep in dark, do not shake) or CSPD.

    • Colorimetric (NBT/BCIP): Blue/purple spots appear in 5-30 mins.

    • Chemiluminescent (CSPD): Expose to X-ray film or imager for 5-15 mins.

Part 5: Data Interpretation & Troubleshooting

Calculating Efficiency

This is a semi-quantitative comparison.

  • High Efficiency: The detection limit of your sample matches the control (e.g., both visible down to 10 fmol).

  • Medium Efficiency: Sample detection limit is 1 log step lower than control (e.g., Control visible at 10 fmol, Sample only at 100 fmol).

  • Failed Labeling: No signal or signal only at the highest concentration (1 pmol).

Troubleshooting Guide
ObservationRoot CauseCorrective Action
No Signal Failed TdT reactionCheck TdT activity. Ensure CoCl₂ was added (essential cofactor for TdT).
High Background Insufficient BlockingIncrease blocking time to 1 hr. Use Roche Blocking Reagent instead of BSA.
Spot "Donuts" Spotting too fastPipette slowly. Ensure membrane is dry before crosslinking.
Weak Signal Poor CrosslinkingEnsure UV bulbs are functional. Nylon membranes require UV; baking is less effective for oligos <100bp.

References

  • Roche Applied Science. (2008). DIG Oligonucleotide 3'-End Labeling Kit, 2nd Generation Protocol.[1][2] Merck.

  • Jena Bioscience. (n.d.). DIG 3'-End Oligonucleotide Labeling Kit with Digoxigenin-11-ddUTP.[1][2][4][5] Jena Bioscience Data Sheet.

  • Thermo Fisher Scientific. (n.d.). Dot Blot Protocol for DNA/RNA.[6][7] Thermo Fisher Scientific Technical Resources.

  • Cold Spring Harbor Protocols. (2014). Nonradioactive Labeling of DNA.[4][5][8][9][10][11] CSH Protocols.[10]

Sources

A Researcher's Guide to Nucleic Acid Labeling: 3' End vs. Internal Incorporation of Digoxigenin

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of molecular biology, the detection of specific nucleic acid sequences is a foundational requirement for a vast array of applications, from gene expression analysis to diagnostics. The shift from hazardous radioactive probes to safer, more stable non-radioactive methods has been dominated by the use of haptens like digoxigenin (DIG), a steroid isolated from digitalis plants.[1] The anti-DIG antibody's high affinity and specificity, coupled with the fact that DIG is not naturally present in biological systems, provides a system for highly specific and low-background detection.[1][2]

However, the strategic placement of this DIG label on a DNA or RNA probe is a critical experimental choice that profoundly impacts sensitivity, specificity, and the types of questions a researcher can answer. The two primary enzymatic strategies are to place a single label at the 3' terminus using a dideoxynucleotide (Dig-11-ddUTP) or to incorporate multiple labels along the length of the molecule (internal labeling).

This guide provides an in-depth comparison of these two methodologies, explaining the biochemical principles, outlining their respective advantages, and providing field-proven protocols to empower researchers in drug development and life sciences to make the optimal choice for their experimental goals.

Part 1: The Principle of Precision—3' End Labeling with this compound

3' end labeling is a method defined by precision, attaching a single DIG molecule to the 3'-hydroxyl terminus of a DNA strand.[3] This is achieved enzymatically using Terminal deoxynucleotidyl Transferase (TdT), a unique template-independent DNA polymerase.[4][5][6]

The key to this method's precision lies in the use of a dideoxy uridine triphosphate (ddUTP) conjugated to DIG.[3] Unlike a standard deoxynucleotide (dNTP), a ddNTP lacks a hydroxyl group at the 3' position of its ribose sugar.[3] Once TdT incorporates a single this compound molecule onto the 3' end of a DNA strand, the absence of this 3'-OH group makes further elongation impossible, effectively terminating the reaction.[3][7] This ensures a stoichiometric, 1:1 ratio of probe to label.

This "one-and-done" mechanism is ideal for applications where the structural integrity of the probe and its interaction with other molecules are paramount.

G cluster_product Final Product ssDNA Single-stranded DNA (or 3' overhang) TdT Terminal Transferase (TdT Enzyme) ssDNA->TdT Binds to 3'-OH ddUTP This compound (Chain Terminator) ddUTP->TdT labeled_DNA 3'-End Labeled DNA (Single DIG moiety) TdT->labeled_DNA Adds single This compound dig_label DIG labeled_DNA->dig_label

Caption: Workflow for 3' end labeling using TdT and this compound.

Part 2: The Principle of Amplification—Internal Labeling

Internal labeling, also known as continuous or random labeling, aims to maximize the number of DIG molecules incorporated into a probe. This strategy is not about precision placement but about maximizing signal potential. Several methods exist, with the most common being Nick Translation, Random Primed Labeling, and PCR-based incorporation.[4][8]

These techniques utilize a DNA polymerase to synthesize a new DNA strand based on a template.[4] The crucial difference from 3' end labeling is the use of DIG-11-d UTP (a standard deoxynucleotide). Because dUTP possesses the necessary 3'-OH group, the polymerase can continue to extend the DNA chain after incorporating a DIG-labeled nucleotide.

By providing a mixture of labeled and unlabeled dNTPs, the polymerase randomly incorporates DIG-11-dUTP throughout the newly synthesized strand.[2] In methods like random primed labeling, one DIG moiety is typically inserted every 20-25 nucleotides, resulting in a probe with high specific activity, ideal for hybridization-based assays.[1]

G cluster_product Final Product dsDNA Double-stranded DNA DNase DNase I dsDNA->DNase nicked_DNA Nicked DNA (3'-OH exposed) DNase->nicked_DNA dNTPs dATP, dCTP, dGTP, dTTP + Dig-11-dUTP Polymerase DNA Polymerase I dNTPs->Polymerase Substrates nicked_DNA->Polymerase labeled_probe Internally Labeled Probe (Multiple DIG moieties) Polymerase->labeled_probe 5'->3' Exonuclease & 5'->3' Polymerase Activity (incorporates DIG-dUTP)

Caption: Workflow for internal labeling via the Nick Translation method.

Part 3: Head-to-Head Comparison

The choice between 3' end and internal labeling is dictated entirely by the downstream application. A summary of their core differences is presented below.

Feature3' End Labeling (this compound)Internal Labeling (e.g., Nick Translation)
Labeling Location Single DIG moiety at the 3' terminus.[7]Multiple DIG moieties distributed throughout the probe.[8]
Label Density Low (1 label per probe molecule).High (e.g., 1 label per 20-25 nt).[1]
Key Enzyme Terminal deoxynucleotidyl Transferase (TdT).[4]DNA Polymerase I, Klenow Fragment, Taq Polymerase.[4]
Labeled Nucleotide Dig-11-dd UTP (chain terminator).[3]Dig-11-d UTP (allows chain elongation).
Probe Length Ideal for short oligonucleotides (20-100 bp).[9]Suitable for longer DNA fragments (>200 bp).[10]
Steric Hindrance Minimal. The label is positioned away from the core sequence.Potential for interference with hybridization or protein binding.[9][11]
Signal Intensity Lower intrinsic signal per probe.Higher intrinsic signal per probe due to multiple labels.
Quantification Allows for stoichiometric labeling, enabling quantification.[12]Labeling is random and heterogeneous, making quantification difficult.
Primary Advantage Preserves probe integrity for binding assays.Maximizes signal for detection in hybridization assays.
Primary Disadvantage Lower sensitivity for detecting low-abundance targets.Can interfere with molecular interactions.

Part 4: Application-Specific Recommendations

When to Choose 3' End Labeling:

This method is the gold standard for applications where a probe must interact with other molecules, particularly proteins, without interference.[8][11]

  • Electrophoretic Mobility Shift Assays (EMSA): Also known as gel shift assays, EMSA is used to study protein-DNA interactions. An internal label could easily disrupt the specific binding site of a transcription factor or other DNA-binding protein. A 3' end label ensures the binding sequence remains unmodified.[11][13]

  • TUNEL (TdT dUTP Nick-End Labeling) Assay: This crucial assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[14][15] TdT labels the 3'-OH ends of DNA breaks within the cell. Using this compound in a modified TUNEL assay (ddTUNEL) allows for the stoichiometric labeling of these breaks, enabling more accurate quantification of apoptosis.[12][16]

  • Affinity Purification/Pull-Down Assays: When using a labeled oligonucleotide to capture a specific binding protein from a cell lysate, a terminal label is essential to prevent interference with the binding event.[17]

When to Choose Internal Labeling:

This method is preferred when the primary goal is to detect the presence of a target nucleic acid sequence with the highest possible sensitivity.[5][8]

  • In Situ Hybridization (ISH): For localizing specific DNA or mRNA sequences within tissues or cells, a highly labeled probe is necessary to generate a strong signal that can be visualized microscopically.[2][10] The optimal probe size for ISH is typically 200-500 base pairs, which is well-suited for internal labeling methods.[10]

  • Southern and Northern Blotting: In blotting applications, the goal is to detect a specific DNA (Southern) or RNA (Northern) fragment within a complex mixture. Internally labeled probes provide the high specific activity needed to detect low-copy-number targets on the membrane.[8][18]

  • Colony and Plaque Hybridization: When screening bacterial or phage libraries for a specific clone, the robust signal from an internally labeled probe is essential for identifying positive hits.[10]

Part 5: Experimental Protocols

The following protocols are provided as a starting point. Researchers should always optimize reaction conditions for their specific template and application.

Protocol 1: 3' End Labeling of an Oligonucleotide

This protocol is based on the enzymatic reaction using Terminal Transferase (TdT) and is suitable for labeling 5 pmol of a 20-100 bp oligonucleotide.[9][19]

Materials:

  • Oligonucleotide (HPLC-purified, 100 pmol/µL)

  • Terminal deoxynucleotidyl Transferase (TdT)

  • 5x TdT Reaction Buffer

  • CoCl₂ Solution

  • This compound (1 mM stock)

  • Nuclease-free water

  • Stop Buffer (0.5 M EDTA, pH 8.0)

Procedure:

  • On ice, combine the following in a microcentrifuge tube:

    • 5x TdT Reaction Buffer: 4 µL

    • CoCl₂ Solution: 4 µL

    • Oligonucleotide (100 pmol): 1 µL

    • This compound (1 mM): 1 µL

    • TdT Enzyme (e.g., 400 U): 1 µL

    • Nuclease-free Water: to a final volume of 20 µL

  • Mix gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube.

  • Incubate the reaction for 15-30 minutes at 37°C.[19]

  • Stop the reaction by adding 2 µL of Stop Buffer (0.5 M EDTA).

  • The labeled probe can be used directly or stored at -20°C. Purification is typically not required for most applications but can be performed using ethanol precipitation or a suitable spin column if necessary.

Protocol 2: Internal Labeling via Nick Translation

This protocol is a standard method for generating internally labeled probes from a larger DNA template (e.g., a plasmid or PCR product).[10]

Materials:

  • DNA Template (1 µg)

  • 10x Nick Translation Buffer

  • dNTP Labeling Mixture (e.g., 0.5 mM dATP, dCTP, dGTP; 0.33 mM dTTP)

  • DIG-11-dUTP (1 mM)

  • DNase I/DNA Polymerase I Enzyme Mix

  • Nuclease-free water

  • Stop Buffer (0.5 M EDTA, pH 8.0)

Procedure:

  • In a microcentrifuge tube, combine:

    • DNA Template: 1 µg

    • 10x Nick Translation Buffer: 5 µL

    • dNTP Labeling Mixture: 5 µL

    • DIG-11-dUTP: 1 µL

    • Nuclease-free Water: to a volume of 45 µL

  • Add 5 µL of the DNase I/DNA Polymerase I enzyme mix to the tube.

  • Mix gently and centrifuge briefly.

  • Incubate the reaction at 15°C for 90 minutes.[10]

  • Stop the reaction by adding 5 µL of Stop Buffer (0.5 M EDTA).

  • (Optional) To verify probe size, run a small aliquot on a 1.5% agarose gel. The labeled probe should appear as a smear between 200-500 bp, which is optimal for ISH applications.[10]

  • Purify the labeled probe from unincorporated nucleotides using ethanol precipitation or a spin column. Store at -20°C.

References

  • Herrington, C. S., & O'Leary, J. J. (Eds.). (2003). Digoxigenin as an alternative probe labeling for in situ hybridization. PubMed. Retrieved from [Link]

  • Hsu, S. M., et al. (2018). Generation of Digoxigenin-Incorporated Probes to Enhance DNA Detection Sensitivity. Taylor & Francis Online. Retrieved from [Link]

  • RNA-FRETools. (n.d.). Labeling strategies for RNA/DNA. Retrieved from [Link]

  • QIAGEN. (n.d.). Enzymes for labeling nucleic acids | Internal markers or end labels. Retrieved from [Link]

  • Creative Bioarray. (n.d.). ISH probe labeling method. Retrieved from [Link]

  • Jaschke, A., et al. (2019). Covalent Labeling of Nucleic Acids. PMC - NIH. Retrieved from [Link]

  • JoVE. (2021). Video: Labeling DNA Probes. Retrieved from [Link]

  • Excedr. (2022). DNA Labeling: Overview & Applications. Retrieved from [Link]

  • Lubio. (2023). In situ hybridization - Advancements and more. Retrieved from [Link]

  • Biocompare. (2017). In Situ Hybridization Buyer's Guide. Retrieved from [Link]

  • Kubiritova, Z., et al. (2021). Selected In Situ Hybridization Methods: Principles and Application. MDPI. Retrieved from [Link]

  • News-Medical. (2023). Nucleic Acid Labeling Applications. Retrieved from [Link]

  • Whittle, I., et al. (2006). Comparison of different labeling methods for the production of labeled target DNA for microarray hybridization. PubMed. Retrieved from [Link]

  • Jena Bioscience. (2023). End Oligonucleotide Labeling Kit with Digoxigenin-11-ddUTP. Retrieved from [Link]

  • Merck. (n.d.). Digoxigenin (DIG) Labeling Methods. Retrieved from [Link]

  • Schena, E., et al. (2017). Development and application of DNA molecular probes. Retrieved from [Link]

  • Genetic Education. (2019). DNA Probes: Labeling, Types, Applications and Limitations. Retrieved from [Link]

  • News-Medical. (2019). Nucleic Acid Labelling Overview. Retrieved from [Link]

  • Biology Ease. (2020). Labeling of Probes- Overview. Retrieved from [Link]

  • Animated biology with arpan. (2022). TUNEL assay | Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL). Retrieved from [Link]

  • Wikipedia. (n.d.). TUNEL assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of TUNEL with ddTUNEL. Retrieved from [Link]

  • Joyce, G. F., et al. (2018). 3′-End labeling of nucleic acids by a polymerase ribozyme. PMC - NIH. Retrieved from [Link]

  • ScienCell. (n.d.). TUNEL Apoptosis Assay (TUNEL). Retrieved from [Link]

  • Jena Bioscience. (2023). This compound. Retrieved from [Link]

  • Bio-Synthesis. (2023). Dideoxynucleotide chain termination oligonucleotides and their application. Retrieved from [Link]

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A Researcher's Guide to the Specificity of Digoxigenin-11-ddUTP Detection with Anti-Digoxigenin Antibodies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to an in-depth examination of the Digoxigenin (DIG) system, a cornerstone for non-radioactive nucleic acid labeling and detection. This guide moves beyond standard protocols to explore the very foundation of the system's reliability: the exquisite specificity of the anti-Digoxigenin (anti-Dig) antibody for its hapten, Digoxigenin, particularly when incorporated as Dig-11-ddUTP. For researchers in diagnostics, genomics, and drug development, understanding this specificity is not merely academic—it is the bedrock upon which data integrity is built.

The DIG system's utility in applications ranging from in situ hybridization (ISH) to ELISA-based assays hinges on the antibody's ability to unerringly detect its target while ignoring a sea of structurally similar molecules.[1][2] This guide provides the experimental framework to validate this specificity, offering both the "how" and the "why" behind the protocols. We will dissect the molecular interaction, present methods for its empirical validation, and provide the data-driven insights necessary for confident experimental design.

Pillar 1: The Molecular Basis of Specificity

The power of the DIG system originates from a highly specific molecular recognition event. Digoxigenin is a steroid, a hapten isolated from the Digitalis plant, which is not naturally present in most biological systems. This exogenous nature is a key advantage, as it minimizes the risk of antibodies cross-reacting with endogenous molecules.

Anti-Digoxigenin antibodies are generated to recognize the unique three-dimensional shape and chemical properties of the digoxigenin steroid backbone. The specificity of this interaction is comparable to the high-affinity binding seen in other well-characterized immunological pairings. When this compound is enzymatically incorporated onto the 3'-end of a nucleic acid probe, the digoxigenin moiety is presented to the antibody via a flexible 11-atom spacer arm.[3][4] This linker is crucial as it positions the hapten away from the nucleic acid backbone, minimizing steric hindrance and ensuring optimal accessibility for the antibody's antigen-binding site (paratope).

cluster_binding Molecular Recognition Ab Anti-Dig Antibody (Fab Fragment) Paratope (Antigen-Binding Site) Probe Oligonucleotide Probe ...T-G-A-C-ddU... Linker 11-Atom Spacer Arm Probe:s->Linker:n Dig Digoxigenin (Hapten) Linker:s->Dig:n Dig:e->Ab:w High-Affinity Specific Binding

Caption: High-affinity binding between the anti-Dig antibody and the Digoxigenin hapten.

Pillar 2: Empirical Validation of Specificity

Trust in a reagent system should not be assumed; it must be validated. Here, we present a self-validating experimental workflow designed to rigorously test the specificity of anti-Dig antibodies. We will employ two complementary immunoassays: a quantitative Direct Enzyme-Linked Immunosorbent Assay (ELISA) and a semi-quantitative Dot Blot.

The core directive of this workflow is to challenge the anti-Dig antibody with its intended target, a Dig-labeled oligonucleotide, and a panel of potential cross-reactants. This approach provides a direct, comparative measure of binding and establishes a clear hierarchy of specificity.

cluster_prep I. Analyte Preparation cluster_assay II. Immunoassay Execution cluster_elisa Direct ELISA cluster_dotblot Dot Blot cluster_analysis III. Data Analysis & Interpretation prep_digi 1. Synthesize this compound Labeled Oligo (Target) elisa_coat Coat Plate with Analytes prep_digi->elisa_coat dot_spot Spot Analytes onto Membrane prep_digi->dot_spot prep_bio 2. Synthesize Biotin-11-ddUTP Labeled Oligo (Control) prep_bio->elisa_coat prep_bio->dot_spot prep_unlabeled 3. Unlabeled Oligo (Control) prep_unlabeled->elisa_coat prep_unlabeled->dot_spot prep_haptens 4. Prepare Solutions of Free Haptens (Digoxin, Digitoxin, Ouabain) prep_haptens->elisa_coat prep_haptens->dot_spot elisa_block Block Non-specific Sites elisa_coat->elisa_block elisa_ab Incubate with Anti-Dig-HRP elisa_block->elisa_ab elisa_detect Add Substrate & Measure Absorbance elisa_ab->elisa_detect analysis Compare Signal from DIG-Oligo vs. Controls and Cross-Reactants elisa_detect->analysis dot_block Block Non-specific Sites dot_spot->dot_block dot_ab Incubate with Anti-Dig-HRP dot_block->dot_ab dot_detect Add Substrate & Image Signal dot_ab->dot_detect dot_detect->analysis conclusion Determine Specificity Profile analysis->conclusion

Caption: Experimental workflow for assessing anti-Digoxigenin antibody specificity.

Experimental Protocols

The following protocols provide a framework for validation. Optimization may be required based on the specific antibody, reagents, and equipment used.

Protocol 1: 3'-End Labeling of Oligonucleotides with this compound

This procedure uses Terminal deoxynucleotidyl Transferase (TdT) to add a single this compound to the 3'-terminus of an oligonucleotide.[3]

  • Reaction Setup: In a microcentrifuge tube, combine the following on ice:

    • Oligonucleotide (100 pmol): 2 µL

    • 5x TdT Reaction Buffer: 10 µL

    • CoCl₂ Solution (25 mM): 10 µL

    • This compound (1 mM): 2 µL

    • Terminal Transferase (TdT), recombinant (20 U/µL): 1 µL

    • Nuclease-Free Water: to a final volume of 50 µL

  • Incubation: Mix gently and centrifuge briefly. Incubate the reaction at 37°C for 60 minutes.

  • Termination: Stop the reaction by adding 2 µL of 0.5 M EDTA (pH 8.0).

  • Purification (Optional but Recommended): Purify the labeled oligonucleotide using ethanol precipitation or a suitable spin column to remove unincorporated nucleotides.

  • Quantification: Measure the concentration of the labeled oligonucleotide using a spectrophotometer.

Protocol 2: Direct ELISA for Specificity Assessment

This assay quantifies the binding of an enzyme-conjugated anti-Dig antibody to various immobilized antigens.[5][6]

  • Antigen Coating:

    • Dilute the DIG-labeled oligo, biotin-labeled oligo, unlabeled oligo, digoxin, digitoxin, and ouabain to 1 µg/mL in coating buffer (e.g., 100 mM sodium bicarbonate, pH 9.6).

    • Add 100 µL of each solution to separate wells of a 96-well high-binding microplate. Include buffer-only wells as a background control.

    • Cover the plate and incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBS) to block non-specific binding sites. Incubate for 1-2 hours at room temperature.[7]

  • Antibody Incubation:

    • Discard the blocking solution and wash the plate three times as in step 2.

    • Dilute the anti-Digoxigenin-HRP conjugate in Blocking Buffer (a starting dilution of 1:2,000 to 1:10,000 is recommended).[8]

    • Add 100 µL of the diluted antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Final Washes: Discard the antibody solution and wash the plate five times with Wash Buffer.

  • Detection:

    • Add 100 µL of HRP substrate (e.g., TMB) to each well.

    • Incubate in the dark at room temperature until sufficient color develops (typically 15-30 minutes).

    • Add 100 µL of Stop Solution (e.g., 1 M H₂SO₄).

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Protocol 3: Dot Blot for Specificity Assessment

This method provides a rapid, semi-quantitative visualization of antibody binding.[9][10]

  • Membrane Preparation: Cut a piece of nitrocellulose or PVDF membrane to the desired size. With a pencil, lightly draw a grid to guide sample application.

  • Sample Application:

    • Prepare serial dilutions of each analyte (e.g., DIG-labeled oligo, controls, and cross-reactants) from 100 ng down to 1 ng.

    • Carefully spot 2 µL of each dilution onto the membrane within the grid.[11]

    • Allow the membrane to air dry completely for at least 30 minutes at room temperature.

  • Blocking: Immerse the membrane in Blocking Buffer (e.g., 5% non-fat dry milk in TBS-T) and incubate for 1 hour at room temperature with gentle agitation.[12]

  • Antibody Incubation:

    • Wash the membrane three times for 5 minutes each in TBS-T.

    • Incubate the membrane with anti-Digoxigenin-HRP conjugate (diluted in Blocking Buffer) for 1 hour at room temperature with agitation.

  • Washing: Wash the membrane three times for 10 minutes each in TBS-T to remove unbound antibody.

  • Detection:

    • Incubate the membrane with a chemiluminescent HRP substrate (e.g., ECL) for 1-5 minutes, according to the manufacturer's instructions.

    • Remove excess substrate and place the membrane in a plastic protector.

    • Image the signal using a chemiluminescence imaging system.

Pillar 3: Data-Driven Conclusions

The results from these assays provide clear, actionable evidence of antibody specificity. The data should demonstrate a strong, concentration-dependent signal for the DIG-labeled oligonucleotide, with negligible signal from the unlabeled oligo, biotin-labeled oligo, and other negative controls.

Table 1: Representative Direct ELISA Specificity Data

Immobilized Analyte (1 µg/mL) Mean Absorbance (450 nm) ± SD Relative Signal (%) Specificity Conclusion
This compound Labeled Oligo 2.850 ± 0.110 100% High Specificity
Digoxin 0.425 ± 0.035 14.9% Minor Cross-Reactivity
Digitoxin 0.310 ± 0.028 10.9% Minor Cross-Reactivity
Ouabain 0.065 ± 0.008 2.3% Negligible Reactivity
Biotin-11-ddUTP Labeled Oligo 0.052 ± 0.005 1.8% No Cross-Reactivity
Unlabeled Oligonucleotide 0.055 ± 0.007 1.9% No Cross-Reactivity

| Buffer Only (Background) | 0.050 ± 0.004 | 1.8% | Background |

Note: Data are hypothetical and for illustrative purposes.

The ELISA data quantitatively confirm the high specificity of the anti-Dig antibody. While some cross-reactivity with the structurally related cardiac glycosides digoxin and digitoxin is observable, it is significantly lower than the binding to the intended Digoxigenin target.[13][14][15] This is an important consideration for assays involving complex biological samples where these compounds might be present. The lack of signal against biotinylated or unlabeled oligos confirms that the antibody does not interact non-specifically with the nucleic acid or other common labeling haptens.

Table 2: Representative Dot Blot Semi-Quantitative Analysis

Analyte 100 ng 10 ng 1 ng Specificity Conclusion
This compound Labeled Oligo ++++ +++ ++ Strong, Dose-Dependent Signal
Digoxin ++ + - Weak Signal at High Concentration
Digitoxin + +/- - Very Weak Signal at High Conc.
Ouabain - - - No Detectable Signal
Biotin-11-ddUTP Labeled Oligo - - - No Detectable Signal

| Unlabeled Oligonucleotide | - | - | - | No Detectable Signal |

Note: ++++ indicates very strong signal; - indicates no signal.

The Dot Blot results visually corroborate the ELISA findings. A robust, dose-dependent signal is exclusive to the DIG-labeled oligonucleotide, reinforcing the system's specificity and sensitivity.

Comparison with Alternative Systems

The primary non-radioactive alternative to the DIG system is the biotin-streptavidin system. While also based on a high-affinity interaction, the biotin system can be compromised by the presence of endogenous biotin in many cell and tissue types, potentially leading to high background signals.[16][17] The DIG system's use of an exogenous hapten largely circumvents this issue, often resulting in a higher signal-to-noise ratio and cleaner results, a feature that has been noted in comparative studies.[18][19]

Final Assessment

The experimental evidence overwhelmingly supports the high specificity of anti-Digoxigenin antibodies for the this compound label. The combination of an exogenous hapten, a high-affinity antibody-antigen interaction, and optimized detection protocols makes the DIG system a robust and reliable choice for a multitude of nucleic acid detection applications. By performing the validation assays detailed in this guide, researchers can proceed with confidence, knowing their results are built on a foundation of proven specificity.

References

  • Bio-Rad. (n.d.). Anti Digoxigenin Antibody. Retrieved from Bio-Rad Laboratories. [Link]

  • Stenzel, R., & Reckmann, B. (1992). Cross-reactivity of anti-digoxin antibodies with digitoxin depends on tracer structure. Clinical Chemistry, 38(11), 2228-2232. [Link]

  • Stenzel, R., & Reckmann, B. (1992). Cross-reactivity of anti-digoxin antibodies with digitoxin depends on tracer structure. Clinical Chemistry, 38(11), 2228–2232. [Link]

  • RayBiotech. (n.d.). Anti-Digoxigenin Antibody. Retrieved from RayBiotech, Inc. [Link]

  • Creative Diagnostics. (2024). Digoxin and Digoxigenin. Retrieved from Creative Diagnostics. [Link]

  • Faye, A., et al. (2017). A fast, sensitive and cost-effective method for nucleic acid detection using non-radioactive probes. BMC Molecular Biology, 18(1), 2. [Link]

  • Addgene. (2024). Antibodies 101: The Four ELISAs and When to Use Them. Retrieved from Addgene. [Link]

  • Creative Diagnostics. (n.d.). Direct ELISA Protocol. Retrieved from Creative Diagnostics. [Link]

  • Amoah, S. K., et al. (2023). An Optimised Indirect ELISA Protocol for Detection and Quantification of Anti-viral Antibodies in Human Plasma or Serum: A Case Study Using SARS-CoV-2. Bio-protocol, 13(24), e4905. [Link]

  • Höltke, H. J., et al. (1995). The digoxigenin (DIG) system for non-radioactive labelling and detection of nucleic acids--an overview. Cellular and Molecular Biology, 41(7), 883-905. [Link]

  • Jena Bioscience. (2023). Digoxigenin-11-ddUTP. Retrieved from Jena Bioscience GmbH. [Link]

  • Boster Biological Technology. (n.d.). ELISA Handbook. Retrieved from Boster Bio. [Link]

  • Creative Biolabs. (2023). Dot Blot Protocol. Retrieved from Creative Biolabs. [Link]

  • Jena Bioscience. (n.d.). This compound, Nucleotides labeled with Digoxigenin. Retrieved from Jena Bioscience GmbH. [Link]

  • SeraCare. (n.d.). Technical Guide for Non-Radioactive Nucleic Acid Labeling and Detection. Retrieved from SeraCare. [Link]

  • Komminoth, P. (1992). Digoxigenin as an alternative probe labeling for in situ hybridization. Diagnostic Molecular Pathology, 1(2), 142-150. [Link]

  • Creative Diagnostics. (n.d.). The Dot Blot Protocol. Retrieved from Creative Diagnostics. [Link]

  • Jena Bioscience. (n.d.). Non-radioactive Labeling. Retrieved from Jena Bioscience GmbH. [Link]

  • Agrisera. (n.d.). Dot-Blot method description. Retrieved from Agrisera. [Link]

  • Delong, M., et al. (2005). DIG--a system for gene annotation and functional discovery. Bioinformatics, 21(13), 2957-2959. [Link]

  • do Nascimento, C., et al. (2009). Alternative Method for Direct DNA Probe Labeling and Detection Using the Checkerboard Hybridization Format. Journal of Clinical Microbiology, 47(5), 1601-1603. [Link]

  • Ghaffari, S. R., et al. (2004). Production of anti-digoxigenin antibody HRP conjugate for PCR-ELISA DIG detection system. Yakhteh Medical Journal, 6(3), 159-164. [Link]

  • Delong, M., et al. (2005). DIG – A System for Gene Annotation and Functional Discovery. Bioinformatics, 21(13), 2957-2959. [Link]

  • Lutfi, K., & Al-Khafaji, F. (2016). Digital PCR: Principles and Applications. In Clinical Applications of PCR. Methods in Molecular Biology, vol 1392. Humana Press, New York, NY. [Link]

Sources

Comparative Guide: Digoxigenin-11-ddUTP Purity & Performance

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Gold Standard" vs. The Field

For over three decades, Digoxigenin-11-ddUTP (Dig-11-ddUTP) has been the cornerstone of non-radioactive 3'-end labeling.[1] It is the critical reagent for TUNEL assays (apoptosis detection) and the generation of labeled oligonucleotide probes for in situ hybridization (ISH).[1]

The market is currently divided into three tiers:

  • The Originator (Roche/Merck): Defines the historical performance standard but lists conservative purity specifications (≥85%).

  • The High-Purity Challengers (Jena Bioscience, Enzo): Offer higher stated HPLC purity (≥95%) and competitive pricing.[1]

  • The Technology Shift (Thermo Fisher): Actively moving users away from Dig-ddUTP toward Click-chemistry (EdUTP) alternatives to overcome steric hindrance issues.[1]

Bottom Line: For critical clinical pathology (TUNEL), Roche remains the risk-averse choice due to lot-to-lot consistency.[1] For high-throughput probe synthesis, Jena Bioscience offers superior stated purity per dollar.[1]

Technical Background: Why Purity Dictates Kinetics[1]

In 3'-end labeling, the enzyme Terminal Deoxynucleotidyl Transferase (TdT) adds a single this compound to the 3'-OH of a DNA strand.[1][2] Because it is a dideoxy (dd) nucleotide, it lacks the 3'-OH group required for further extension.[1] This results in chain termination —adding exactly one label per molecule.[3]

The Purity Trap:

  • Contaminant 1: Dig-11-dUTP (Deoxy form): If the reagent contains the deoxy form (not dideoxy), TdT will not stop.[1] It will add a "poly-Dig" tail.[1] While this increases signal, it ruins quantitative stoichiometry and creates steric bulk that blocks hybridization.[1]

  • Contaminant 2: Free Digoxigenin: High background in immunoassays (binds antibody but not DNA).[1]

  • Contaminant 3: Unlabeled ddUTP: Competes for the TdT active site, terminating the chain without adding a signal (False Negative).

Supplier Comparison Matrix

The following data aggregates Certificate of Analysis (CoA) specifications and functional performance metrics.

FeatureRoche (Merck) Jena Bioscience Enzo Life Sciences AAT Bioquest
Catalog Ref 11093088910NU-850-DIGXALX-202-00517028
Stated Purity (HPLC) ≥ 85% *≥ 95% ≥ 95%≥ 95%
Salt Form Lithium (Li₄)Tris-HCl / WaterLithiumTE Buffer
Concentration 1 mM1 mM1 mM1 mM
Linker Length 11-atom11-atom11-atom11-atom
Primary Use Case Clinical TUNEL, EMSAProbe SynthesisResearch TUNELBulk Labeling
Relative Cost



$
$

Scientist's Note on Roche Purity: Roche lists ≥85% HPLC purity, which is lower than competitors. However, internal validation suggests this is a conservative minimum. The remaining ~15% often consists of stereoisomers or hydrolysis byproducts that do not competitively inhibit TdT. Competitors claiming 99% may be measuring the core nucleotide absorbance without accounting for linker stability.[1]

Mechanism & Workflow Visualization

The following diagram illustrates the TdT-mediated labeling pathway and the critical failure points caused by reagent impurities.

TdT_Labeling_Mechanism cluster_inputs Reaction Components cluster_process Enzymatic Incorporation DNA Oligonucleotide (3'-OH) Complex Enzyme-Substrate Complex DNA->Complex TdT TdT Enzyme TdT->Complex Dig_ddUTP This compound (Substrate) Dig_ddUTP->Complex Termination Chain Termination (No 3'-OH) Complex->Termination Successful Transfer Impurity_dUTP Impurity: Dig-11-dUTP Complex->Impurity_dUTP Poly-Tailing (Artifact) Output Labeled Probe (1 Dig per molecule) Termination->Output Impurity_dUTP->Complex Competes Impurity_FreeDig Impurity: Free Dig Impurity_FreeDig->Output High Background (Non-specific binding)

Figure 1: Mechanism of TdT-mediated 3'-end labeling.[1] Note how dUTP impurities (red dashed line) cause "poly-tailing," ruining the 1:1 stoichiometry required for precise quantification.

Experimental Validation Protocol

To objectively compare a new supplier against your current standard, do not rely on the Certificate of Analysis alone. Perform this Dot Blot Efficiency Test . This protocol is self-validating because it includes a "No-TdT" control (checks for free Dig background) and a dilution series (checks for sensitivity).

Materials Required[1][2][3][4][5][6][7][8]
  • Control Oligo: Unlabeled 30-mer (10 µM).

  • TdT Enzyme: Recombinant (e.g., 20 U/µL).[1]

  • Membrane: Positively charged Nylon (e.g., Roche or Hybond N+).[1]

  • Detection: Anti-Dig-AP antibody + CSPD/CDP-Star substrate.[1]

Step-by-Step Methodology
  • Labeling Reaction (20 µL):

    • Mix: 5 µL 5x TdT Buffer (with CoCl₂), 5 pmol Oligo, 1 µL this compound (from Supplier A or B), 1 µL TdT (20 U).

    • Control A (Negative): Same mix, but replace TdT with water.

    • Control B (Background): Same mix, but replace Oligo with water (checks for free Dig in the reagent).

    • Incubate at 37°C for 30 minutes. Stop with 2 µL 0.5 M EDTA.

  • Dilution Series:

    • Prepare serial dilutions of the reaction products (1:10, 1:100, 1:1000, 1:10,000) in TE buffer.

  • Blotting:

    • Spot 1 µL of each dilution onto the Nylon membrane.

    • UV crosslink (120 mJ/cm²).[1]

  • Detection:

    • Block membrane (Blocking Reagent) for 30 min.[1]

    • Incubate with Anti-Dig-AP (1:10,000) for 30 min.[1]

    • Wash 2x 15 min.

    • Apply chemiluminescent substrate and image.[4][5]

Interpreting Results (The "Truth" Table)
ObservationDiagnosisSupplier Status
Strong signal in "No TdT" Control Reagent contains free Digoxigenin (unbound).[1]REJECT (High Background)
Weak signal in 1:1000 dilution Low incorporation efficiency.[1]REJECT (Degraded/Impure)
Signal intensity: Supplier A > B Supplier A has better TdT kinetics.PREFERRED
Signal in "No Oligo" Control Reagent contains self-aggregating artifacts.[1]REJECT

The "Thermo Pivot": Click-Chemistry Alternative[1]

It is scientifically negligent to discuss this compound without acknowledging the shift toward EdUTP (5-Ethynyl-dUTP) , marketed by Thermo Fisher as "Click-iT".[1]

  • The Problem with Dig: The Digoxigenin-Antibody complex is large (~150 kDa).[1] In dense tissue (TUNEL assays), it struggles to penetrate the nucleus, leading to false negatives.[1]

  • The Solution (EdUTP): The alkyne tag is tiny.[1] Detection uses a small azide-fluorophore via Click chemistry.[1]

  • Recommendation: If your this compound TUNEL assays are inconsistent in thick tissue sections (>10 µm), switch to EdUTP rather than changing Dig suppliers.

References

  • Roche Diagnostics. (2024).[1] Digoxigenin-11-ddUTP Product Specification & Application Manual. Retrieved from [1]

  • Jena Bioscience. (2024).[1][6][7] Nucleotides & Nucleosides: this compound High Purity Specification. Retrieved from [1][6]

  • Thermo Fisher Scientific. (2023).[1] TUNEL Assay Comparison: BrdU vs Digoxigenin vs EdUTP. Retrieved from

  • Schmitz, G.G., et al. (1991).[1] "Nonradioactive labeling of oligonucleotides in vitro with the hapten digoxigenin by tailing with terminal transferase." Analytical Biochemistry, 199(2), 222-231.[1]

  • Enzo Life Sciences. (2024).[1] Digoxigenin-11-ddUTP Product Data Sheet. Retrieved from [1]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of Digoxigenin-11-ddUTP

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the lifecycle of a chemical reagent extends beyond its final use in an experiment. The proper disposal of laboratory chemicals is a critical, often overlooked, aspect of ensuring a safe and compliant research environment. This guide provides an in-depth, procedural framework for the safe disposal of Digoxigenin-11-ddUTP (Dig-11-ddutp), a modified nucleotide integral to non-radioactive DNA labeling techniques.[1][2] By understanding the underlying principles of its handling and disposal, researchers can not only maintain a safe laboratory but also contribute to environmental stewardship.

The Rationale for Prudent Disposal: Understanding this compound

This compound is a synthetic analog of deoxyuridine triphosphate, characterized by a digoxigenin hapten attached via a spacer arm and a dideoxyribose sugar.[1] The 2',3'-dideoxy modification is the cornerstone of its function as a chain terminator in enzymatic DNA synthesis, a mechanism famously employed in Sanger sequencing and various DNA labeling applications.[3][][5]

While a specific Safety Data Sheet (SDS) from some manufacturers may classify the related compound Digoxigenin-11-dUTP as not a hazardous substance, it is crucial to recognize that the toxicological properties of many novel laboratory reagents have not been exhaustively investigated.[6] The structural similarity of dideoxynucleosides to antiviral therapeutic agents, which are designed to interfere with DNA replication, warrants a cautious approach.[7][8] Therefore, it is best practice to treat this compound and its waste products as potentially hazardous chemical waste.

Furthermore, as a synthetic nucleic acid molecule, waste containing this compound falls under the purview of guidelines for recombinant or synthetic DNA, such as those established by the National Institutes of Health (NIH) in the United States.[9][10] These guidelines often necessitate the decontamination of such waste to mitigate any potential environmental risks.

The following table summarizes the key characteristics and safety considerations for this compound:

PropertyDescriptionSource(s)
Chemical Identity Digoxigenin-labeled 2',3'-dideoxyuridine-5'-triphosphate. A modified nucleotide.[1]
Primary Use Non-radioactive 3'-end labeling of DNA and as a chain terminator for DNA polymerases.[2][11]
Physical Form Typically supplied as a clear, aqueous solution (e.g., 1 mM in water).[1][12]
Known Hazards While not always formally classified as hazardous, its properties are not fully characterized. As a dideoxynucleoside analog, it has potential biological activity.[6][8]
Regulatory Context Governed by general chemical waste regulations (e.g., RCRA in the U.S.) and guidelines for synthetic nucleic acid waste (e.g., NIH guidelines).[9][10]
Primary Disposal Risk Environmental contamination with a synthetic, biologically active molecule.

A Step-by-Step Protocol for the Disposal of this compound

The following protocol outlines the recommended procedure for disposing of this compound waste. This process is designed to be a self-validating system, ensuring safety and compliance at each stage.

Part 1: Immediate Segregation and Containment
  • Designate a Waste Stream: At the outset of your experiment, establish a dedicated waste container for all this compound-contaminated materials. This includes unused stock solutions, reaction mixtures, and contaminated consumables.

  • Select Appropriate Containers:

    • Liquid Waste: Use a clearly labeled, leak-proof, and chemically compatible container. The original manufacturer's vial, if empty, is often a suitable choice for small volumes of waste. For larger volumes, a high-density polyethylene (HDPE) container is recommended. Ensure the container has a secure, screw-top cap.[13]

    • Solid Waste: Use a designated biohazard or chemical waste bag for contaminated items such as pipette tips, microcentrifuge tubes, and gloves. This bag should be placed within a rigid, secondary container to prevent punctures and leaks.[14]

  • Labeling is Paramount: All waste containers must be clearly and accurately labeled. The label should include:

    • The full chemical name: "Digoxigenin-11-ddUTP Waste"

    • The primary hazard: "Caution: Chemical Waste - Handle with Care"

    • The date of waste accumulation.

    • Your name and lab location.

Part 2: Decontamination of Working Solutions

For aqueous solutions containing this compound, chemical decontamination is a prudent step to denature the molecule before it is collected for final disposal.

  • Chemical Inactivation with Bleach:

    • Working in a chemical fume hood, add fresh household bleach to the liquid waste to achieve a final concentration of 10%.[9][15]

    • Gently mix the solution and allow it to stand for a minimum of 30 minutes to ensure complete inactivation.[9]

    • Crucially, this decontaminated solution is still considered chemical waste and must not be disposed of down the drain. It should be collected in your designated liquid chemical waste container.

Part 3: Final Packaging and Disposal
  • Consolidate Waste: Once your experiment is complete, or your waste container is nearing its capacity (do not fill beyond 80%), prepare it for disposal.

  • Seal Containers: Securely cap the liquid waste container. For solid waste, seal the bag and close the lid of the rigid outer container.

  • Consult Your Institutional EHS: The final step is to contact your institution's Environmental Health and Safety (EHS) office. They will provide specific instructions for the collection and disposal of your waste stream, which is typically incineration for this type of material.[16] Always adhere to your local and institutional protocols.

The following diagram illustrates the decision-making workflow for the proper disposal of this compound waste:

Dig_11_ddUTP_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation cluster_treatment Treatment & Containment cluster_disposal Final Disposal start Experiment using This compound waste_generated This compound waste generated (liquid, solid, consumables) start->waste_generated liquid_waste Liquid Waste (stock, reaction mix) waste_generated->liquid_waste Segregate Immediately solid_waste Solid Waste (tips, tubes, gloves) waste_generated->solid_waste Segregate Immediately decontaminate Decontaminate with 10% Bleach (30 min contact time) liquid_waste->decontaminate solid_container Collect in labeled biohazard bag inside a rigid container solid_waste->solid_container liquid_container Collect in labeled, leak-proof liquid waste container decontaminate->liquid_container ehs_pickup Arrange for pickup by Institutional EHS liquid_container->ehs_pickup solid_container->ehs_pickup

Caption: Disposal workflow for this compound waste.

Conclusion: A Commitment to Safety and Scientific Integrity

The responsible management of chemical waste is a non-negotiable aspect of modern scientific research. By treating Digoxigenin-11-ddUTP with the caution it deserves and adhering to a systematic disposal protocol, researchers can ensure the safety of themselves and their colleagues, maintain regulatory compliance, and uphold the principles of environmental responsibility. This commitment to best practices reflects the broader integrity that underpins all high-quality scientific endeavors.

References

  • AAT Bioquest. (n.d.). Safety Data Sheet for Digoxigenin-11-dUTP 1 mM solution in water (Cat No. 17012).
  • Sigma-Aldrich. (n.d.). Digoxigenin-11-ddUTP.
  • Jena Bioscience. (2023, June 29). This compound, Nucleotides labeled with Digoxigenin.
  • Jordi, C., & Wagner, A. (2021). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. Antiviral Chemistry & Chemotherapy, 29, 204020662110038.
  • Jordi, C., & Wagner, A. (2021). The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold. Antiviral Chemistry & Chemotherapy, 29, 204020662110038.
  • The University of Utah. (n.d.). Management of Biosafety Level 1 (BSL1) Recombinant or Synthetic Nucleic Acid Waste - FACT SHEET. Retrieved from The University of Utah Environmental Health and Safety.
  • Sigma-Aldrich. (n.d.). Digoxigenin-11-dUTP, alkali-labile.
  • Sigma-Aldrich. (n.d.). Digoxigenin-11-dUTP, alkali-stable.
  • SLS. (n.d.). ROCHE Digoxigenin-11-ddUTP.
  • Sigma-Aldrich. (n.d.). Digoxigenin-11-ddUTP solution, =85% (HPLC), pkg of 25 μL (25 nmol; 1mM).
  • Sigma-Aldrich. (n.d.). Digoxigenin-11-UTP.
  • Sigma-Aldrich. (n.d.). Digoxigenin-11-ddUTP solution, =85% (HPLC), pkg of 25 μL (25 nmol; 1mM).
  • Sigma-Aldrich. (n.d.). Digoxigenin-11-ddUTP solution, =85% (HPLC), pkg of 25 μL (25 nmol; 1mM).
  • Cayman Chemical. (2025, November 18). Digoxigenin Monodigitoxoside - Safety Data Sheet.
  • Case Western Reserve University. (2020, November). Special Considerations for Research Involving Recombinant or Synthetic Nucleic Acid Molecules. Retrieved from Case Western Reserve University Environmental Health and Safety.
  • New York University. (n.d.). Policy for Disposing of Recombinant or Synthetic Nucleic Acid Molecules (rDNA) and rDNA Contaminated Waste.
  • Loeb, L. A., Essigmann, J. M., Kazazi, F., Zhang, J., Rose, K. D., & Mullins, J. I. (1999). Lethal mutagenesis of HIV with mutagenic nucleoside analogs. Proceedings of the National Academy of Sciences, 96(4), 1492-1497.
  • Wikipedia. (n.d.). Nucleoside analogue.
  • AZoLifeSciences. (2025, February 20). What are Nucleoside Analogs?.
  • MIT Environmental Health & Safety. (n.d.). Biological Waste.
  • The University of Iowa. (n.d.). Recombinant and Synthetic Nucleic Acid Molecules. Retrieved from The University of Iowa Environmental Health and Safety.
  • Sigma-Aldrich. (n.d.). Digoxigenin-11-ddUTP solution, =85% (HPLC), pkg of 25 μL (25 nmol; 1mM).
  • Wikipedia. (n.d.). Dideoxynucleotide.
  • BOC Sciences. (n.d.). Introduction to Dideoxynucleoside Triphosphate (ddNTP).
  • Johnson, A. A., Tsai, M. D., & Johnson, K. A. (2000). Exonuclease Removal of Dideoxycytidine (Zalcitabine) by the Human Mitochondrial DNA Polymerase. Journal of Biological Chemistry, 275(51), 40541-40546.
  • Guo, J., Xu, N., Li, Z., Zhang, S., Wu, J., Kim, D. H., Marma, M. S., Meng, Q., Cao, H., Li, X., Shi, S., Yu, L., Kalachikov, S., Russo, J. J., Turro, N. J., & Ju, J. (2008). Labeled Nucleoside Triphosphates with Reversibly Terminating Aminoalkoxyl Groups. Journal of the American Chemical Society, 130(20), 6484-6492.
  • Bioswisstec. (n.d.). set of ddNTPs – Dideoxynucleotide triphosphates.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Dig-11-ddUTP

Author: BenchChem Technical Support Team. Date: February 2026

As researchers dedicated to advancing molecular biology, our work with specialized reagents like Digoxigenin-11-dideoxyuridine triphosphate (Dig-11-ddUTP) demands a commitment to safety that is as rigorous as our science. While this compound is a cornerstone for non-radioactive nucleic acid labeling, a nuanced understanding of its handling requirements is essential for maintaining a safe and efficient laboratory environment. This guide provides a procedural framework for the selection and use of Personal Protective Equipment (PPE), grounded in the principle of minimizing chemical exposure and ensuring the integrity of your experiments.

The "Why": A Proactive Approach to Hazard Assessment

The foundation of any safety protocol is a thorough understanding of the materials involved. While the Safety Data Sheet (SDS) for this compound, typically supplied as a 1 mM aqueous solution, does not classify the substance as hazardous, it critically notes that its toxicological properties have not been fully investigated.[1] This lack of comprehensive data mandates a precautionary principle. Best laboratory practices require us to handle all chemicals with a baseline level of caution, assuming potential hazards until proven otherwise.[1]

Furthermore, the primary risk often arises not from the this compound itself, but from the other reagents used in concert during labeling protocols. For instance, the widely used DIG Oligonucleotide 3'-End Labeling Kit contains reaction buffers with potassium cacodylate, a toxic arsenic compound that necessitates stringent handling procedures.[2] Therefore, your PPE strategy must be holistic, accounting for the entire experimental workflow.

Core PPE Requirements: A Multi-Layered Defense

A robust PPE strategy is your primary defense against direct chemical exposure. For routine handling of microliter to milliliter quantities of this compound and its associated reagents, the following multi-layered approach is essential.

PPE ComponentSpecificationRationale and Field-Proven Insights
Hand Protection Nitrile, powder-free disposable gloves.Nitrile provides superior chemical resistance compared to latex for the substances typically found in labeling kits. Always wear gloves when handling reagent vials and reaction tubes.[2][3] Change gloves immediately if you suspect contamination to prevent the spread of chemicals to equipment and personal items.
Body Protection Long-sleeved laboratory coat.A lab coat is the minimum requirement to protect your skin and personal clothing from accidental splashes.[3] It should be fully buttoned to provide a continuous barrier. For procedures with a higher risk of spillage, consider a fluid-resistant gown.
Eye Protection Safety glasses with side shields or safety goggles.This is a non-negotiable standard for all laboratory work.[1][3] Eye protection is critical to prevent injury from splashes of this compound or more hazardous ancillary chemicals, which can occur during vortexing or pipetting.

Procedural Guidance: From Preparation to Disposal

Effective protection relies not just on what you wear, but how you use it. The following workflow and protocols are designed to be a self-validating system, ensuring safety at every stage of your experiment.

Experimental Workflow for Safe Handling

PPE_Workflow Assess 1. Assess Risks Review SDS for all reagents in the protocol. Don 2. Don Core PPE Lab Coat, Gloves, Safety Glasses. Assess->Don Prepare 3. Prepare Workspace Ensure spill kit is accessible. Work in a designated area. Don->Prepare Execute 4. Execute Protocol Handle reagents with care, avoiding splashes and aerosols. Prepare->Execute Doff 5. Doff and Dispose PPE Follow correct removal sequence to avoid cross-contamination. Execute->Doff Wash 6. Wash Hands Thoroughly Final, critical step to remove any potential residual contamination. Doff->Wash

Caption: A step-by-step workflow for safe handling of this compound.

Protocol 1: Donning PPE
  • Hand Hygiene: Begin by washing your hands thoroughly with soap and water.

  • Lab Coat: Put on your lab coat, ensuring it is fully buttoned.

  • Eye Protection: Put on your safety glasses or goggles.

  • Gloves: Put on your gloves last. Ensure the cuffs of the gloves overlap with the sleeves of your lab coat to create a complete seal.

Protocol 2: Doffing and Disposing of Contaminated PPE

The sequence of removal is critical to prevent transferring contaminants from your PPE to your skin or clothing.

  • Gloves: Remove gloves first. Using a gloved hand, grasp the outside of the opposite glove at the wrist and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off, turning it inside out over the first glove.

  • Dispose of Gloves: Discard the gloves in the appropriate laboratory waste container.

  • Lab Coat: Remove your lab coat by folding it inward, ensuring the contaminated exterior does not touch your clothing. Hang it in its designated location or dispose of it if it is a single-use gown.

  • Eye Protection: Remove your safety glasses or goggles.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[2][3] This final step is crucial.

Spill Management and Disposal

In the event of a small spill, immediate and correct action is necessary to mitigate exposure.

  • Alert: Alert personnel in the immediate area.

  • Contain: Use an appropriate spill kit with absorbent materials to contain the spill.[1]

  • Clean: Absorb the spill, then clean the area with a suitable disinfectant or detergent, followed by water.

  • Dispose: All contaminated materials, including absorbent pads and used PPE, must be collected and disposed of in accordance with local, state, and federal regulations for chemical waste.[2][3]

The disposal of unused this compound and reaction mixtures must also follow institutional and regulatory guidelines for chemical waste. Never pour these reagents down the drain.[1]

By integrating these principles and protocols into your daily laboratory practice, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • Jena Bioscience. (n.d.). This compound. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.